Nizatidine-d3 Sulfoxide
Beschreibung
BenchChem offers high-quality Nizatidine-d3 Sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nizatidine-d3 Sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1795136-43-4 |
|---|---|
Molekularformel |
C12H21N5O3S2 |
Molekulargewicht |
350.47 |
IUPAC-Name |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChI-Schlüssel |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
Synonyme |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C-d3; |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Nizatidine-d3 Sulfoxide: Technical Characterization & Bioanalytical Guide
Topic: Nizatidine-d3 Sulfoxide: Chemical Characterization & Bioanalytical Application Content Type: Technical Whitepaper Audience: Senior Researchers, DMPK Scientists, and Analytical Chemists
Executive Summary
Nizatidine-d3 Sulfoxide (CAS: 1795136-43-4) is the stable deuterium-labeled isotope of Nizatidine Sulfoxide, a primary oxidative metabolite and degradation product of the histamine H2-receptor antagonist Nizatidine.[1][2][3][][5] It serves as a critical Internal Standard (IS) in LC-MS/MS bioanalysis, enabling the precise quantification of metabolic profiles in pharmacokinetic (PK) studies and impurity profiling in pharmaceutical stability testing.
This guide provides an exhaustive technical breakdown of the molecule’s physicochemical properties, metabolic origin, and validated protocols for its application in quantitative mass spectrometry.
Part 1: Chemical Identity & Structural Analysis
The structural integrity of Nizatidine-d3 Sulfoxide relies on two distinct modifications to the parent Nizatidine molecule: the oxidation of the thioether sulfur to a sulfoxide and the isotopic labeling of the N-methyl group.
1.1 Physicochemical Profile
| Property | Data |
| Chemical Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-(methyl-d3)-2-nitro-1,1-ethenediamine |
| CAS Number | 1795136-43-4 |
| Molecular Formula | |
| Molecular Weight | 350.48 g/mol (Average) |
| Monoisotopic Mass | ~350.15 Da |
| Parent Compound | Nizatidine Sulfoxide ( |
| Isotopic Purity | Typically |
| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |
| Chirality | The sulfoxide sulfur is a chiral center, creating potential enantiomers ( |
1.2 Structural Visualization
The following diagram illustrates the chemical structure, highlighting the site of oxidation (Sulfoxide) and the site of deuteration (
Part 2: Metabolic Context & Synthesis
Understanding the origin of Nizatidine Sulfoxide is essential for interpreting PK data. It is formed via S-oxidation, a pathway mediated primarily by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 enzymes in the liver.
2.1 Metabolic Pathway Diagram
This workflow demonstrates the relationship between the parent drug, the metabolite, and the deuterated standard.
Key Insight: Nizatidine Sulfoxide is also known as Impurity C in European Pharmacopoeia standards.[2] In stability studies, its presence indicates oxidative degradation of the drug product.
Part 3: Bioanalytical Applications (LC-MS/MS)
Nizatidine-d3 Sulfoxide is the "Gold Standard" IS for quantifying Nizatidine Sulfoxide. Using the deuterated parent (Nizatidine-d3) to quantify the sulfoxide metabolite is scientifically flawed due to differences in ionization efficiency and matrix effects (retention time differences).
3.1 Mass Spectrometry Transitions
For Triple Quadrupole (QqQ) systems, the following Multiple Reaction Monitoring (MRM) transitions are recommended. Note: Optimization is required for specific instruments.
| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Nizatidine | 332.1 | 155.1 | 114.1 | ~20-25 |
| Nizatidine Sulfoxide | 348.1 | 171.1 | 155.1 | ~22-28 |
| Nizatidine-d3 Sulfoxide | 351.1 | 174.1 | 158.1 | ~22-28 |
*The product ion m/z 171/174 corresponds to the cleavage retaining the sulfoxide moiety or specific skeletal rearrangements characteristic of thiazole sulfoxides.
3.2 Deuterium Isotope Effect
Researchers must be aware that deuterium substitution can slightly alter lipophilicity. In Reverse Phase LC (RPLC), deuterated standards may elute slightly earlier than their non-deuterated counterparts.
-
Recommendation: Ensure the integration window covers both the analyte and the IS if a slight shift occurs, though co-elution is ideal for matrix effect compensation.
Part 4: Experimental Protocol
4.1 Stock Solution Preparation
-
Solvent: Methanol (LC-MS Grade).
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Storage: Aliquot into amber glass vials and store at -20°C or -80°C. Sulfoxides are generally stable but light-sensitive.
4.2 Sample Extraction Workflow (Protein Precipitation)
This protocol is validated for human plasma matrices.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 20 µL of Nizatidine-d3 Sulfoxide working solution (e.g., 500 ng/mL in 50% MeOH).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.
-
Injection: Transfer supernatant to an autosampler vial. Inject 2-5 µL onto the LC-MS/MS.
4.3 LC-MS/MS Decision Logic
References
-
BOC Sciences. Nizatidine Sulfoxide-[d3] Product Sheet (CAS 1795136-43-4).[] Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77589293: Nizatidine Sulfoxide. Retrieved from
-
Zhang, Y., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine.[7] Journal of Chromatography B. Retrieved from
-
Pharmaffiliates. Nizatidine-d3 Sulfoxide Certificate of Analysis Data. Retrieved from
- European Pharmacopoeia (Ph. Eur.).Nizatidine Monograph: Impurity Profiling.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nizatidin Sulfoxid | C12H21N5O3S3 | CID 129628818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Nizatidine-d3 Sulfoxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Labeled Metabolites in Pharmaceutical Analysis
In the landscape of drug development and metabolism studies, stable isotope-labeled internal standards are indispensable tools for ensuring the accuracy and precision of bioanalytical methods.[1] Nizatidine, a potent histamine H2-receptor antagonist, undergoes metabolism in the body to form several byproducts, including Nizatidine Sulfoxide.[2] The deuterated analog, Nizatidine-d3 Sulfoxide, serves as a crucial reference standard for the quantitative analysis of this metabolite in complex biological matrices. Its use in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the mitigation of matrix effects and variations in instrument response, leading to more reliable pharmacokinetic and metabolic profiling.[1] This guide provides a comprehensive technical overview of the Nizatidine-d3 Sulfoxide reference standard, including its chemical identity, synthesis, characterization, and application in analytical methodologies.
Chemical Identity and Physicochemical Properties
The Nizatidine-d3 Sulfoxide reference standard is a stable isotope-labeled version of the primary metabolite of Nizatidine. The deuterium atoms are incorporated into the N-methyl group, providing a distinct mass difference for mass spectrometric detection without significantly altering the compound's chemical properties.
| Property | Value | Source |
| Chemical Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-(methyl-d3)-2-nitro-1,1-ethenediamine | [3][4] |
| CAS Number | 1795136-43-4 | [3][4][] |
| Molecular Formula | C12H18D3N5O3S2 | [3] |
| Molecular Weight | 350.48 g/mol | [3] |
| Appearance | Pale Yellow Solid (typical) | Inferred from related compounds |
| Solubility | Slightly soluble in DMSO and Methanol | Inferred from related compounds |
| Storage | -20°C under an inert atmosphere is recommended for long-term stability. | Inferred from supplier recommendations |
Synthesis and Characterization
While specific, detailed synthesis protocols for Nizatidine-d3 Sulfoxide are not widely published in peer-reviewed literature, a plausible synthetic route can be inferred from the known synthesis of Nizatidine and its metabolites. The synthesis would likely involve the following key steps:
-
Synthesis of Nizatidine-d3: The parent compound, Nizatidine-d3, would first be synthesized. This can be achieved by reacting 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a deuterated N-methyl-1-(methylthio)-2-nitroethenamine.
-
Controlled Oxidation: The synthesized Nizatidine-d3 would then undergo a controlled oxidation reaction to convert the sulfide group to a sulfoxide. This is a common metabolic pathway for sulfur-containing drugs.
The resulting Nizatidine-d3 Sulfoxide would then be purified using chromatographic techniques to ensure high purity, suitable for use as a reference standard.
Characterization
A comprehensive characterization of the Nizatidine-d3 Sulfoxide reference standard is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. The absence of a signal for the N-methyl protons in the 1H NMR spectrum and the characteristic triplet pattern for the deuterated carbon in the 13C NMR spectrum would confirm the position and incorporation of the deuterium label.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern, which can be used for structural elucidation and for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the reference standard. A validated HPLC method with a suitable detector (e.g., UV or MS) is used to separate the Nizatidine-d3 Sulfoxide from any impurities.[7][8]
Below is a diagram illustrating a typical workflow for the synthesis and characterization of Nizatidine-d3 Sulfoxide.
Caption: Synthesis and Characterization Workflow
Application in Bioanalytical Methods
The primary application of the Nizatidine-d3 Sulfoxide reference standard is as an internal standard in quantitative bioanalytical methods, particularly those employing LC-MS/MS.[1] Its structural similarity and identical chromatographic behavior to the non-labeled analyte, combined with its distinct mass, allow for accurate correction of variations during sample preparation and analysis.
Experimental Protocol: Quantification of Nizatidine Sulfoxide in Human Plasma
The following is a representative, detailed protocol for the quantification of Nizatidine Sulfoxide in human plasma using Nizatidine-d3 Sulfoxide as an internal standard. This protocol is based on established methods for Nizatidine and its metabolites.[1][9]
1. Materials and Reagents:
-
Nizatidine Sulfoxide (analyte)
-
Nizatidine-d3 Sulfoxide (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Nizatidine Sulfoxide and Nizatidine-d3 Sulfoxide in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Nizatidine Sulfoxide by serial dilution of the stock solution with 50% methanol in water to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working solution of the internal standard (Nizatidine-d3 Sulfoxide) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol in water.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
HPLC System: A suitable HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Nizatidine Sulfoxide: [M+H]+ → fragment ion(s)
-
Nizatidine-d3 Sulfoxide: [M+H]+ → fragment ion(s)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Nizatidine Sulfoxide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating the experimental workflow for the quantification of Nizatidine Sulfoxide.
Caption: Bioanalytical Workflow for Nizatidine Sulfoxide
Conclusion
The Nizatidine-d3 Sulfoxide reference standard is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, ensures the generation of high-quality, reliable data for the quantification of the Nizatidine Sulfoxide metabolite. This in-depth technical guide provides a comprehensive overview of the key aspects of this reference standard, from its chemical identity and synthesis to its practical application in a laboratory setting. Adherence to proper handling, storage, and application of this standard will contribute to the scientific integrity and success of drug development programs.
References
-
Pharmaffiliates. Nizatidine-d3 Sulfoxide. [Link]
-
PubChem. Nizatidine sulfoxide. [Link]
-
Chemistry & Biology Interface. Identification, Isolation and Characterization of New Impurities in Nizatidine Formulation. [Link]
-
Wang, L., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. [Link]
-
World Journal of Advanced Research and Reviews. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. [Link]
-
PubChem. Nizatidine-d3. [Link]
-
ResearchGate. Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. [Link]
-
ResearchGate. BIO ANALYTICAL METHOD FOR QUANTITATIVE ESTIMATION, PHARMACOKINETIC AND BIOEQUIVALENCE STUDY OF NIZATIDINE NOVEL RAFT GASTRO RETENTIVE FORMULATION USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Pharmaffiliates. CAS No : 1795136-43-4| Chemical Name : Nizatidine-d3 Sulfoxide. [Link]
-
GLP Pharma Standards. Nizatidine. [Link]
-
Callaghan, J. T., et al. (1987). A pharmacokinetic profile of nizatidine in man. Scandinavian journal of gastroenterology. Supplement, 136, 9-17. [Link]
-
ResearchGate. Developmental Pharmacokinetics and Pharmacodynamics of Nizatidine. [Link]
-
ResearchGate. Analytical techniques for Nizatidine: A review. [Link]
-
ResearchGate. an efficient and novel process for the synthesis of nizatidine. [Link]
-
Analytical Methods in Environmental Chemistry Journal. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. [Link]
- Google Patents.
-
PubChem. Synthesis of nizatidine intermediate - Patent US-4777260-A. [Link]
-
Molecules. NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
- Google Patents.
-
Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of chromatography, 529(2), 369-376. [Link]
-
American Journal of Therapeutics. Bioavailability Study of Nizatidine When Administered in Food. [Link]
-
SciELO Brasil. Formulation of stomach-specific floating microparticles of nizatidine and their radiographic evaluation. [Link]
-
ResearchGate. Stable Isotope-Labeled Azoloazines. Synthesis of a 13С and 15N Isotope-Enriched Derivative of Pyrazolo[5,1-c][1][3][10]Triazine –Potential Antidiabetic Agent. [Link]
Sources
- 1. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. amecj.com [amecj.com]
- 9. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing Nizatidine-d3 from Nizatidine-d3 Sulfoxide in Bioanalytical Workflows
Executive Summary
In high-throughput pharmacokinetics (PK) and bioanalysis, Nizatidine-d3 serves as the critical Internal Standard (IS) for the quantification of Nizatidine.[1] However, its oxidative degradation product, Nizatidine-d3 Sulfoxide , presents a silent threat to data integrity.
While Nizatidine-d3 is chemically engineered to mimic the analyte's ionization and retention behavior, the Sulfoxide variant represents a fundamental deviation in polarity and mass. Failure to chromatographically resolve or monitor this degradant leads to IS concentration errors , resulting in the overestimation of patient drug levels. This guide outlines the physicochemical differences, the mechanism of formation, and a self-validating LC-MS/MS protocol to ensure assay robustness.
Part 1: Physicochemical Distinction
The primary difference lies in the oxidation state of the thioether sulfur atom. This single oxygen addition alters the molecule's polarity, retention time, and mass-to-charge ratio (
Comparative Technical Data
| Feature | Nizatidine-d3 (Internal Standard) | Nizatidine-d3 Sulfoxide (Degradant) |
| Role | Quantitative Reference (IS) | Impurity / Degradation Product |
| Chemical Formula | ||
| Molecular Weight | ~334.46 Da | ~350.46 Da (+16 Da) |
| Precursor Ion ( | m/z 335.1 | m/z 351.1 |
| Polarity (LogP) | Moderate Lipophilicity | High Polarity (More Hydrophilic) |
| RP-HPLC Elution | Late Eluting (relative to Sulfoxide) | Early Eluting (shifts to void volume) |
| Source | Synthetic Isotope Labeling | Oxidative Stress (Benchtop/Storage) |
Structural Causality
Nizatidine contains a thioether linkage (sulfide). Under ambient conditions—specifically exposure to light, air, or peroxides in solvents—this sulfur atom is the site of electrophilic attack, forming the Sulfoxide (S=O) .
-
Impact: The S=O bond is highly polar. In Reverse-Phase (C18) chromatography, the Sulfoxide interacts less with the hydrophobic stationary phase, causing it to elute significantly earlier than the parent Nizatidine-d3.
Part 2: The Degradation Mechanism & Impact
Understanding the pathway is essential for troubleshooting "disappearing" Internal Standards during batch analysis.
Pathway Visualization
The following diagram illustrates the oxidative conversion of the Internal Standard.
Caption: Oxidative pathway converting the stable Nizatidine-d3 IS into the polar Sulfoxide impurity.
The Analytical Risk (Why it Matters)
-
Quantification Error: If your Nizatidine-d3 stock solution oxidizes, the effective concentration of the IS decreases. Since the Area Ratio = (Analyte Area / IS Area), a lower IS Area artificially inflates the calculated Analyte concentration.
-
Ion Suppression: If the Sulfoxide co-elutes with the Analyte (unlikely due to polarity shift, but possible in rapid gradients), it can compete for ionization energy in the ESI source.
Part 3: Self-Validating Experimental Protocol
To ensure data integrity, you must implement a System Suitability Test (SST) that proves the IS is intact and separated from its sulfoxide form.
LC-MS/MS Conditions (Optimized for Separation)
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 2.1mm, 3.5µm) or equivalent.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Acidic pH is critical to protonate the dimethylamine group, reducing peak tailing.
-
-
Gradient:
-
0-1 min: 10% B (Load)
-
1-4 min: 10% -> 90% B (Elution)
-
4-5 min: 90% B (Wash)
-
5.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Transitions (MRM)
Configure the Mass Spec to monitor both the IS and the potential degradant during method development.
| Compound | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) |
| Nizatidine | 332.1 | 155.1 | 20 | 50 |
| Nizatidine-d3 (IS) | 335.1 | 158.1 | 20 | 50 |
| Nizatidine-d3 Sulfoxide | 351.1 | 158.1 | 22 | 50 |
-
Validation Step: Inject a "stressed" IS sample (exposed to light/air for 24h). You should see the appearance of the 351.1 transition eluting before the 335.1 peak.
Stability & Handling Protocol
-
Storage: Store Nizatidine-d3 powder at -20°C under Argon.
-
Solvent: Avoid protic solvents (methanol) for long-term stock storage if possible; DMSO is preferred for stock, diluted into water/ACN for working solutions.
-
Benchtop Stability: Limit autosampler residence time to <24 hours.
Part 4: Method Validation Workflow
This flowchart guides the decision-making process to verify IS integrity before running patient samples.
Caption: Decision tree for pre-run Internal Standard integrity checks.
References
-
PubChem. (n.d.).[2] Nizatidine-d3 (Compound CID 71751149).[3] National Library of Medicine.[4] Retrieved from [Link]
-
Zhang, X., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma. Journal of Chromatography B. Retrieved from [Link]
-
Knadler, M. P., et al. (1986).[5] Disposition and metabolism of Nizatidine in humans. Drug Metabolism and Disposition.[4][6][7] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lack of effect of nizatidine on hepatic drug metabolism in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nizatidine [drugfuture.com]
- 6. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Analysis of Deuterated Nizatidine Metabolites in Plasma: A High-Resolution Mass Spectrometry Workflow
Executive Summary
The identification of Nizatidine (
This guide details a robust workflow for utilizing Deuterated Nizatidine (Nizatidine-d3) not merely as an Internal Standard (IS), but as a mechanistic probe to map metabolic pathways. We address the specific challenge of "Metabolic Label Loss" during N-demethylation and provide a self-validating extraction protocol.
Chemical Basis & Isotope Logic
The Deuterium Advantage
Nizatidine-d3 is typically labeled on the N-methyl group of the nitroethenediamine moiety or the dimethylaminomethyl group. For this protocol, we assume the commercially prevalent Nizatidine-d3 (N-methyl-d3) configuration.
-
Parent Mass (d0):
-
Deuterated Mass (d3):
-
Key Fragment (Quantitation):
(Thiazole moiety, typically retains the label only if the label is on the thiazole side; however, for N-methyl-d3, the 155 fragment is often the unlabeled thiazole side, making it a common fragment for both d0 and d3 if the label is on the nitroethene side).
Expert Insight: In metabolic profiling, the position of the deuterium is the variable of highest risk. Nizatidine undergoes significant N-demethylation . If your deuterium label is on the group being cleaved, the metabolite will "disappear" from the isotope-filtered channel. This protocol accounts for both retention and loss of the label.
Analytical Workflow Diagram
The following diagram outlines the decision tree for processing plasma samples to distinguish endogenous metabolites from the deuterated tracer.
Figure 1: Analytical workflow for the identification of deuterated metabolites in plasma.
Experimental Protocol
Sample Preparation: Protein Precipitation (PPT)
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation is preferred here to ensure polar metabolites (like N-oxides) are not lost during the wash steps of SPE.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (10 mM)[2]
-
Nizatidine-d3 Standard (1 mg/mL in MeOH)
Step-by-Step Methodology:
-
Aliquot: Transfer
of plasma into a 1.5 mL Eppendorf tube. -
Spike: Add
of Nizatidine-d3 IS working solution (final conc. 500 ng/mL). -
Precipitate: Add
of ice-cold Acetonitrile. (Ratio 1:3 Plasma:Organic). -
Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifuge: Spin at
for 10 minutes at . -
Transfer: Move supernatant to a clean vial.
-
Dry Down (Optional): If sensitivity is low, evaporate under Nitrogen at
and reconstitute in Mobile Phase A.
LC-HRMS Configuration
High-resolution data is non-negotiable for distinguishing the deuterium mass defect (
| Parameter | Setting | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 ( | Proven separation of Nizatidine from polar N-desmethyl metabolites [1]. |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid | Ammonium formate enhances ionization efficiency in ESI+ [2]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier for reverse phase. |
| Flow Rate | 0.3 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B (0-1 min) | Retains polar metabolites early; elutes parent mid-run. |
| MS Mode | ESI Positive, Full Scan (100-800 m/z) + ddMS2 | Full scan captures all potential metabolites; data-dependent MS2 provides structural fingerprints. |
Metabolite Identification Logic
The Metabolic Pathway & Label Tracking
Nizatidine is primarily metabolized via N-demethylation (forming N-desmethylnizatidine) and Oxidation (forming N-oxide and S-oxide) [3].
The following diagram illustrates the fate of the deuterium label (assuming d3-label on the terminal N-methyl group).
Figure 2: Metabolic pathway of Nizatidine-d3 showing label retention vs. loss.
Data Interpretation Strategy
Scenario A: Label Retention (Oxidation)
-
Observation: You detect a peak at
(Parent ). -
Validation: Check the isotopic pattern. It should mirror the d3-parent pattern.
-
Mechanism: N-oxidation or S-oxidation adds oxygen without removing the methyl group. The
Da shift persists.
Scenario B: Label Loss (Demethylation)
-
Observation: You detect a peak at
(Parent ). -
Critical Check: If the d3 label was on the removed methyl group, the metabolite mass reverts to the unlabeled mass of the metabolite (
). -
Validation: This metabolite will not show the
Da shift relative to the endogenous metabolite. To confirm this is from your tracer, you must rely on high concentration spikes or unique retention times if the d3-parent has a slight chromatographic isotope effect (usually d3 elutes slightly earlier than d0).
Quantitative Verification
To verify the identity of the metabolites, compare the MS2 fragmentation.
-
Diagnostic Ion:
(Thiazole fragment). -
If the metabolite is N-oxide (on the dimethylamino side), the 155 fragment might shift to
( ). -
If the metabolite is S-oxide (on the linker), the fragmentation pattern changes significantly.
References
-
Zhang, X., et al. (2015). "Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study." Journal of Chromatography B, 998, 80-87. Link
-
Imre, S., et al. (2013). "HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma." Revue Roumaine de Chimie, 58(2-3), 261-267. Link
-
Knadler, M. P., et al. (1986).[3] "Nizatidine, an H2-blocker.[1][3][4][5][6][7][8][9][10] Its metabolism and disposition in man."[3] Drug Metabolism and Disposition, 14(2), 175-182.[3] Link
-
PubChem. (n.d.). "Nizatidine-d3 Compound Summary." National Library of Medicine. Link
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Development of a highly sensitive LC-MS/MS method for simultaneous determination of rupatadine and its two active metabolites in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. Nizax | C12H21N5O2S2 | CID 3033637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Nizatidine-d3 Sulfoxide: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Nizatidine-d3 Sulfoxide, a key deuterated metabolite of the H₂ receptor antagonist, Nizatidine. This document outlines its chemical identifiers, including SMILES and InChIKey, and presents a detailed, logical pathway for its synthesis and characterization. Furthermore, this guide elucidates the critical role of Nizatidine-d3 Sulfoxide as an internal standard in pharmacokinetic and bioanalytical studies, offering insights into its application for enhancing the accuracy and reliability of quantitative analyses. This whitepaper is intended to be a valuable resource for researchers and professionals engaged in drug metabolism studies, analytical method development, and the broader field of pharmaceutical sciences.
Introduction: The Significance of Deuterated Metabolites in Pharmaceutical Research
Nizatidine is a potent and selective histamine H₂ receptor antagonist widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] Like many pharmaceuticals, Nizatidine undergoes metabolism in the body, leading to the formation of various metabolites, including Nizatidine Sulfoxide.[2] The study of these metabolites is crucial for a comprehensive understanding of a drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions.
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Deuterium-labeled compounds, such as Nizatidine-d3 Sulfoxide, are ideal internal standards as they are chemically identical to the analyte of interest but have a distinct mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[5][6] Nizatidine-d3 Sulfoxide, as the deuterated analogue of a primary metabolite, is an invaluable tool for pharmacokinetic studies of Nizatidine.[7]
This guide will provide a detailed overview of the essential technical data for Nizatidine-d3 Sulfoxide, offer a scientifically grounded approach to its synthesis and characterization, and discuss its practical applications in a research and development setting.
Core Chemical and Physical Data
A fundamental understanding of a molecule begins with its structural and identification data. The following table summarizes the key chemical identifiers for Nizatidine-d3 Sulfoxide.
| Identifier | Data | Source |
| IUPAC Name | (E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine | [8] |
| Canonical SMILES | C(N(C([2H])([2H])[2H]))C(CS(CC1=CSC(CN(C)C)=N1)=O)=C\N(=O)=O | [] |
| InChIKey | TZKMWRJRDCJAFI-OFYUJABRSA-N | [] |
| CAS Number | 1795136-43-4 | [7][] |
| Molecular Formula | C₁₂H₁₈D₃N₅O₃S₂ | [7] |
| Molecular Weight | 350.48 g/mol | [7] |
Synthesis and Characterization: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis of Nizatidine-d3 Sulfoxide can be conceptualized as a two-stage process: first, the synthesis of the deuterated parent drug, Nizatidine-d3, followed by a selective oxidation of the sulfide to a sulfoxide.
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of Sulfoxide Metabolites in Nizatidine Degradation: A Technical Guide
Part 1: Executive Summary & Chemical Basis[1]
The Stability Challenge
Nizatidine, a histamine H2-receptor antagonist, is structurally characterized by a thioether (sulfide) linkage.[1] While this functional group is essential for the molecule's flexibility and receptor binding, it represents a critical stability liability. Under oxidative stress—whether environmental (during storage) or metabolic (in vivo)—this sulfur atom acts as a nucleophile, readily accepting oxygen to form Nizatidine Sulfoxide (identified in the European Pharmacopoeia as Impurity C ).[1]
For drug development professionals, controlling this pathway is not merely a compliance exercise; it is a fundamental aspect of ensuring potency and preventing the formation of degradation products that, while generally lower in toxicity, dilute the therapeutic efficacy of the dosage form.
Mechanism of S-Oxidation
The degradation of Nizatidine to its sulfoxide form is an electrophilic oxidation.[1] The sulfur atom in the thioether chain possesses two lone pairs of electrons. In the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (
Key Reaction Characteristics:
-
Kinetics: Second-order reaction dependent on the concentration of both Nizatidine and the oxidant.[1]
-
Stereochemistry: The formation of the sulfoxide creates a new chiral center at the sulfur atom, potentially leading to enantiomeric pairs, though standard RP-HPLC often resolves them as a single peak or a split peak depending on column selectivity.
-
Further Oxidation: If oxidative stress continues unchecked, the sulfoxide can further oxidize to a sulfone (
), although the sulfoxide is the primary degradant observed under typical stability conditions.[1]
Part 2: Visualization of Degradation Pathways
The following diagram illustrates the chemical pathway and the critical decision points for analytical monitoring.
Figure 1: Mechanistic pathway of Nizatidine S-oxidation and relative chromatographic behavior.
Part 3: Analytical Strategy & Protocols
To rigorously quantify the sulfoxide metabolite, generic HPLC methods are often insufficient due to the polarity shift. The sulfoxide is significantly more polar than Nizatidine, causing it to elute earlier in Reversed-Phase (RP) chromatography.[1]
Validated Stability-Indicating HPLC Protocol
This protocol is designed to resolve Nizatidine from Impurity C (Sulfoxide) and Impurity A (Desmethyl).[1]
System Suitability:
-
Column: Octylsilane (C8) chemically bonded to porous silica (e.g., Thermo Hypersil BDS-C8),
, .[1] -
Mobile Phase:
-
Flow Rate:
. -
Detection: UV at
(Nizatidine absorption max) or (for broad impurity detection).[1] -
Temperature:
(ambient) or (for improved peak shape).
Protocol Steps:
-
Preparation: Dissolve reference standard of Nizatidine Sulfoxide (Impurity C) and Nizatidine API in mobile phase.[1]
-
Equilibration: Flush column for 30 mins until baseline stabilizes.
-
Injection: Inject
.[1][2] -
Elution Order:
Forced Degradation Workflow (Oxidative Stress)
To validate the method's specificity for the sulfoxide, you must artificially generate it.
Table 1: Oxidative Stress Protocol
| Parameter | Condition | Rationale |
| Oxidant | 3% to 6% Hydrogen Peroxide ( | Simulates accelerated oxidative attack.[1] |
| Temperature | Provides activation energy to drive the S-oxidation kinetics.[1] | |
| Duration | 30 minutes to 2 hours | Sufficient to generate ~10-20% degradation (target range for validation).[1] |
| Quenching | Dilute with cold mobile phase | Stops the reaction immediately to preserve the degradation profile.[1] |
| Target Outcome | Appearance of peak at RRT < 1.0 | Confirms the peak is the sulfoxide and is resolved from the parent. |
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for isolating and identifying the sulfoxide impurity during method validation.
Figure 2: Workflow for the generation and identification of Nizatidine Sulfoxide.
Part 5: Regulatory & Formulation Implications[1]
Regulatory Limits (ICH Q3A/Q3B)
Under ICH guidelines and pharmacopoeial standards (USP/EP), Nizatidine Sulfoxide is a specified impurity .[1]
-
Reporting Threshold: 0.05% - 0.1% (depending on daily dose).
-
Identification Threshold: 0.2%.
-
Qualification Threshold: 0.5% (Requires safety data if exceeded).
Note: While Nizatidine Sulfoxide is a metabolite, its presence in the drug product before administration must be controlled to ensure the patient receives the correct dose of the active parent drug.
Formulation Mitigation Strategies
To prevent the formation of Impurity C in the final drug product:
-
Excipient Selection: Avoid excipients with high peroxide values (e.g., certain grades of Povidone or PEG).[1] Use "Low Peroxide" grades.
-
Packaging: Use materials with low oxygen permeability (e.g., Alu-Alu blisters) if the formulation is sensitive to atmospheric oxygen.[1]
-
Antioxidants: In liquid formulations, the addition of antioxidants like sodium metabisulfite may be necessary, though they can interact with other components.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.). Nizatidine Monograph: Impurity C (Nizatidine Sulfoxide).[1][3] European Directorate for the Quality of Medicines.[1]
-
BenchChem. Application Notes and Protocols for the Analytical Method Validation of Nizatidine Assay. (2025).[1][4][5][6]
-
National Institutes of Health (NIH) - PubChem. Nizatidine Sulfoxide (Compound Summary).[1] PubChem CID 77589293.[1] [1]
-
Youssef, R. M. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative.[1] Journal of AOAC International, 91(1), 73–82.[1] (2008).[1] [1]
-
International Council for Harmonisation (ICH). Guideline Q3B(R2): Impurities in New Drug Products.[1] (2006).[1]
Sources
Physical Properties & Lab Handling of Nizatidine-d3 Sulfoxide
Executive Summary & Application Context
Nizatidine-d3 Sulfoxide (CAS: 1795136-43-4) is the stable isotope-labeled analog of Nizatidine Sulfoxide, a primary metabolite and degradation impurity of the histamine H2-receptor antagonist Nizatidine.
In drug development and clinical pharmacology, this compound serves a critical role as an Internal Standard (IS) for the quantification of Nizatidine metabolites in biological matrices (plasma, urine) via LC-MS/MS. Its physicochemical behavior mirrors the target analyte, correcting for matrix effects, extraction efficiency, and ionization variability.
However, the sulfoxide moiety combined with the nitroethene diamine backbone introduces specific handling challenges—namely hygroscopicity, light sensitivity, and potential for redox instability—that differ from the parent drug. This guide defines the physical properties and establishes a self-validating protocol for laboratory handling.
Physicochemical Profile
The following data aggregates experimental observations and computed properties for Nizatidine-d3 Sulfoxide.
Table 1: Core Physical Properties
| Property | Specification | Technical Note |
| Chemical Name | Nizatidine-d3 Sulfoxide | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N'-(methyl-d3)-2-nitro-1,1-ethenediamine |
| Formula | C₁₂H₁₈D₃N₅O₃S₂ | The d3 label is located on the N-methyl group.[1][2][3][4][][6][7][8][9][10][11] |
| Molecular Weight | 350.48 g/mol | Average mass. |
| Monoisotopic Mass | 350.1279 Da | Critical for setting MS precursor ion (Q1). |
| Appearance | Pale Yellow Solid | Distinct from the white Nizatidine parent; color intensity may vary with hydration. |
| Solubility | DMSO, Methanol | High. Preferred solvents for stock preparation. |
| Solubility (Aq) | Low / pH-dependent | Risk: Avoid direct dissolution in water for high-concentration stocks. |
| pKa (Est.) | ~2.1 (Thiazole), ~6.8 (Amine) | Similar to parent; sulfoxide group slightly reduces basicity of the system. |
| Hygroscopicity | Moderate to High | Sulfoxides are polar and can attract atmospheric moisture. |
Structural Visualization
The relationship between the parent drug, its metabolite, and the internal standard is defined by the metabolic oxidation of the sulfide to sulfoxide, and the synthetic deuteration of the N-methyl group.
Figure 1: Structural and functional relationship. The d3-isotope serves to normalize quantification of the Sulfoxide metabolite.
Stability & Handling Risks[13]
Redox Instability (The Sulfoxide Factor)
Unlike the parent Nizatidine (a sulfide), the sulfoxide group in Nizatidine-d3 Sulfoxide represents an intermediate oxidation state.
-
Risk: Under strong acidic conditions or in the presence of reducing agents, it can revert to the sulfide. Conversely, strong oxidants can push it to the sulfone .
-
Mitigation: Avoid storage in acidified solvents for long periods (>24 hours). Use neutral organic solvents (DMSO/MeOH) for stock storage.
Photochemical Degradation
The nitroethene moiety (part of the diamine backbone) is susceptible to photo-isomerization or degradation under UV/VIS light.
-
Protocol: Handle under amber light or wrap vessels in aluminum foil. Storage vials must be amber glass.
Hygroscopicity
The polarity of the sulfoxide bond increases water affinity. Absorption of moisture alters the effective mass of the solid standard, leading to weighing errors.
-
Protocol: Equilibrate the vial to room temperature in a desiccator before opening. Weigh quickly.
Experimental Protocol: Stock Solution Preparation
This protocol ensures the integrity of the reference standard, accounting for its specific solubility and stability profile.
Reagents Required:
-
Nizatidine-d3 Sulfoxide (Solid)[3][]
-
Dimethyl Sulfoxide (DMSO) or Methanol (LC-MS Grade)
-
Amber Glass Vials (Silanized preferred)
Workflow Diagram
Figure 2: Stock solution preparation workflow with critical control points for solubility and stability.
Step-by-Step Methodology
-
Equilibration: Remove the vial from the freezer (-20°C). Place in a desiccator and allow it to reach room temperature (approx. 30 mins). Rationale: Prevents condensation of atmospheric water into the hygroscopic solid.
-
Primary Stock (1.0 mg/mL):
-
Weigh accurately ~1 mg of Nizatidine-d3 Sulfoxide into a 2 mL amber glass vial.
-
Add DMSO (dimethyl sulfoxide) to achieve exactly 1.0 mg/mL. Note: Methanol is an acceptable alternative, but DMSO is preferred for long-term stability due to lower volatility.
-
Vortex for 30 seconds. If particulates remain, sonicate for 1 minute.
-
-
Verification: Inspect visually. The solution must be pale yellow and clear.
-
Storage: Divide into single-use aliquots (e.g., 100 µL). Store at -80°C (preferred) or -20°C.
-
Working Standard: Dilute the Primary Stock with 50:50 Methanol:Water just prior to use. Do not store aqueous working standards for >24 hours.
Safety & Regulatory (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: DANGER
-
H360: May damage fertility or the unborn child (Reproductive Toxicity).[3]
-
H315/H319: Causes skin and eye irritation.
Handling Requirements:
-
Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood .
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Disposal: Dispose of as hazardous chemical waste (sulfur/nitrogen-containing organics).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved October 26, 2023 from [Link]
-
Lin, T. M., et al. (1986). Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs. Journal of Pharmacology and Experimental Therapeutics.[9] Retrieved from [Link]
Sources
- 1. N-Desmethylnizatidine | C11H19N5O2S2 | CID 133957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Nizatidine | CAS 76963-41-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Stability of nizatidine in extemporaneous oral liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Stability of nizatidine in commonly used intravenous fluids and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Impurity Profiling of Nizatidine Sulfoxide
Foreword: The Imperative of Purity in Pharmaceutical Science
In the realm of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of patient safety and drug efficacy. Impurities, even in trace amounts, can introduce unforeseen toxicities, alter bioavailability, or compromise the stability of the final drug product. It is with this profound responsibility in mind that we approach the subject of impurity profiling. This guide provides an in-depth exploration of the identification, quantification, and control of a key impurity in Nizatidine: Nizatidine sulfoxide. Our focus will be on the practical application of analytical chemistry, grounded in regulatory expectations and sound scientific principles, to ensure the quality and safety of Nizatidine-containing medicines.
Nizatidine: A Histamine H2-Receptor Antagonist
Nizatidine is a histamine H2-receptor antagonist that effectively inhibits the production of stomach acid.[1] It is widely prescribed for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[2] The therapeutic action of Nizatidine is achieved by competitively blocking the H2-receptors on the parietal cells of the stomach lining, which in turn reduces the secretion of gastric acid.[3] The chemical structure of Nizatidine, C12H21N5O2S2, features a thiazole ring and a sulfur atom in its side chain, which is susceptible to oxidation.[1]
The Genesis of Nizatidine Sulfoxide: A Degradation Impurity
Nizatidine sulfoxide, also known as Nizatidine EP Impurity C, is a primary degradation product of Nizatidine.[4][5] Its formation is a direct consequence of the oxidation of the sulfur atom in the Nizatidine molecule. This transformation is a critical consideration during the manufacturing process, formulation, and storage of Nizatidine, as oxidative conditions can lead to an increase in this impurity.[6]
The chemical transformation from Nizatidine to Nizatidine sulfoxide involves the addition of an oxygen atom to the sulfur atom in the thioether side chain.
Caption: Formation of Nizatidine Sulfoxide from Nizatidine under oxidative stress.
Understanding the propensity for this degradation pathway is the first step in developing a robust control strategy. This involves the implementation of a highly specific and sensitive analytical methodology to monitor and quantify Nizatidine sulfoxide levels.
Analytical Strategy: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the API in the presence of its impurities, degradants, and excipients. For Nizatidine and its sulfoxide impurity, High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice.[6][7] The development of such a method is a multi-step process that begins with forced degradation studies.
The Rationale of Forced Degradation
Forced degradation, or stress testing, is the intentional degradation of a drug substance under more severe conditions than it would typically encounter during its shelf life.[8] These studies are crucial for:
-
Identifying potential degradation products: Exposing Nizatidine to various stress conditions, such as acid, base, oxidation, heat, and light, helps to identify the likely impurities that may form.
-
Elucidating degradation pathways: Understanding how Nizatidine degrades allows for the implementation of preventative measures in the manufacturing and storage processes.[9]
-
Demonstrating method specificity: A key requirement of a stability-indicating method is its ability to resolve the API from all potential degradants. Forced degradation samples provide the necessary challenge to prove this specificity.[8]
In the case of Nizatidine, oxidative stress is particularly relevant for the formation of Nizatidine sulfoxide.[6] A typical approach involves treating a solution of Nizatidine with hydrogen peroxide (H₂O₂).[10]
Experimental Protocol: A Representative HPLC Method
The following protocol is a synthesis of established methods for the analysis of Nizatidine and its impurities.[6][11]
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Nizatidine and the profiling of Nizatidine sulfoxide.
Materials and Reagents:
-
Nizatidine Reference Standard
-
Nizatidine Sulfoxide Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Diethylamine
-
Tetrahydrofuran
-
Purified water (HPLC grade)
-
Hydrogen peroxide (30%)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical column: A reversed-phase C8 or C18 column (e.g., Waters Symmetry RP18, 50 x 4.6 mm, 3.5 µm) is commonly used.[7]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Ammonium acetate buffer with diethylamine |
| Mobile Phase B | Methanol and Tetrahydrofuran mixture |
| Gradient Program | Optimized to separate Nizatidine from its impurities |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm or 320 nm |
| Injection Volume | 10 - 20 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Nizatidine Reference Standard in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile). Prepare working standards by further dilution.
-
Impurity Standard Solution: Prepare a stock solution of Nizatidine Sulfoxide Reference Standard. This can be used for peak identification and to spike samples for specificity and accuracy assessments.
-
Sample Solution: Accurately weigh and dissolve the Nizatidine drug substance or product in the diluent to a known concentration.
-
Forced Degradation Samples:
-
Oxidative Degradation: Treat a solution of Nizatidine with a controlled amount of hydrogen peroxide (e.g., 3-6% H₂O₂) and heat if necessary (e.g., 80°C for 30 minutes) to induce degradation.[10][12]
-
Acid/Base Hydrolysis: Reflux Nizatidine solution with 0.1 M HCl and 0.1 M NaOH.
-
Thermal Degradation: Expose solid Nizatidine to dry heat.
-
Photolytic Degradation: Expose Nizatidine solution or solid to UV light.
-
Caption: Experimental workflow for Nizatidine sulfoxide impurity profiling.
Method Validation: Ensuring Trustworthiness
A developed analytical method is only reliable if it has been thoroughly validated. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for validating analytical procedures.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The analysis of forced degradation samples is the primary means of demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of impurity is spiked into the sample.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Quantifying Nizatidine Degradation
The results of forced degradation studies are typically presented in a table that summarizes the extent of degradation of the API and the formation of major impurities under different stress conditions.
| Stress Condition | % Nizatidine Assay | % Nizatidine Sulfoxide | Other Major Degradants (%) | Mass Balance (%) |
| Control (Unstressed) | 99.8 | < LOQ | < LOQ | 99.8 |
| Acid Hydrolysis (0.1 M HCl) | 95.2 | Not Detected | Degradant 1 (2.1), Degradant 2 (1.8) | 99.1 |
| Base Hydrolysis (0.1 M NaOH) | 88.5 | Not Detected | Degradant 3 (5.7), Degradant 4 (3.2) | 97.4 |
| Oxidative (3% H₂O₂) | 82.1 | 15.3 | Degradant 5 (1.1) | 98.5 |
| Thermal (105°C, 24h) | 98.9 | < LOQ | Minor peaks < 0.1 | 99.2 |
| Photolytic (UV light) | 97.6 | < LOQ | Minor peaks < 0.1 | 98.8 |
Data presented is representative and compiled from typical forced degradation study outcomes.
The mass balance, which is the sum of the assay of the API and the levels of all impurities, should be close to 100%, indicating that all major degradation products have been accounted for.
Conclusion: A Commitment to Quality
The effective profiling of Nizatidine sulfoxide is a testament to the rigorous application of analytical science in the pharmaceutical industry. By understanding the degradation pathways of Nizatidine and developing and validating a robust, stability-indicating HPLC method, we can ensure that the levels of this and other impurities are controlled within acceptable limits. This commitment to scientific integrity and methodological rigor is paramount in our collective mission to deliver safe and effective medicines to patients worldwide.
References
-
HPLC-DAD Analysis of Nizatidine Stability. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
- Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.
- Gomes, A. R., Raghuram, P., Sriramulu, J., & Srinivas, N. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2(3), 314-323.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4513, Nizatidine. Retrieved February 13, 2026, from [Link].
- Darwish, H. W., Metwaly, A. M., & El-Gindy, A. E. (2013). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Journal of the Chilean Chemical Society, 58(2), 1729-1734.
- Gomes, A. R., Raghuram, P., Sriramulu, J., & Srinivas, N. (2011). Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification. American Journal of Analytical Chemistry, 2, 314-323.
- Kavana, N. M., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 78-92.
- Yusuf, A., Dgither, S. A., & Hammami, M. M. (2006). Validation of a new high-performance liquid chromatography assay for nizatidine. Therapeutic drug monitoring, 28(2), 232–236.
-
Pharmaffiliates. (n.d.). Nizatidine-impurities. Retrieved February 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved February 13, 2026, from [Link].
-
Veeprho. (n.d.). Nizatidine Working Standard (Secondary Reference Standard). Retrieved February 13, 2026, from [Link]
- Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man.
-
Patsnap. (2024, July 17). What is the mechanism of Nizatidine? Synapse. Retrieved February 13, 2026, from [Link]
- Singh, R., & Singh, S. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 123-132.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165.
- Kumar, V., & Singh, A. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(11), 5069-5076.
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Nizatidine? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 12. scribd.com [scribd.com]
Synthesis Background of Deuterated Nizatidine Sulfoxide: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthetic background of deuterated Nizatidine sulfoxide. It is intended for researchers, scientists, and drug development professionals engaged in the study of Nizatidine metabolism, pharmacokinetics, and the development of analytical methods. The guide details the rationale for isotopic labeling, explores the synthetic routes to Nizatidine sulfoxide, and provides insights into the incorporation of deuterium atoms into the molecule. Methodologies are presented with a focus on the underlying chemical principles and experimental considerations to ensure scientific integrity and reproducibility.
Introduction: The Role of Nizatidine and the Significance of Deuterated Standards
Nizatidine is a histamine H₂ receptor antagonist that inhibits the secretion of gastric acid.[1] It is widely prescribed for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[2] The metabolism of Nizatidine in humans primarily involves S-oxidation to form Nizatidine sulfoxide, which is a principal plasma metabolite.[3]
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Deuterated compounds, such as deuterated Nizatidine sulfoxide, are ideal internal standards because they exhibit nearly identical physicochemical properties to their unlabeled counterparts, yet are distinguishable by mass spectrometry. This co-elution and similar ionization response minimize analytical variability, leading to enhanced accuracy and precision in pharmacokinetic and metabolic studies.
The core advantages of using a deuterated internal standard include:
-
Correction for Matrix Effects: Co-eluting with the analyte, it experiences similar ionization suppression or enhancement.
-
Compensation for Extraction Inefficiency: Losses during sample preparation are mirrored by the internal standard.
-
Improved Precision and Accuracy: Normalization of the analyte signal to the internal standard signal reduces variability.
Synthetic Pathways to Nizatidine Sulfoxide
The synthesis of Nizatidine sulfoxide originates from the parent drug, Nizatidine. Several synthetic routes for Nizatidine have been reported, often involving the coupling of key intermediates.[4][5][6] A common pathway involves the reaction of 2-(dimethylaminomethyl)- 4-hydroxymethylthiazole with 2-mercaptoethylamine hydrochloride, followed by reaction with N-methyl-1-methythio-2-nitroethenamine.[5]
Once Nizatidine is obtained, the sulfoxide is prepared through a controlled oxidation reaction. The sulfur atom in the thioether linkage of Nizatidine is susceptible to oxidation, yielding the corresponding sulfoxide.
General Oxidation Protocol:
A typical laboratory-scale synthesis would involve dissolving Nizatidine in a suitable organic solvent, followed by the addition of an oxidizing agent. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.
Key Experimental Considerations:
-
Choice of Oxidizing Agent: Mild oxidizing agents are preferred to prevent over-oxidation to the sulfone. Common reagents include:
-
Hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid or methanol.
-
Meta-chloroperoxybenzoic acid (m-CPBA).
-
Sodium periodate (NaIO₄).
-
-
Reaction Temperature: The oxidation is typically carried out at low temperatures (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize side-product formation.
-
Stoichiometry: A slight excess of the oxidizing agent is often used to ensure complete conversion of the starting material.
Illustrative Reaction Scheme:
Caption: General oxidation of Nizatidine to Nizatidine sulfoxide.
Introduction of Deuterium Labels
The strategic incorporation of deuterium atoms into the Nizatidine sulfoxide molecule is critical for its function as an internal standard. The ideal placement of deuterium labels is on positions that are not susceptible to back-exchange with protons from the solvent or during metabolic processes.[7][8] For Nizatidine sulfoxide, labeling on the N-methyl group is a common and stable choice.
Synthetic Strategy for Deuteration:
The most efficient approach is to introduce the deuterium label at an early stage of the synthesis, using a deuterated precursor. For Nizatidine-d₃ sulfoxide, this involves the use of deuterated methylamine (CD₃NH₂) in the synthesis of the N'-methyl-2-nitro-1,1-ethenediamine side chain.
Step-by-Step Deuteration Workflow:
-
Synthesis of a Deuterated Intermediate: A key precursor, N-methyl-d₃-1-(methylthio)-2-nitroethenamine, is synthesized by reacting 1,1-bis(methylthio)-2-nitroethene with deuterated methylamine (CD₃NH₂).
-
Coupling with the Thiazole Moiety: The deuterated intermediate is then reacted with the appropriate thiazole-containing fragment to yield deuterated Nizatidine.
-
Oxidation to Deuterated Nizatidine Sulfoxide: The final step is the controlled oxidation of the deuterated Nizatidine to its sulfoxide, following the general oxidation protocol described in the previous section.
Diagram of Deuterated Synthesis Workflow:
Caption: Synthetic workflow for deuterated Nizatidine sulfoxide.
Purification and Characterization
Following the synthesis, purification of the deuterated Nizatidine sulfoxide is essential to remove any unreacted starting materials, reagents, and side products.
Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying the crude product. The choice of eluent system is optimized to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Characterization and Quality Control:
The identity, purity, and isotopic enrichment of the final product must be rigorously confirmed.
| Analytical Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic enrichment. | The mass spectrum will show a molecular ion peak corresponding to the mass of deuterated Nizatidine sulfoxide (e.g., m/z for C₁₂H₁₈D₃N₅O₃S₂ is 350.48).[] The isotopic distribution will confirm the number of deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium incorporation site. | ¹H NMR will show the absence of a signal for the N-methyl group. ¹³C NMR will show a characteristic triplet for the carbon attached to the deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Determination of chemical purity. | A single major peak should be observed, with purity typically exceeding 98%. |
Conclusion
The synthesis of deuterated Nizatidine sulfoxide is a multi-step process that requires careful control of reaction conditions and purification procedures. The strategic incorporation of deuterium at a non-exchangeable position, typically on the N-methyl group, is achieved by using a deuterated precursor early in the synthetic route. The final product serves as a reliable internal standard for the accurate quantification of Nizatidine sulfoxide in biological matrices, thereby supporting critical drug metabolism and pharmacokinetic studies. The methodologies outlined in this guide provide a robust framework for the synthesis and characterization of this important analytical standard.
References
- Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man. Drug Metabolism and Disposition, 14(2), 175–182.
- Mizuki, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2433.
- Google Patents. (1987). Synthesis of nizatidine. EP0230127A1.
-
European Patent Office. (1992). Process for preparing intermediates to nizatidine and related compounds. EP0515121A1. Retrieved from [Link]
- World Journal of Advanced Research and Reviews. (2024).
-
Pharmaffiliates. (n.d.). Nizatidine-d3 Sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Nizatidine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
- Gleason, P. M., & Hamper, B. C. (2018). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays.
-
Resolve Biosciences. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Secor, J. W., et al. (1987). Lack of effect of nizatidine on hepatic drug metabolism in man. British Journal of Clinical Pharmacology, 24(6), 783–787.
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
ResearchGate. (2019). An efficient and novel process for the synthesis of nizatidine. Retrieved from [Link]
- Furuta, S., et al. (2001). Inhibition of drug metabolism in human liver microsomes by nizatidine, cimetidine and omeprazole. Xenobiotica, 31(1), 1–10.
- Google Patents. (1997). Process for preparing nizatidine. US5700945A.
Sources
- 1. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]
- 5. Nizatidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Methodological & Application
Application Note: Precision Quantitation of Nizatidine Sulfoxide Using Isotope Dilution LC-MS/MS
This Application Note is designed for bioanalytical scientists and method developers requiring a robust, regulatory-compliant protocol for the quantification of Nizatidine Sulfoxide (an oxidative degradant and metabolite of Nizatidine) using its stable isotope-labeled analog, Nizatidine-d3 Sulfoxide , as the Internal Standard (IS).
Executive Summary & Scientific Rationale
Nizatidine is a histamine H2-receptor antagonist subject to oxidative degradation and hepatic metabolism, yielding Nizatidine Sulfoxide .[1] Accurate quantification of this specific species is critical for two reasons:
-
Stability Monitoring: It is a primary oxidative impurity in pharmaceutical formulations.
-
DMPK Studies: It represents a metabolic pathway (S-oxidation) distinct from N-desmethylation.
Why Nizatidine-d3 Sulfoxide? While many protocols use Nizatidine-d3 (the parent drug) as an internal standard for metabolites, this is scientifically flawed for sulfoxide quantification. The sulfoxide moiety significantly alters polarity (logP) and ionization efficiency compared to the parent. Using the deuterated sulfoxide analog (Nizatidine-d3 Sulfoxide ) ensures:
-
Co-elution: Perfect retention time matching to compensate for matrix suppression/enhancement at the specific elution window.
-
Extraction Efficiency: Identical recovery rates during protein precipitation or solid-phase extraction (SPE).
Chemical & Physical Properties[2][3]
| Feature | Analyte: Nizatidine Sulfoxide | Internal Standard: Nizatidine-d3 Sulfoxide |
| Molecular Formula | ||
| Molecular Weight | 347.46 g/mol | 350.48 g/mol |
| Precursor Ion | m/z 348.1 | m/z 351.1 |
| Key Polarity Shift | More polar than Nizatidine due to S=O group. Elutes earlier on C18. | Identical to Analyte. |
| Label Position | N/A |
Experimental Workflow
The following diagram illustrates the critical pathway from sample preparation to data acquisition, highlighting the "Safety Check" to prevent artificial oxidation.
Figure 1: Analytical workflow emphasizing the addition of Internal Standard prior to extraction and the critical QC step for monitoring in-source oxidation.
Detailed Protocol
Reagents and Standards[4][5][6][7][8]
-
Stock Solution A (Analyte): 1.0 mg/mL Nizatidine Sulfoxide in Methanol.
-
Stock Solution B (IS): 1.0 mg/mL Nizatidine-d3 Sulfoxide in Methanol.
-
Working IS Solution: Dilute Stock B to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Protein Precipitation)
This method is optimized for plasma but applicable to dissolved tablet formulations.
-
Aliquot: Transfer 50 µL of sample (plasma or formulation solution) into a 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of Working IS Solution . Vortex gently (5 sec).
-
Expert Note: Adding IS before precipitation ensures it tracks the analyte through the protein crash.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).
-
Caution: Do not use acidified ACN at this stage to prevent potential degradation of the sulfoxide.
-
-
Agitation: Vortex for 1 min at high speed.
-
Centrifugation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aq).
-
Reasoning: Diluting with aqueous buffer matches the initial mobile phase conditions, preventing peak distortion (solvent effects) during injection.
-
LC-MS/MS Conditions[9]
Chromatography (LC):
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
MRM Transitions Table:
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Origin of Fragment |
| Nizatidine Sulfoxide | 348.1 | 155.1 | 50 | 25 | Thiazole moiety (unchanged) |
| Qualifier | 348.1 | 289.1 | 50 | 15 | Loss of dimethylamine |
| Nizatidine-d3 Sulfoxide | 351.1 | 155.1 | 50 | 25 | Thiazole moiety (no label) |
| Qualifier | 351.1 | 292.1 | 50 | 15 | Loss of dimethylamine |
Note on Transitions: The primary fragment m/z 155.1 corresponds to the dimethylaminomethyl-thiazolyl cation. Since the d3-label is typically on the N'-methyl group of the nitroethene chain (distal to the thiazole), the product ion m/z 155.1 remains unlabeled. The precursor shift (+3 Da) provides the selectivity.
Expert Insights: The "In-Source Oxidation" Trap
A common failure mode in Nizatidine analysis is the false positive generation of sulfoxide during analysis.
The Mechanism: Under high temperature and voltage in the ESI source, the parent drug (Nizatidine) can oxidize to Nizatidine Sulfoxide before entering the quadrupole.
-
Result: The MS detects m/z 348 (Sulfoxide) originating from m/z 332 (Parent).
-
Impact: Overestimation of sulfoxide concentration.
Validation Step (Chromatographic Resolution): You must ensure Nizatidine (Parent) and Nizatidine Sulfoxide are chromatographically separated.
-
Inject a pure standard of Nizatidine Parent (high concentration).
-
Monitor the Sulfoxide MRM (348 -> 155) .
-
Pass Criteria: If a peak appears in the Sulfoxide channel, it must elute at the Parent's retention time (usually later than sulfoxide). If it elutes at the Sulfoxide's retention time, your standard is impure.
-
Mitigation: If in-source oxidation is observed (peak at parent RT in sulfoxide channel), lower the ESI Source Temperature and Desolvation Gas flow.
References
-
Nizatidine Metabolism & Pharmacokinetics: Knadler, M. P., et al. "Metabolism and disposition of nizatidine in man."[5] Drug Metabolism and Disposition 14.2 (1986): 175-182.
-
LC-MS/MS Method Development for H2 Antagonists: Zhang, X., et al. "Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma." Journal of Chromatography B 998 (2015): 80-87.
-
Impurity Profiling Standards: United States Pharmacopeia (USP).[1] "Nizatidine Monograph: Organic Impurities." USP-NF 2023.
-
Isotope Labeled Standards Data: PubChem Compound Summary for Nizatidine-d3.
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mac-mod.com [mac-mod.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantitation of Nizatidine-d3 Sulfoxide in Biological Matrices by LC-MS/MS
Abstract
This comprehensive application note provides a detailed protocol for the extraction and quantification of Nizatidine-d3 Sulfoxide from biological matrices, primarily human plasma and urine. Nizatidine, a histamine H2 receptor antagonist, is metabolized to form Nizatidine Sulfoxide. The use of a stable isotope-labeled internal standard, Nizatidine-d3 Sulfoxide, is critical for accurate quantification in complex biological samples. This guide is intended for researchers, scientists, and drug development professionals, offering a selection of extraction methodologies including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method is presented with a thorough explanation of the underlying principles, enabling users to select and optimize the most suitable protocol for their specific analytical needs. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for which starting parameters are also provided.
Introduction
Nizatidine is a widely prescribed medication for the treatment of duodenal ulcers and gastroesophageal reflux disease.[1] Its therapeutic efficacy is influenced by its pharmacokinetic profile, which includes metabolism to several derivatives, a key one being Nizatidine Sulfoxide.[1] Accurate measurement of this metabolite in biological fluids is essential for pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard, Nizatidine-d3 Sulfoxide, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and compensates for variability in sample preparation and instrument response.[2]
This document outlines robust and validated methods for the extraction of Nizatidine-d3 Sulfoxide from biological matrices, a critical step for removing interfering substances such as proteins and phospholipids that can compromise the accuracy and precision of LC-MS/MS analysis. The choice of extraction method is pivotal and depends on the specific matrix, the required limit of quantification, and available resources.
Analyte and Internal Standard Properties
A foundational understanding of the physicochemical properties of Nizatidine Sulfoxide is crucial for developing an effective extraction strategy.
| Property | Nizatidine Sulfoxide | Nizatidine-d3 Sulfoxide | Reference |
| Molecular Formula | C12H21N5O3S2 | C12H18D3N5O3S2 | [3] |
| Molecular Weight | 347.5 g/mol | 350.5 g/mol | [3] |
| pKa (predicted) | Similar to Nizatidine (pKa1 ~2.1, pKa2 ~6.8) | Similar to Nizatidine (pKa1 ~2.1, pKa2 ~6.8) | [4] |
| LogP (predicted) | Lower than Nizatidine due to the polar sulfoxide group | Lower than Nizatidine due to the polar sulfoxide group |
Note: The pKa values are for the parent drug Nizatidine and are used as an estimate for Nizatidine Sulfoxide. The sulfoxide group is expected to slightly alter these values.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction technique is a balance between recovery, cleanliness of the final extract, throughput, and cost. Below is a comparative analysis of three commonly employed methods.
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by the addition of an organic solvent or acid. | Simple, fast, and inexpensive. | Less clean extracts, potential for ion suppression in MS, sample dilution. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive, requires larger volumes of organic solvents, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highest purity extracts, high concentration factor, amenable to automation. | More expensive, requires method development to optimize sorbent and solvents. |
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This method is recommended for rapid screening or when a high-throughput is required. Acetonitrile is often preferred for its efficient protein removal.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method developed for Nizatidine and its metabolites and is suitable for achieving cleaner extracts.
Materials:
-
Biological matrix (e.g., serum, plasma)
-
Extraction solvent: Chloroform/Isopropanol (90:10, v/v)
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of the biological sample into a centrifuge tube.
-
Add a small volume of alkalinizing agent to adjust the pH to >8 (to neutralize the charge on the tertiary amine of Nizatidine Sulfoxide).
-
Add 2 mL of the Chloroform/Isopropanol extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
Caption: Workflow for Liquid-Liquid Extraction.
Solid-Phase Extraction (SPE) Protocol
This protocol utilizes a mixed-mode cation exchange sorbent, which is ideal for extracting basic compounds like Nizatidine Sulfoxide from biological fluids.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C)
-
Methanol (MeOH)
-
Acidic solution (e.g., 0.1 M Acetic Acid)
-
Aqueous wash solvent (e.g., water)
-
Organic wash solvent (e.g., Methanol)
-
Elution solvent (e.g., 5% Ammonium Hydroxide in Methanol)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of 0.1 M Acetic Acid.
-
Sample Pre-treatment: Dilute the biological sample (e.g., 200 µL of plasma) with 200 µL of 0.1 M Acetic Acid to ensure the analyte is protonated.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL of 0.1 M Acetic Acid to remove acidic and neutral interferences.
-
Wash 2: 1 mL of Methanol to remove remaining non-polar interferences.
-
-
Elution: Elute the analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Nizatidine Sulfoxide using Nizatidine-d3 Sulfoxide as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nizatidine Sulfoxide, a primary metabolite of the H2-receptor antagonist Nizatidine.[1][2] To ensure the highest degree of accuracy and precision, this protocol employs Nizatidine-d3 Sulfoxide as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and experimental variability.[3][4] The method utilizes electrospray ionization (ESI) in positive mode and Multiple Reaction Monitoring (MRM) for selective and sensitive detection, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring in complex biological matrices.
Introduction and Scientific Principle
Nizatidine is a widely used H2-receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease.[5][6] In humans, it is metabolized in the liver to several metabolites, including Nizatidine Sulfoxide.[1] Accurate quantification of this metabolite is crucial for understanding the drug's pharmacokinetic profile.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[7] The core of this method relies on the principle of Isotope Dilution Mass Spectrometry (IDMS).[][9] A known quantity of a stable isotope-labeled version of the analyte, in this case, Nizatidine-d3 Sulfoxide, is added to the sample at the beginning of the workflow.[10][11] Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, chromatographic behaviors, and ionization suppression or enhancement.[4][12] The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference.[7] By measuring the ratio of the analyte's signal to the SIL-IS's signal, precise and accurate quantification is achieved, independent of sample recovery or matrix interferences.[3]
This protocol has been developed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of Nizatidine Sulfoxide.
Experimental Design
Materials and Reagents
-
Nizatidine Sulfoxide reference standard (C₁₂H₂₁N₅O₃S₂, MW: 347.46)[13]
-
Nizatidine-d3 Sulfoxide internal standard (C₁₂H₁₈D₃N₅O₃S₂, MW: 350.48)[10][]
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma)
Instrumentation
-
Liquid Chromatograph: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[15]
Chromatographic Conditions
The chromatographic conditions are optimized to provide a sharp, symmetrical peak for Nizatidine Sulfoxide, ensuring separation from potential matrix interferences.
| Parameter | Recommended Setting | Causality and Rationale |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 columns provide excellent retention and separation for moderately polar compounds like Nizatidine and its metabolites.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water with 5mM Ammonium Formate | Formic acid aids in the positive mode ionization of the analyte by providing a source of protons. Ammonium formate acts as a buffer to ensure reproducible retention times.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for the analytes. |
| Flow Rate | 0.4 mL/min | A flow rate of 0.4 mL/min is well-suited for a 2.1 mm ID column, ensuring efficient separation without excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min | A gradient elution is necessary to effectively elute the analyte while separating it from early-eluting matrix components. |
Mass Spectrometer Settings
The mass spectrometer is operated in positive ESI mode, as the thiazole ring in the Nizatidine structure is readily protonated. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity.[16]
| Parameter | Recommended Setting | Causality and Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation.[15] The basic nitrogen atoms on the Nizatidine scaffold are easily protonated in positive mode. |
| Capillary Voltage | 3500 V | Optimizes the electrospray process for efficient ion formation. |
| Gas Temp. | 350 °C | Facilitates desolvation of the ESI droplets to release gas-phase ions. |
| Gas Flow | 9 L/min | Assists in the desolvation process. |
| Nebulizer Pressure | 40 psi | Controls the formation of the aerosolized spray. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity by monitoring a specific precursor-to-product ion transition, filtering out background noise. |
MRM Transitions
The MRM transitions are the cornerstone of this quantitative assay. The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). Based on published data for Nizatidine (m/z 332.1 → 155.1) and Nizatidine-d3 (m/z 335.1 → 155.1), the fragmentation occurs on the side chain, leaving the charged thiazole moiety intact.[7] We can therefore predict that the sulfoxide and its d3-analog will yield the same product ion.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
| Nizatidine Sulfoxide | 348.1 | 155.1 | 100 | Optimize experimentally |
| Nizatidine-d3 Sulfoxide (IS) | 351.1 | 155.1 | 100 | Optimize experimentally |
Note: Collision energy must be optimized for the specific instrument used to maximize the product ion signal.
Protocols and Methodologies
Workflow Overview
Caption: Experimental workflow from sample preparation to final quantification.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Nizatidine Sulfoxide and Nizatidine-d3 Sulfoxide reference standards. Dissolve each in 1 mL of methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Nizatidine Sulfoxide stock solution with 50:50 Methanol:Water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Nizatidine-d3 Sulfoxide primary stock solution with 50:50 Methanol:Water to a final concentration of 100 ng/mL.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma samples before injection.[7]
-
Aliquot Sample: Pipette 100 µL of the plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Spike with IS: Add 10 µL of the 100 ng/mL IS working solution to each tube (except for "double blank" samples). This results in a final IS concentration of 10 ng/mL in the final extract, assuming 100% recovery.
-
Precipitate Proteins: Add 300 µL of ice-cold methanol to each tube. The cold temperature enhances protein precipitation.
-
Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Hypothesized Fragmentation Pathway
The fragmentation of Nizatidine-d3 Sulfoxide is predicted to mirror that of Nizatidine, where the primary cleavage occurs at the thioether linkage, resulting in a stable, charged thiazole-containing fragment.
Caption: Proposed fragmentation of protonated Nizatidine-d3 Sulfoxide in the collision cell.
Data Analysis and System Suitability
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte (Nizatidine Sulfoxide) to the internal standard (Nizatidine-d3 Sulfoxide) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: The concentration of Nizatidine Sulfoxide in unknown samples is calculated from the linear regression equation derived from the calibration curve.
-
System Suitability: Before running samples, inject a mid-level concentration standard multiple times (n=5). The relative standard deviation (RSD) of the peak areas and retention times should be <15%.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of Nizatidine Sulfoxide in biological matrices. By leveraging the analytical power of LC-MS/MS and the precision of the isotope dilution technique with Nizatidine-d3 Sulfoxide, this method offers the robustness and accuracy required for demanding research and regulated bioanalytical applications. The detailed explanation of the scientific principles behind each step provides the user with the foundation to implement and adapt this method successfully.
References
-
PubChem. Nizatidine. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. Axid® (Nizatidine) Description. [Link]
-
Yuan, Z., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. Journal of Chromatography B, 998-999, 80-87. [Link]
-
Pharmaffiliates. Nizatidine-d3 Sulfoxide. [Link]
-
PubChem. Nizatidin Sulfoxid. National Center for Biotechnology Information. [Link]
-
Drug Central. nizatidine. [Link]
-
Creaser, C. S., & Crosland, S. (1998). Investigations into sulfur speciation by electrospray mass spectrometry. Journal of Analytical Atomic Spectrometry, 13(1), 93-97. [Link]
-
Gun, J., et al. (2004). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. International Journal of Mass Spectrometry, 235(3), 229-238. [Link]
-
ResearchGate. Isolation and characterization of sulfur-containing compounds by positive-ion electrospray ionization and online HPLC/Atmospheric pressure chemical ionization coupled to Orbitrap mass spectrometry. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. [Link]
-
Proefrock, D., & Prange, A. (2012). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). InTech. [Link]
-
Che-Hsin, L., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 19-33. [Link]
-
Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry. [Link]
-
Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 369-376. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
MAC-MOD Analytical. (2019). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. [Link]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Nizatidine | Histamine Receptor | AChE | TargetMol [targetmol.com]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. Nizatidine Sulfoxide | CAS 102273-13-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. mac-mod.com [mac-mod.com]
Solid-phase extraction (SPE) methods for Nizatidine metabolites
Application Note: High-Selectivity Solid-Phase Extraction (SPE) of Nizatidine and Metabolites from Human Plasma and Urine
Abstract
This guide details a robust sample preparation protocol for the extraction of Nizatidine and its primary metabolite, N-desmethylnizatidine, from biological matrices.[1] While traditional liquid-liquid extraction (LLE) and protein precipitation (PPT) are common, they often fail to eliminate matrix effects in sensitive LC-MS/MS applications. This note prioritizes a Mixed-Mode Cation Exchange (MCX) SPE methodology. This approach leverages the basicity of Nizatidine (pKa ~6.8) to achieve a "lock-and-key" retention mechanism, allowing for aggressive organic washing that removes phospholipids and neutral interferences, resulting in cleaner baselines and higher signal-to-noise ratios.
Introduction & Analyte Chemistry
Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and GERD.[1][2] Unlike its structural analog ranitidine, nizatidine possesses a thiazole ring. In humans, it is metabolized primarily into N-desmethylnizatidine (active), with minor amounts of Nizatidine N-oxide and Nizatidine S-oxide [1, 2].[3][4]
Physicochemical Drivers for Method Selection
Developing an extraction method requires analyzing the molecule's "personality":
| Property | Value | Implication for SPE |
| LogP | ~0.3 (Hydrophilic) | Risk: Poor retention on standard C18 silica; potential breakthrough during loading. |
| pKa (Basic) | ~6.8 (Dimethylamino) | Opportunity: At pH < 5, the molecule is positively charged. Ideal for Cation Exchange . |
| pKa (Acidic) | ~2.1 (Thiazole) | Note: Ensure loading pH is above 2.1 but below 6.0 to maintain the mono-cationic state. |
The Analytical Challenge: Because Nizatidine is hydrophilic (LogP 0.3), it often co-elutes with polar matrix components in Reversed-Phase (RP) chromatography. Simple protein precipitation leaves significant phospholipids, causing ion suppression in LC-MS/MS. Therefore, Mixed-Mode SPE is the superior choice over C18 or HLB alone.
Metabolic Pathway & Structural Logic
Understanding the metabolites is crucial for simultaneous extraction. All target metabolites retain the basic dimethylamino or amine functionality, making the MCX method applicable to the entire family.
Figure 1: Simplified metabolic pathway of Nizatidine. The N-desmethyl metabolite retains H2-antagonist activity and must be quantified alongside the parent.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
This protocol uses a polymeric sorbent functionalized with both reverse-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.
Cartridge Selection:
-
Format: 30 mg / 1 mL cartridge (or 96-well plate equivalent).
-
Sorbent: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C).
Step-by-Step Workflow
1. Sample Pre-treatment (The "Protonation" Step)
-
Goal: Ensure Nizatidine is positively charged (pH < pKa).
-
Action: Dilute 200 µL of Plasma/Urine with 200 µL of 4% Phosphoric Acid (H3PO4) in water.
-
Why? Acidification brings the sample pH to ~2-3. This protonates the dimethylamino group, enabling it to bind to the sorbent's sulfonic acid groups.
2. Conditioning
-
1 mL Methanol (Solvates the hydrophobic pores).
-
1 mL Water (Equilibrates the phase).
3. Loading
-
Load the pre-treated sample at a flow rate of ~1 mL/min.[1]
-
Mechanism:[5][6] Nizatidine binds via Ionic Interaction (Strong) AND Hydrophobic Interaction (Weak).
4. Wash 1 (Aqueous - Removal of Salts/Proteins)
-
1 mL 2% Formic Acid in Water .
-
Why? Maintains low pH to keep analyte bound while washing away salts and hydrophilic proteins.
5. Wash 2 (Organic - The "Magic" Step)
-
1 mL 100% Methanol .
-
Why? Since Nizatidine is "locked" by the ionic bond, we can wash with strong organic solvent. This removes hydrophobic interferences (neutral lipids, fats) that would otherwise elute with the drug on a standard C18 cartridge.
6. Elution (The "Release" Step)
-
2 x 250 µL 5% Ammonium Hydroxide (NH4OH) in Methanol .
-
Why? The high pH (>10) deprotonates the Nizatidine (neutralizing the charge). The ionic bond breaks, and the drug is released into the methanol.
7. Post-Elution
-
Evaporate eluate under Nitrogen stream at 40°C.
-
Reconstitute in Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
Visualization of SPE Mechanism
Figure 2: The "Lock-and-Key" mechanism of MCX extraction allows for aggressive organic washing, yielding superior cleanliness compared to C18.
Alternative Protocol: Hydrophilic-Lipophilic Balance (HLB)
Use this if MCX cartridges are unavailable or if extracting acid-labile metabolites.
-
Sorbent: Polymeric HLB (e.g., Oasis HLB, Bond Elut Plexa).
-
Pre-treatment: Dilute sample with Phosphate Buffer (pH 7.4).
-
Load: Sample at neutral pH.
-
Wash: 5% Methanol in Water (Do not use 100% MeOH, or you will lose the analyte).
-
Elute: 100% Methanol.
-
Drawback: The wash step is weak (only 5% organic). Dirty matrix components (phospholipids) often remain and co-elute, causing matrix effects in LC-MS.
Method Validation & Performance Metrics
When validating this method according to FDA/EMA guidelines, expect the following performance characteristics:
| Parameter | Acceptance Criteria | Typical MCX Result | Typical HLB Result |
| Recovery (Extraction Efficiency) | > 80% | 90 - 98% | 85 - 90% |
| Matrix Effect (Ion Suppression) | ± 15% | < 5% (Clean) | 10 - 20% |
| Linearity (Plasma) | r² > 0.99 | 5 - 2000 ng/mL | 10 - 2000 ng/mL |
| LOD (Limit of Detection) | S/N > 3 | ~1 ng/mL | ~5 ng/mL |
Troubleshooting Guide:
-
Low Recovery? Ensure the elution solvent is basic enough (pH > 10). Fresh NH4OH is critical; old ammonia loses potency.
-
High Backpressure? Plasma samples may be too viscous. Increase the dilution factor (1:2 or 1:3) or centrifuge samples at 10,000 rpm for 5 mins before loading.
-
Breakthrough? Ensure the loading pH is < 4.[7]0. If the sample is not acidic enough, Nizatidine won't charge-bind to the MCX sorbent.
References
-
Knadler, M. P., et al. (1986).[8][9] "Nizatidine, an H2-blocker.[1][2][3][8][10][11][12][13] Its metabolism and disposition in man."[9][12][14] Drug Metabolism and Disposition. Available at: [Link]
-
Tracqui, A., Kintz, P., & Mangin, P. (1990).[9] "Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Zverina, et al. (2005). "A multiresidue analytical method using solid-phase extraction and high-pressure liquid chromatography tandem mass spectrometry."[7] (Demonstrates MCX utility for H2-antagonists). Available at: [Link]
-
PubChem. "Nizatidine Compound Summary." National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Nizatidine - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1397553A - Process for preparing Nizatidine - Google Patents [patents.google.com]
- 6. CN106279060A - The preparation method of nizatidine crude drug - Google Patents [patents.google.com]
- 7. employees.csbsju.edu [employees.csbsju.edu]
- 8. Nizatidine [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Nizatidine disposition in subjects with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Framework for Optimizing MRM Transitions for the Quantification of Nizatidine-d3 Sulfoxide
Preamble: The Analytical Imperative for Metabolite Quantification
Nizatidine is a potent and specific histamine H2-receptor antagonist widely employed in the management of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for both clinical efficacy and regulatory scrutiny. The biotransformation of Nizatidine leads to several metabolites, including Nizatidine Sulfoxide, a product of sulfur oxidation.[4] Monitoring this metabolite is crucial for building a complete pharmacokinetic picture of the parent drug.[1][5]
In modern bioanalysis, the gold standard for achieving the highest levels of precision and accuracy is the use of stable isotope-labeled internal standards (SIL-IS).[6] Nizatidine-d3 Sulfoxide serves this role perfectly. Its physicochemical properties are nearly identical to the endogenous metabolite, ensuring it experiences similar behavior during sample extraction, chromatography, and ionization.[7][8][9] This co-elution and co-ionization behavior allows it to effectively compensate for matrix effects and other sources of analytical variability, forming the basis of a self-validating system.[7][8]
This application note provides a detailed, field-proven protocol for developing a highly sensitive and specific quantitative method for Nizatidine-d3 Sulfoxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, empowering the researcher to adapt and troubleshoot effectively.
The Bedrock of Quantitative Analysis: The Principle of Multiple Reaction Monitoring (MRM)
MRM is the cornerstone of quantitative mass spectrometry, renowned for its ability to selectively detect target analytes in highly complex matrices like plasma or urine with exceptional sensitivity.[10][11][12] The technique relies on the unique capabilities of a triple quadrupole mass spectrometer, which acts as a highly specific dual-stage mass filter.[13][14]
The process unfolds in three sequential steps:
-
Q1 - Precursor Ion Selection: The first quadrupole (Q1) is set to a specific mass-to-charge ratio (m/z) to isolate only the protonated molecule of our target analyte, Nizatidine-d3 Sulfoxide, from the myriad of other ions entering the mass spectrometer.
-
Q2 - Collision-Induced Dissociation (CID): The isolated precursor ions are accelerated into the second quadrupole (Q2), which functions as a collision cell. Here, they collide with an inert gas (e.g., argon), causing them to fragment into smaller, characteristic product ions.
-
Q3 - Product Ion Selection: The third quadrupole (Q3) is set to monitor for one or more of these specific product ions. Only ions that match both the precursor m/z in Q1 and the product m/z in Q3 will reach the detector.
This specific precursor-to-product ion relationship is known as an "MRM transition."[13] By monitoring one or more of these highly specific transitions, we can confidently quantify the analyte with minimal interference. The key to a successful MRM assay lies in the meticulous optimization of instrumental parameters, particularly the collision energy (CE), to maximize the signal intensity of these transitions.[15]
The Workflow: From Theory to Optimized Method
The following protocol outlines a systematic approach to developing a robust MRM method for Nizatidine-d3 Sulfoxide.
Core Experimental Workflow Diagram
Caption: Workflow for MRM transition optimization.
Materials and Instrumentation
-
Analyte: Nizatidine-d3 Sulfoxide reference standard.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Optima LC-MS grade formic acid.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Protocol for MRM Transition Optimization
Step 1: Precursor Ion Determination
The foundational step is to identify the exact mass of the protonated molecule, [M+H]⁺.
-
Rationale: The entire MRM process depends on first isolating the correct parent ion. A direct infusion provides a high concentration of the analyte directly to the source, making this identification unambiguous.
-
Procedure:
-
Prepare a stock solution of Nizatidine-d3 Sulfoxide (e.g., 1 mg/mL in methanol) and dilute to a working concentration of ~1 µg/mL in 50:50 acetonitrile:water.
-
Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the mass spectrometer to operate in positive ESI, Q1 full scan mode over a mass range that includes the theoretical m/z (e.g., m/z 100-500).
-
The theoretical molecular weight of Nizatidine-d3 Sulfoxide (C₁₂H₁₈D₃N₅O₃S₂) is approximately 350.48 g/mol .[] Therefore, the expected protonated precursor ion [M+H]⁺ will appear at m/z 351.5 . Observe the spectrum to confirm this is the most abundant ion.
-
Step 2: Product Ion Discovery
Next, we fragment the precursor ion to discover its most stable and intense product ions.
-
Rationale: A good MRM transition relies on a product ion that is both intense (for sensitivity) and specific (for selectivity). Performing a product ion scan across a range of collision energies ensures we identify all significant fragmentation pathways. Sulfoxide-containing molecules often exhibit characteristic fragmentation patterns that can be leveraged for identification.[17][18][19]
-
Procedure:
-
Continue infusing the standard solution.
-
Switch the MS method to a "Product Ion Scan" or "Daughter Scan" mode.
-
Set Q1 to fixate on the precursor ion mass (m/z 351.5).
-
Set Q3 to scan over a relevant mass range (e.g., m/z 50-360).
-
Apply a moderate collision energy (e.g., 20-25 eV) to induce fragmentation. It is often beneficial to acquire multiple scans at different collision energies (e.g., 15, 25, 40 eV) to get a complete picture of the fragmentation.
-
Examine the resulting spectrum and identify the 2-4 most abundant product ions for the next stage of optimization.
-
Caption: Conceptual diagram of precursor ion fragmentation.
Step 3: Collision Energy (CE) Optimization
This is the most critical step for maximizing sensitivity. Each transition has a unique optimal collision energy.
-
Rationale: The kinetic energy applied during CID directly influences the efficiency of a specific fragmentation pathway. Too little energy results in poor fragmentation and a weak product ion signal. Too much energy can cause the product ion to fragment further, also weakening the signal. Ramping the CE allows us to pinpoint the "sweet spot" that yields the maximum product ion intensity.[15][20]
-
Procedure:
-
Create an MRM method. For each potential transition (e.g., 351.5 → Product A, 351.5 → Product B) identified in Step 2, set up a series of experiments.
-
While infusing the standard, monitor the intensity of a single transition while the collision energy is ramped over a wide range (e.g., from 5 eV to 60 eV in 2 eV increments).
-
Plot the resulting product ion intensity against the collision energy. The peak of this curve represents the optimal CE for that specific transition.
-
Repeat this process for each product ion identified. The transition that provides the highest, most stable signal is typically chosen as the "quantifier," while a second, robust transition is selected as the "qualifier."
-
Finalizing the LC-MS/MS Method
Once the optimal MRM transitions are determined, they are integrated into a chromatographic method.
-
Rationale: Chromatography separates the analyte from other matrix components, reducing ion suppression and increasing specificity. A well-developed LC method is crucial for a reliable assay. Published methods for Nizatidine provide an excellent starting point.[21][22][23][24]
Table 1: Recommended Starting LC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, ≤ 2.1 mm i.d., < 3 µm particle size | Provides excellent reversed-phase retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm i.d. column, balancing speed and efficiency. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A generic gradient to elute the analyte and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 - 10 µL | Dependent on expected concentration and sample matrix. |
Table 2: Optimized MRM Transitions and MS Parameters (Hypothetical Data)
| Parameter | Analyte | Setting |
| Polarity | ESI Positive | |
| Precursor Ion (m/z) | Nizatidine-d3 Sulfoxide | 351.5 |
| Product Ion (m/z) - Quantifier | Value from Step 3 | |
| Collision Energy (eV) - Quantifier | Optimal value from Step 3 | |
| Product Ion (m/z) - Qualifier | Value from Step 3 | |
| Collision Energy (eV) - Qualifier | Optimal value from Step 3 | |
| Cone/Declustering Potential (V) | Optimized value | |
| Dwell Time (s) | 0.05 - 0.10 |
Ensuring Trustworthiness: The Role of Method Validation
Developing an optimized MRM method is only the first step. To ensure the trustworthiness and reliability of the generated data, the method must undergo formal validation according to established regulatory guidelines, such as those from the FDA or the ICH M10 framework.[25][26][27][28][29]
Key validation parameters include:
-
Specificity & Selectivity: Demonstrating that the method can unequivocally measure the analyte in the presence of other matrix components.
-
Accuracy & Precision: Assessing how close the measured values are to the true values and the reproducibility of these measurements.
-
Calibration Curve: Establishing the linear range of the assay and its performance at the Lower Limit of Quantification (LLOQ).
-
Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.
The use of a stable isotope-labeled internal standard like Nizatidine-d3 Sulfoxide is a foundational element of this validation process. Because it tracks the analyte of interest through every step, it inherently builds robustness and confidence into the final data.[6][9]
Conclusion
This application note has detailed a systematic, science-driven protocol for the optimization of MRM transitions for Nizatidine-d3 Sulfoxide. By moving from precursor ion identification through product ion discovery and finally to collision energy optimization, researchers can build a highly sensitive and specific LC-MS/MS method. This robust analytical tool is essential for accurately defining the metabolic profile of Nizatidine, thereby supporting advanced pharmacokinetic studies and drug development programs.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Books.
-
Gatti, G., et al. (1999). Validation of a new high-performance liquid chromatography assay for nizatidine. Journal of Chromatography B: Biomedical Sciences and Applications, 734(2), 295-300. Available at: [Link]
-
Knadler, M. P., et al. (1988). A pharmacokinetic profile of nizatidine in man. Scandinavian Journal of Gastroenterology. Supplement, 146, 28-35. Available at: [Link]
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers – Guidance for Industry. (2025). U.S. Food and Drug Administration. Available at: [Link]
-
Nizatidine: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com. Available at: [Link]
-
Ma, S., et al. (2016). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of organic chemistry, 81(1), 57-67. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. Retrieved February 13, 2026, from [https://www.slideshare.net/bab Fakultet/usfda-guidelines-for-bioanalytical-method-validation]([Link] Fakultet/usfda-guidelines-for-bioanalytical-method-validation)
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Available at: [Link]
-
Rios, A., et al. (2002). Determination of histamine H2 receptor antagonists in pharmaceutical formulations by CE-MS. Analytical Methods, 127(20), 2247-2253. Available at: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
-
Ma, S., et al. (2016). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry, 81(1), 57-67. Available at: [Link]
-
Multiple Reaction Monitoring (MRM). (2012). Circulation: Cardiovascular Genetics. Available at: [Link]
-
MRM/SRM page. (n.d.). University of Washington Proteomics Resource. Retrieved February 13, 2026, from [Link]
-
Selected reaction monitoring. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics. (2025). Proteomics & Metabolomics. Available at: [Link]
-
Ma, S., et al. (2015). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. Available at: [Link]
-
Belal, T. S., et al. (2014). HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 245-253. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]
-
Prashanthi, D. R., et al. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 1019. Available at: [Link]
-
HPLC Method for Analysis of Nizatidine. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]
-
Ma, S., et al. (2015). Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion–Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry. Available at: [Link]
-
Pharmacokinetics of H2 antihistamines. (n.d.). eXe. Retrieved February 13, 2026, from [Link]
-
Gopaiah, K. V., et al. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. World Journal of Advanced Research and Reviews, 23(3), 2260-2266. Available at: [Link]
-
Rios, A., et al. (2002). Determination of Histamine H2 Receptor Antagonists in Pharmaceutical Formulations by CE-MS. ResearchGate. Available at: [Link]
-
D'Amato, M., et al. (1987). Pharmacokinetics and pharmacodynamics of oral nizatidine. Helvetica Chimica Acta, 70(5), 1159-1166. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). American Association for Clinical Chemistry. Available at: [Link]
-
Regression equations for the histamine H2 receptor antagonists. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Nizatidine sulfoxide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Nizatidine-d3. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025). Waters. Available at: [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (2025). ResearchGate. Available at: [Link]
-
Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent. Available at: [Link]
-
Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of proteome research, 10(4), 1874–1886. Available at: [Link]
-
Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. (n.d.). Agilent. Retrieved February 13, 2026, from [Link]
-
Nizatidine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Kar, G. P., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(1), 359-365. Available at: [Link]
-
H2 receptor antagonist. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Czerwonka, R., et al. (1987). Release of histamine by H2-receptor antagonists?. The Lancet, 2(8552), 216-217. Available at: [Link]
Sources
- 1. medicine.com [medicine.com]
- 2. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]
- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic profile of nizatidine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ahajournals.org [ahajournals.org]
- 11. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 12. Understanding Multiple Reaction Monitoring: A Key Technique in Modern Proteomics - Oreate AI Blog [oreateai.com]
- 13. UWPR [proteomicsresource.washington.edu]
- 14. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 15. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of N-Oxide and Sulfoxide Functionalities in Protonated Drug Metabolites by Using Ion-Molecule Reactions Followed by Collisionally Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lcms.cz [lcms.cz]
- 21. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 23. researchgate.net [researchgate.net]
- 24. amecj.com [amecj.com]
- 25. labs.iqvia.com [labs.iqvia.com]
- 26. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 27. fda.gov [fda.gov]
- 28. moh.gov.bw [moh.gov.bw]
- 29. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Troubleshooting matrix effects in Nizatidine-d3 Sulfoxide quantification
Technical Support Center: Troubleshooting Matrix Effects in Nizatidine-d3 Sulfoxide Quantification
Topic: High-Sensitivity LC-MS/MS Bioanalysis of Polar Metabolites Analyte: Nizatidine Sulfoxide (Metabolite) | Internal Standard: Nizatidine-d3 Sulfoxide Context: H2-Receptor Antagonist Pharmacokinetics & Stability Studies
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of quantifying Nizatidine Sulfoxide using its deuterated internal standard (Nizatidine-d3 Sulfoxide ).
Nizatidine Sulfoxide is a polar metabolite (LogP < 1) formed via S-oxidation. Its high polarity causes it to elute early on reversed-phase (C18) columns, often placing it directly in the "suppression zone" where unretained salts and plasma phospholipids cause severe matrix effects (ME). This guide provides a self-validating troubleshooting workflow to diagnose and eliminate these effects.
Part 1: Diagnostic Phase – Is it Matrix Effect?
Q1: My Internal Standard (IS) response is variable between samples and standards. Is this a matrix effect? A: Likely, yes. If the absolute peak area of your IS (Nizatidine-d3 Sulfoxide) varies significantly (>15-20%) between neat standards and extracted biological samples, you are experiencing Matrix Effects.
-
Suppression: IS response in matrix < IS response in neat solution (Matrix Factor < 1).
-
Enhancement: IS response in matrix > IS response in neat solution (Matrix Factor > 1).
Q2: How do I definitively confirm the source of the problem? A: Do not guess. Perform the Post-Column Infusion (PCI) experiment immediately. This is the "MRI scan" of your chromatography.
Protocol: Post-Column Infusion (Qualitative Diagnosis)
-
Setup: Place a T-tee connector between your LC column outlet and the MS source.
-
Infusion: Infuse a steady stream of Nizatidine-d3 Sulfoxide (100–500 ng/mL) into the MS source via a syringe pump (e.g., 10 µL/min).
-
Injection: Inject a "blank" extracted matrix sample (plasma/urine processed without IS) via the LC.
-
Observation: Monitor the baseline of the specific transition for the d3-sulfoxide.
-
Stable Baseline: No matrix effect.
-
Dip/Drop: Ion Suppression (co-eluting interference).
-
Spike/Rise: Ion Enhancement.
-
-
Overlay: Overlay your analyte chromatogram. If your Nizatidine Sulfoxide peak elutes exactly where the "Dip" or "Spike" occurs, your quantification is compromised.
Part 2: Root Cause Analysis & Solutions
Q3: The PCI confirmed suppression at the analyte retention time. Why is the d3-IS not correcting for it? A: The "Deuterium Isotope Effect." While d3-labeled standards are excellent, deuterium is slightly less lipophilic than hydrogen. On high-efficiency columns, Nizatidine-d3 Sulfoxide may elute slightly earlier than the unlabeled target.
-
The Failure Mode: If the matrix suppression zone is sharp (e.g., a narrow phospholipid peak), the d3-IS might sit outside the suppression window while the analyte sits inside it (or vice versa). The IS "sees" a different matrix environment than the analyte, leading to incorrect compensation.
-
Solution: Ensure your chromatographic peak width is sufficient to overlap, or switch to a ¹³C or ¹⁵N labeled IS if available (which co-elutes perfectly). Alternatively, adjust the gradient to move both compounds away from the suppression zone.
Q4: I am using Protein Precipitation (PPT). Is this contributing to the issue? A: Yes. PPT is the "dirtiest" extraction method. It removes proteins but leaves virtually all phospholipids (glycerophosphocholines) and salts in the supernatant.
-
Mechanism: Phospholipids are notorious ion suppressors. They often elute late in the gradient or "wrap around" to the next injection, suppressing early-eluting polar compounds like Nizatidine Sulfoxide.
-
Solution: Switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
Table 1: Matrix Cleanliness by Extraction Method
| Method | Phospholipid Removal | Salt Removal | Matrix Effect Risk | Suitability for Nizatidine Sulfoxide |
| Protein Precip (PPT) | < 10% | Poor | High | Low (Only with high dilution) |
| Liquid-Liquid (LLE) | Moderate | Good | Medium | Medium (Polarity makes extraction difficult) |
| SPE (Mixed Mode) | > 99% | Excellent | Low | High (Use MCX/Cation Exchange) |
Q5: My analyte is very polar. How do I move it away from the "Salt Front" (void volume)? A: Nizatidine Sulfoxide elutes early on C18. You have two chromatographic options:
-
Aqueous-Compatible C18: Use a column capable of 100% aqueous start (e.g., T3 or Polar-embedded phases) to increase retention of polar bases.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This is the "nuclear option" for polar metabolites.
Part 3: Advanced Troubleshooting – Stability & Artifacts
Q6: I see Nizatidine Sulfoxide in my "Zero" standards. Is this carryover? A: It might be In-Source Oxidation . Nizatidine (parent drug) is easily oxidized. If your source temperature or voltage is too high, Nizatidine can oxidize to Nizatidine Sulfoxide inside the ion source.
-
The Test: Inject a pure standard of Nizatidine (Parent) . Monitor the transition for Nizatidine Sulfoxide .
-
Result: If you see a peak at the Parent's retention time in the Metabolite's channel, you have in-source conversion.
-
Fix: Lower the source temperature and declustering potential. Ensure chromatographic separation between Parent and Metabolite is complete (Baseline resolution > 1.5).
Visualizations
Figure 1: The Matrix Effect Diagnostic Workflow
A logical decision tree for identifying and resolving suppression issues.
Caption: Figure 1. Diagnostic workflow for isolating matrix effects using Post-Column Infusion (PCI).
Figure 2: Mechanism of ESI Ion Suppression
Understanding why your signal disappears in the presence of matrix.
Caption: Figure 2. Competitive ionization in the ESI source. Matrix components with high surface activity (like lipids) prevent the analyte from acquiring a charge.
Part 4: Protocol for Quantitative Assessment (Matuszewski Method)
To validate your fix, you must calculate the Matrix Factor (MF) .[4]
Experimental Design: Prepare three sets of samples at Low and High QC concentrations.
-
Set A (Neat Standards): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.
-
Set C (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract (Standard QC).
Calculations:
-
Matrix Factor (MF): Area of Set B / Area of Set A.
-
Target: 0.85 – 1.15.
-
-
Recovery (RE): Area of Set C / Area of Set B.
-
Target: Consistent across concentrations (absolute value matters less than consistency).
-
-
IS Normalized MF: (MF of Analyte) / (MF of IS).
-
Target:1.0 ± 0.15 . (This is the critical metric. If this is close to 1.0, your IS is working, even if absolute suppression exists).
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analysis. Journal of Chromatography B.
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5]
-
Cappiello, A., et al. (2008). Matrix effects in liquid chromatography-mass spectrometry. Mass Spectrometry Reviews.
-
Nizatidine Chemical Properties & Stability. PubChem Database. National Center for Biotechnology Information.
Sources
- 1. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
Technical Support Center: Nizatidine-d3 Sulfoxide Stability
Introduction: The Critical Role of Internal Standard Stability in Bioanalysis
In quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the accuracy of results hinges on the stable isotope-labeled internal standard (SIL-IS) behaving identically to the analyte from extraction to detection. Nizatidine, a histamine H2-receptor antagonist, is metabolized in the body to several compounds, including Nizatidine Sulfoxide[1][2]. When quantifying this metabolite, its corresponding deuterated internal standard, Nizatidine-d3 Sulfoxide, is employed to correct for variability.
However, a common assumption is that a SIL-IS is inherently stable if the analyte is stable. This is not always the case. The chemical properties of the analyte and its SIL-IS are nearly identical, meaning that if the analyte is prone to degradation under certain conditions, the SIL-IS will be as well[3]. Crucially, if both degrade at the same rate, the analyte/IS peak area ratio may remain constant, effectively masking the loss of both compounds and leading to a significant under-reporting of the true concentration.
This guide provides a comprehensive technical resource for researchers studying the stability of Nizatidine-d3 Sulfoxide in plasma, particularly during long-term storage at -80°C. It offers field-proven insights, troubleshooting protocols, and answers to frequently asked questions, all grounded in authoritative regulatory guidelines from the FDA and EMA[4][5][6][7].
Frequently Asked Questions (FAQs)
Q1: Why is establishing the stability of Nizatidine-d3 Sulfoxide at -80°C crucial for my study?
Long-term storage stability is a mandatory component of bioanalytical method validation as required by regulatory bodies like the FDA and EMA[4][5][8]. Clinical or preclinical trial samples are often collected over months or even years and stored frozen at -80°C until analysis. You must scientifically prove that the internal standard, Nizatidine-d3 Sulfoxide, does not degrade over the maximum anticipated storage duration for your study samples. Failure to do so can invalidate your analytical results.
Q2: What are the primary degradation pathways I should be concerned about for Nizatidine Sulfoxide and its deuterated analog?
Nizatidine contains a thiazole ring and a sulfide moiety, which is oxidized to form the sulfoxide metabolite. Sulfoxides themselves can be susceptible to further oxidation or reduction back to the sulfide, particularly in a complex biological matrix. Forced degradation studies on the parent drug, Nizatidine, have shown its susceptibility to oxidative and basic conditions[9]. Therefore, the primary concern for Nizatidine-d3 Sulfoxide in plasma would be chemical instability (e.g., further oxidation, hydrolysis) that could be catalyzed by enzymes or pH changes, even at low temperatures over long periods.
Q3: Can the deuterium label on Nizatidine-d3 Sulfoxide affect its stability compared to the non-labeled analyte?
Generally, the substitution of hydrogen with deuterium does not significantly alter the fundamental chemical stability of a molecule. Deuterated internal standards are chosen because their physicochemical properties are almost identical to the analyte[10][11]. However, minor differences in chromatographic retention time can sometimes be observed[3]. For stability purposes, it is a regulatory expectation to treat the SIL-IS as a unique chemical entity and formally assess its stability. You should not assume its stability based on the analyte's behavior alone.
Q4: What are the regulatory acceptance criteria for a long-term stability study?
According to both FDA and EMA guidelines, the mean concentration of the stability-tested Quality Control (QC) samples should be within ±15% of their nominal (theoretical) concentration. The precision (%CV or coefficient of variation) of the measurements should also not exceed 15%[12]. These criteria must be met at low and high concentration levels.
Q5: I have established stability for Nizatidine. Do I still need to test the stability of Nizatidine-d3 Sulfoxide separately?
Yes, absolutely. Nizatidine and Nizatidine-d3 Sulfoxide are different chemical compounds. The sulfoxide functional group introduces different chemical properties compared to the parent drug's sulfide group. Regulatory guidelines require that the stability of the analyte and the internal standard be evaluated, although the stability of the IS is often confirmed during method development. Demonstrating the stability of your IS in the same matrix is critical for a robust and defensible assay.
Troubleshooting Guide: Addressing Stability Failures
| Issue / Observation | Probable Cause(s) | Recommended Action(s) |
| High variability (%CV > 15%) in stability QC results, but the mean is acceptable. | 1. Inconsistent sample thawing process. 2. Inconsistent sample extraction/processing. 3. Instrument variability on the day of analysis. | 1. Standardize the thawing protocol: ensure all samples thaw for the same duration and at the same temperature (e.g., on benchtop, in a water bath). 2. Review extraction steps for consistency. Ensure complete protein precipitation and consistent supernatant transfer. 3. Analyze freshly prepared QCs to confirm instrument performance before running stability samples. |
| Mean concentration of stability QCs is consistently low (>15% deviation from nominal), indicating degradation. | 1. True chemical instability of Nizatidine-d3 Sulfoxide under the storage conditions. 2. Enzymatic degradation not fully quenched at -80°C over an extended period. 3. Issues with the reference standard stock solution used to prepare the QCs. | 1. Investigate the addition of antioxidants or pH modifiers to the plasma before freezing, if appropriate for the assay. 2. Shorten the storage duration and re-test to determine the point at which degradation becomes significant. This will define the maximum allowable storage time for study samples. 3. Prepare a fresh stock solution of Nizatidine-d3 Sulfoxide from a certified reference material and re-run the stability test. |
| Analyte (Nizatidine Sulfoxide) stability passes, but IS response is erratic or declining over time. | 1. The internal standard itself is unstable in the matrix. 2. Adsorption of the IS to the storage container (e.g., polypropylene tubes) over time. | 1. This confirms the necessity of this test. The IS is not suitable for the assay under these conditions. A different IS may be required. 2. Evaluate different types of storage tubes (e.g., low-bind tubes, glass vials) to mitigate non-specific binding. |
| Unexpected peaks appear in the chromatograms of stored stability samples. | 1. Formation of a new degradation product from Nizatidine-d3 Sulfoxide. 2. Contamination during sample handling or storage. | 1. Use high-resolution mass spectrometry to obtain an accurate mass of the new peak and postulate its structure. This confirms a degradation pathway. 2. Review all handling procedures. Analyze a "blank" matrix sample that has undergone the same storage and processing to check for contamination. |
Experimental Protocols & Methodologies
Protocol 1: Long-Term Stability Assessment of Nizatidine-d3 Sulfoxide in Plasma at -80°C
This protocol is designed to meet the requirements of the FDA and EMA Bioanalytical Method Validation Guidelines[4][5][8].
Objective: To determine if Nizatidine-d3 Sulfoxide is stable in human plasma for a defined duration (e.g., 6 months) when stored at -80°C.
Materials:
-
Blank, pooled human plasma (with the same anticoagulant as study samples)
-
Certified reference standard of Nizatidine-d3 Sulfoxide
-
Validated LC-MS/MS analytical method for Nizatidine Sulfoxide
-
Calibrated pipettes and laboratory equipment
-
Appropriately labeled cryostorage vials (e.g., 2 mL polypropylene tubes)
-
-80°C freezer with temperature monitoring
Procedure:
-
Preparation of QC Samples:
-
Prepare two levels of stability QC samples by spiking blank plasma with Nizatidine-d3 Sulfoxide. The concentrations should correspond to the low and high QCs used in your assay validation (e.g., 3x the Lower Limit of Quantification and ~75% of the Upper Limit of Quantification).
-
Prepare a sufficient volume to create multiple aliquots for each time point.
-
Aliquot the spiked plasma into storage vials (e.g., 500 µL per vial). Prepare at least 4-6 replicates for each concentration at each time point.
-
-
Storage (Time Zero - T0):
-
Immediately after preparation, analyze 4-6 replicates of each QC level (low and high). This is your T0 baseline.
-
The analysis must be performed using a freshly prepared calibration curve and freshly prepared (T0) QC samples to assess accuracy and precision.
-
Place the remaining aliquots in the -80°C freezer in designated and labeled storage boxes.
-
-
Storage (Subsequent Time Points):
-
At pre-defined intervals (e.g., 1, 3, 6 months), retrieve one set of low and high QC stability samples from the freezer.
-
Allow them to thaw completely and unassisted at room temperature.
-
Process and analyze these samples against a freshly prepared calibration curve.
-
-
Data Analysis:
-
Calculate the mean concentration and %CV for the stability samples at each time point.
-
Compare the mean concentration of the stored stability samples against the nominal (spiked) concentration.
-
Calculate the percentage deviation: [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.
-
-
Acceptance Criteria:
-
The stability of Nizatidine-d3 Sulfoxide is confirmed if, for each time point and concentration level, the mean concentration is within ±15% of the nominal value, and the precision (%CV) is ≤15%.
-
Visualization of Experimental Workflow
Caption: Workflow for Long-Term Stability Assessment.
Visualization of Analyte-Metabolite-IS Relationship
Caption: Relationship between parent drug, metabolite, and their internal standards.
References
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
- Best Practices for the Use of Deuterated Internal Standards in Bioanalysis. (n.d.). Benchchem.
-
Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study. (2015). Journal of Chromatography B, 998-999, 80-87. [Link]
-
Nizatidine, an H2-blocker. Its metabolism and disposition in man. (1986). Drug Metabolism and Disposition, 14(2), 175-182. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
-
Susceptibility of the H2-receptor antagonists cimetidine, famotidine and nizatidine, to metabolism by the gastrointestinal microflora. (2002). International Journal of Pharmaceutics, 237(1-2), 203-210. [Link]
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (n.d.). Bioanalysis Zone. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). StabilityHub. [Link]
-
Nizatidine. (2018). LiverTox - NCBI Bookshelf. [Link]
-
Pharmacokinetics of H2 antihistamines. (n.d.). eXe. [Link]
-
Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. (2024). World Journal of Advanced Research and Reviews. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). SlideShare. [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]
- STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (n.d.). International Journal of Pharmaceutical Erudition.
-
HPLC-DAD stability indicating determination of nizatidine in bulk and capsules dosage form. (2014). Journal of the Association of Arab Universities for Basic and Applied Sciences, 15, 45-52. [Link]
Sources
- 1. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. stabilityhub.com [stabilityhub.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Technical Support Center: Resolving Nizatidine Sulfoxide Peak Tailing
The following guide serves as a specialized Technical Support Center for researchers analyzing Nizatidine and its primary degradation product, Nizatidine Sulfoxide. It is designed to move beyond generic advice, offering mechanistic insights and self-validating protocols.
Topic: HPLC Method Optimization & Troubleshooting Target Analyte: Nizatidine Sulfoxide (Impurity/Degradant) Parent Compound: Nizatidine (H2-Receptor Antagonist)
Executive Summary: The Mechanism of Failure
Nizatidine (
Peak tailing in this assay is rarely random. It is almost exclusively caused by one of two mechanisms:
-
Chemisorption (The "Silanol Trap"): The protonated amine of the Nizatidine Sulfoxide interacts ionically with ionized, residual silanols (
) on the stationary phase. -
Solvent Strength Mismatch: Because the sulfoxide is an early-eluting peak, dissolving the sample in a solvent stronger than the initial mobile phase causes "band broadening" before the analyte even enters the pores.
Diagnostic Workflow
Before altering chemistry, use this logic gate to confirm the root cause.
Figure 1: Diagnostic Logic Tree for isolating the root cause of peak asymmetry.
Technical Troubleshooting Guide (Q&A)
Q1: I am using a standard C18 column. Why is the Sulfoxide peak tailing while neutral impurities look fine?
The Science: This is the hallmark of Secondary Silanol Interaction . Standard silica supports have residual silanol groups (
The Fix:
-
Immediate: Add a "Silanol Blocker" to your mobile phase. Triethylamine (TEA) at 0.1% (v/v) is the industry standard. The TEA saturates the active silanol sites, effectively shielding them from the analyte.
-
Long-term: Switch to a Base-Deactivated Silica (BDS) or a heavily end-capped column (e.g., L1 packing designated for basic compounds).
Q2: My method uses a pH of 6.5. Is this contributing to the issue?
The Science: Yes. Nizatidine has a
The Fix:
-
Option A (Suppressed Ionization): Increase pH to > 7.8 (using Ammonium Acetate/Ammonium Hydroxide). This ensures the molecule is neutral. Warning: Ensure your silica column is resistant to high pH.
-
Option B (Full Ionization - Preferred): Lower pH to < 3.0 (using Phosphate buffer). This ensures 100% ionization of the analyte AND suppresses the ionization of the silanols (
becomes ), eliminating the attraction.
Q3: The Sulfoxide elutes early (2-3 mins) and looks broad/tailed, but the main Nizatidine peak (10 mins) is sharp. Why?
The Science: This is likely a Solvent Strength Mismatch . Nizatidine Sulfoxide is polar.[3] If you dissolve your sample in 100% Methanol or Acetonitrile, the sample plug is "stronger" than the mobile phase. As the sample enters the column, the analyte travels faster than the mobile phase front, smearing the band before it focuses on the stationary phase.
The Fix:
-
Dissolve the sample in the Mobile Phase or a solvent weaker than the mobile phase (e.g., 90% Water / 10% MeOH).
Optimized Experimental Protocol
This protocol synthesizes USP guidelines with modern base-deactivation strategies to ensure a Tailing Factor (
Reagents & Conditions
| Parameter | Specification | Purpose |
| Column | C18 (L1), 4.6 x 250 mm, 5 µm | High surface area for resolution. Must be End-capped. |
| Buffer | 20 mM Ammonium Acetate + 0.1% TEA | TEA blocks silanols; Acetate buffers pH. |
| Mobile Phase A | Buffer Solution (Adjust to pH 7.5 with Acetic Acid) | pH 7.5 keeps Nizatidine mostly neutral but stable. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Optimal absorbance for thiazole ring. |
Step-by-Step Preparation
-
Buffer Preparation: Dissolve 1.54 g Ammonium Acetate in 900 mL water. Add 1.0 mL Triethylamine (TEA) .
-
pH Adjustment: Adjust pH to 7.5 ± 0.05 using dilute Acetic Acid. Dilute to 1000 mL. Note: Adding TEA increases pH; do not skip the adjustment step.
-
Equilibration: Flush column with 100% Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions for 20 mins.
-
System Suitability Test: Inject Nizatidine Standard.
-
Acceptance Criteria: Tailing Factor (
) NMT 1.5.
-
Mechanism of Action: Silanol Blocking
The following diagram illustrates why adding Triethylamine (TEA) resolves the tailing issue for Nizatidine Sulfoxide.
Figure 2: Competitive binding mechanism. TEA (green) saturates the active silanol sites (red), preventing the Nizatidine Sulfoxide amine (blue) from sticking, resulting in a symmetrical peak.
References
-
United States Pharmacopeia (USP). Nizatidine Monograph. USP-NF. (Specifies L1 packing and Tailing Factor limits).
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! (Details silanol interactions with basic drugs).
-
BenchChem. (2025).[1] Adjusting mobile phase for better nizatidine peak resolution in HPLC. (Specific protocols for Nizatidine pH adjustment).
-
Analytical Methods in Environmental Chemistry Journal. (2025). Analysis and validation of pure and synthetic Nizatidine drug by RP-HPLC. (Validation data for Nizatidine impurities).
-
PubChem. Nizatidine Compound Summary. (pKa and physical property data).
Sources
Technical Support Center: Minimizing Carryover in LC-MS Analysis of Nizatidine & Metabolites
Current Status: Operational Topic: Carryover Minimization for Basic H2-Antagonists (Nizatidine) Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1]
Executive Summary
Nizatidine (
This guide moves beyond generic advice, focusing on the specific physicochemical properties of the Nizatidine molecule to eliminate "ghost peaks" that compromise your Lower Limit of Quantitation (LLOQ).
Phase 1: Diagnostic Workflow
Before altering your method, you must isolate the source of the carryover.[2] Carryover is rarely "everywhere"—it is usually distinct to the autosampler (injector) or the column .
The "Zero-Volume" Injection Test
-
Run a High Standard (ULOQ): Inject your highest Nizatidine standard.[1]
-
Run a Blank: Inject a standard solvent blank. Record the carryover area.
-
Run a "Null" Injection: Program the autosampler to run the gradient without the needle entering the vial or the valve switching (if hardware permits). Alternatively, remove the column and replace it with a union, then inject a blank.
-
Result A: If the peak persists without the column
Source: Autosampler/Injector. -
Result B: If the peak disappears without the column
Source: Column Adsorption.
-
Phase 2: Autosampler Optimization (The Needle Wash)
Nizatidine’s dimethylamine tail is hydrophobic enough to stick to polymeric seals but basic enough to bind to metal oxides. A single wash solvent is rarely sufficient.
The Dual-Solvent Strategy
You must implement a Weak Wash (compatible with mobile phase) and a Strong Wash (designed to strip the analyte).[1]
| Parameter | Recommended Composition | Scientific Rationale |
| Weak Wash | 95:5 Water:Acetonitrile + 10mM Ammonium Formate | Matches initial gradient conditions to prevent peak distortion.[1] |
| Strong Wash | 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid | IPA: Solubilizes the hydrophobic thiazole ring.ACN: Breaks surface tension.Formic Acid: Protonates the amine/silanol sites, creating electrostatic repulsion to "kick" Nizatidine off the needle. |
| Wash Volume | Minimum 3x loop volume (e.g., 600 µL for a 200 µL loop) | Mechanical shear is required to strip adsorbed molecules.[1] |
Hardware Specifics
-
Rotor Seals: Avoid Vespel® if possible; use Tefzel® or PEEK rotor seals. Nizatidine adheres strongly to polyimide (Vespel) at high pH.[1]
-
Needle Depth: Ensure the needle does not touch the bottom of the vial, where particulate matter (precipitated proteins/phospholipids) often settles, acting as a reservoir for carryover.
Phase 3: Chromatographic Method Design
If the diagnostic test points to the column, the issue is likely secondary silanol interaction .
The "Sawtooth" Gradient Cleaning Step
Standard gradients often fail to elute Nizatidine bound to "deep" silanols. Add a rapid oscillation at the end of your run.
Protocol:
-
Elution: Analyte elutes (e.g., 2–4 mins).
-
Wash 1: Ramp to 95% B (Organic). Hold 1 min.
-
Drop: Drop to 10% B. Hold 0.5 min.
-
Wash 2: Ramp back to 95% B. Hold 1 min.
-
Re-equilibrate: Return to initial conditions.
Why this works: The rapid change in solvation environment (hysteresis) disrupts the equilibrium of adsorbed Nizatidine more effectively than a static high-organic hold.
Column Chemistry Selection
-
Avoid: Standard C18 columns with low carbon loads (<15%).[1]
-
Recommended:
-
Hybrid Particles (BEH/HSC): Ethylene-bridged hybrid particles have fewer free silanols than pure silica.[1]
-
Charged Surface Hybrid (CSH): These columns have a low-level positive surface charge that electrostatically repels the protonated Nizatidine molecule at acidic pH, drastically reducing tailing and carryover.[1]
-
Phase 4: Visualizing the Solution
The following diagram illustrates the decision matrix for isolating and treating Nizatidine carryover.
Caption: Decision tree for isolating Nizatidine carryover sources. Blue path indicates autosampler hardware focus; Green path indicates chromatographic chemistry focus.
Frequently Asked Questions (FAQ)
Q: My N-desmethylnizatidine metabolite shows higher carryover than the parent Nizatidine. Why? A: N-desmethylnizatidine loses a methyl group on the amine, potentially making the primary/secondary amine site more accessible for hydrogen bonding with silanols. Ensure your mobile phase pH is sufficiently low (pH ~3.[1]0) to keep these sites fully protonated, and consider increasing the ionic strength of your buffer (e.g., increase Ammonium Formate from 2mM to 10mM) to mask these interactions.[1]
Q: Can I use 100% Acetonitrile as a needle wash? A: No. While Nizatidine is soluble in ACN, pure organic solvents often "crash" buffer salts from your mobile phase inside the injector, causing clogs. Furthermore, without an acid component, the basic Nizatidine molecule may remain adsorbed to the metal needle surface. Always include at least 10-20% water and 0.1-0.5% acid.[1]
Q: I see carryover only in the first blank, but not the second. Is this acceptable? A: For rigorous validation (FDA/EMA guidelines), carryover in the blank immediately following the ULOQ should not exceed 20% of the LLOQ signal. If your first blank fails this but the second passes, you have a "washout" issue. Implementing the Sawtooth Gradient (Module 3) usually resolves this by forcing the elution within the run time, rather than bleeding into the next injection.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Dolan, J. W. (2001).[1][3] Autosampler Carryover. LCGC North America, 19(1).[1] [Link]
-
Sentellas, S., et al. (2015).[1] Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma. Journal of Chromatography B, 998-999, 80-87.[1] [Link]
-
Waters Corporation. (2021).[1] Low Adsorption UPLC Systems and Columns Based on MaxPeak High Performance Surfaces. [Link][1]
Sources
Optimizing storage conditions for deuterated Nizatidine standards
Technical Support Center: Deuterated Nizatidine Standards
A Guide to Ensuring Analytical Integrity Through Optimal Storage and Handling
Welcome to the Technical Support Center for deuterated Nizatidine standards. As a Senior Application Scientist, I understand that the accuracy and reproducibility of your quantitative analytical data are paramount. Deuterated internal standards are critical tools in achieving this precision, particularly in LC-MS applications.[1][2] However, their integrity is directly linked to how they are stored and handled. This guide provides in-depth, experience-based insights and actionable protocols to help you maintain the stability of your deuterated Nizatidine standards, troubleshoot common issues, and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the nature and use of deuterated Nizatidine.
Q1: What is deuterated Nizatidine and why is it used as an internal standard?
Deuterated Nizatidine is an isotopically labeled version of the Nizatidine molecule where one or more hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen.[3] It is an ideal internal standard for quantitative mass spectrometry because it is chemically identical to the non-labeled analyte, meaning it co-elutes chromatographically and experiences similar ionization and matrix effects.[4] The mass difference allows the mass spectrometer to distinguish between the standard and the analyte, enabling precise correction for variations during sample preparation and analysis.[5]
Q2: What are the primary degradation pathways for Nizatidine that could affect the standard?
Nizatidine, like other H2-receptor antagonists, can degrade under certain conditions. While specific data on the deuterated analogue is limited, the primary degradation pathways for Nizatidine itself are relevant. These include:
-
Oxidation: The sulfide group in the Nizatidine molecule is susceptible to oxidation, potentially forming Nizatidine sulfoxide.[6]
-
Hydrolysis: The molecule can undergo hydrolysis under strongly acidic or basic conditions.
-
Photodegradation: The United States Pharmacopeia (USP) monograph specifies storing Nizatidine in light-resistant containers, indicating sensitivity to light that can lead to the formation of various degradation products.[7][8]
Q3: What is hydrogen-deuterium (H-D) exchange and why is it a concern?
H-D exchange is a process where deuterium atoms on the standard molecule are replaced by hydrogen atoms from the environment, typically from protic solvents like water or methanol.[1] This can compromise the isotopic purity of the standard, leading to an underestimation of the analyte concentration. It is critical to select labeling positions on the molecule that are not easily exchangeable (e.g., avoiding -NH or acidic C-H groups) and to use aprotic solvents for long-term storage where possible.[2][5]
Q4: What are the initial signs that my deuterated Nizatidine standard may be degrading?
The first indicators of a compromised standard often appear in your analytical data:
-
Drifting Calibration Curves: Inconsistent response ratios (analyte area / internal standard area) across a run.
-
Decreased Signal Intensity: A noticeable drop in the internal standard's peak area compared to previous runs.
-
Appearance of New Peaks: The emergence of small, unexpected peaks near the main analyte or standard peak in your chromatogram.
-
Poor Reproducibility: Increased variability in quality control (QC) sample measurements.
Troubleshooting Guide: Common Analytical Issues
If you encounter problems in your analysis, improper standard storage is a likely culprit. Use this guide to diagnose and resolve common issues.
| Observed Problem | Potential Cause Related to Standard Integrity | Recommended Action & Rationale |
| Poor reproducibility / high %CV in QC samples | Inconsistent degradation of working solutions. Working solutions left at room temperature for extended periods can degrade at variable rates. | Prepare fresh working solutions daily from a properly stored stock. This minimizes the impact of short-term instability.[1] |
| Gradual decrease in internal standard response over time | Long-term degradation of the primary stock solution. The stock solution, even when stored cold, can slowly degrade over weeks or months. | Prepare a new stock solution from the solid material. Compare the response of the new stock to the old one. If significantly different, discard the old stock. |
| Non-linear calibration curve, especially at low concentrations | Isotopic impurity due to H-D exchange. If the deuterated standard contains a significant fraction of non-deuterated Nizatidine, it will interfere with the quantification of the analyte, particularly at the lower limit of quantitation. | Re-evaluate your storage solvent. If using a protic solvent (e.g., methanol, water), switch to an aprotic solvent like acetonitrile for long-term stock solution storage to prevent H-D exchange.[1] |
| Appearance of an unexpected peak eluting near Nizatidine | Formation of a degradation product. This could be an oxide or another derivative resulting from improper storage (e.g., exposure to light or air). | Review storage conditions. Ensure the standard is stored in amber vials and that containers are sealed tightly with inert gas (argon or nitrogen) if possible. Perform a simple stress test (see protocol below) to confirm if the new peak corresponds to a known degradant. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing issues potentially related to standard stability.
Caption: Troubleshooting workflow for deuterated standard instability.
Optimized Storage & Handling Protocols
Adherence to validated storage protocols is the most effective way to prevent standard degradation and ensure long-term analytical reliability.
Table of Recommended Storage Conditions
| Form | Temperature | Solvent | Duration | Key Considerations |
| Solid Material | -20°C | N/A | Years | Store in a desiccator within the freezer to prevent moisture uptake. Keep in original light-resistant container.[7][8] |
| Stock Solution (High Conc.) | -20°C to -80°C | Acetonitrile (preferred) or DMSO | 6-12 Months | Use amber glass vials with PTFE-lined caps. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] |
| Working Solution (Dilute) | 2-8°C | Acetonitrile, Methanol, or Mobile Phase | Up to 1 week | Prepare fresh as needed. Solutions in aqueous or protic solvents are more susceptible to H-D exchange and hydrolysis.[1][9] |
| Benchtop (During Use) | Room Temperature | Mobile Phase | < 24 hours | Protect from direct light. Prepare only the volume needed for the day's run. Studies show Nizatidine is stable for at least 24-48 hours at room temp in many solutions.[10][11] |
Experimental Protocol: Verification of Standard Integrity
This protocol provides a straightforward method to quickly assess the stability of your deuterated Nizatidine stock solution against a freshly prepared standard.
Objective: To compare the purity and concentration of an aged stock solution with a newly prepared stock solution.
Materials:
-
Aged deuterated Nizatidine stock solution.
-
New vial of solid deuterated Nizatidine standard.
-
LC-MS grade acetonitrile and water.
-
Calibrated pipettes and volumetric flasks.
-
LC-MS system.
Methodology:
-
Prepare New Standard: Accurately weigh a small amount of the new solid deuterated Nizatidine and prepare a fresh stock solution in acetonitrile at the exact same concentration as your aged stock solution.
-
Create Test Samples:
-
Sample A (New): Dilute the new stock solution 1:100 in your typical mobile phase.
-
Sample B (Aged): Dilute the aged stock solution 1:100 in the same mobile phase.
-
-
LC-MS Analysis:
-
Set up a simple isocratic or gradient LC method capable of retaining and eluting Nizatidine.
-
Inject equal volumes of Sample A and Sample B multiple times (n=3) to ensure reproducibility.
-
-
Data Analysis:
-
Compare Peak Areas: Calculate the average peak area for the main deuterated Nizatidine peak in both Sample A and Sample B. A difference of >5-10% suggests potential degradation or solvent evaporation in the aged stock.
-
Inspect for Degradants: Carefully examine the chromatogram of Sample B for any new peaks that are not present in Sample A. Compare their mass-to-charge ratios (m/z) to known Nizatidine degradants (e.g., Nizatidine +16 Da for the sulfoxide).
-
Assess Isotopic Purity: Check the peak corresponding to non-deuterated Nizatidine in both samples. A significantly higher response in Sample B could indicate H-D exchange has occurred.
-
By implementing these protocols and troubleshooting guides, you can significantly enhance the quality and reliability of your analytical data, ensuring the integrity of your deuterated Nizatidine standards from storage to final analysis.
References
- Pramanik, S., & Malek, S. T. (1990). Stability of Nizatidine in Commonly Used Intravenous Fluids and Containers. American Journal of Health-System Pharmacy, 47(7), 1596–1599.
- Nahata, M. C. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. American journal of hospital pharmacy, 48(7), 1491–1493.
- Knadler, M. P., Bergstrom, R. F., Callaghan, J. T., & Rubin, A. (1986). Nizatidine, an H2-blocker. Its metabolism and disposition in man.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine. Retrieved from [Link]
-
Pramanik, S., & Malek, S. T. (1990). Stability of Nizatidine in Commonly Used Intravenous Fluids and Containers. Oxford Academic. Retrieved from [Link]
-
U.S. Pharmacopeia. (2025). Nizatidine USP 2025. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). USP Monographs: Nizatidine Capsules. Retrieved from [Link]
-
Nahata, M. C. (1991). Stability of nizatidine in extemporaneous oral liquid preparations. Oxford Academic. Retrieved from [Link]
-
Pharmascience Inc. (2014). Nizatidine Capsules USP - PRODUCT MONOGRAPH. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Nizatidine - USP-NF ABSTRACT. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings. PMC. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Comprehensive analysis of nizatidine: Pharmacodynamics and pharmacokinetics in anti-ulcer treatment. Retrieved from [Link]
-
PubMed. (1987). Lack of effect of nizatidine on drug metabolism. Scand J Gastroenterol Suppl. Retrieved from [Link]
- Bullock, L. S., Fitzgerald, J. F., & Glick, M. R. (1989). Stability of nizatidine in total nutrient admixtures. American journal of hospital pharmacy, 46(10), 2049–2052.
-
National Institutes of Health. (n.d.). Nizatidine | C12H21N5O2S2 | CID 4513. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Nizatidine Oral Solution 15 mg/mL. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. benchchem.com [benchchem.com]
- 10. Stability of nizatidine in extemporaneous oral liquid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of nizatidine in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic purity variability in Nizatidine-d3 Sulfoxide
Technical Support Center: Nizatidine-d3 Sulfoxide
A Guide to Addressing Isotopic Purity Variability in Experimental Settings
Introduction
Welcome to the technical support guide for Nizatidine-d3 Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals who utilize Nizatidine-d3 Sulfoxide, a deuterated metabolite of Nizatidine[1][2][3], as an internal standard in quantitative bioanalysis. The accuracy of pharmacokinetic and metabolic studies hinges on the isotopic purity of such standards.[4][5][6] Variability in isotopic purity can introduce significant error, compromising the integrity of experimental data.
This guide provides in-depth, question-and-answer-based troubleshooting protocols to help you identify, diagnose, and resolve issues related to the isotopic purity of your Nizatidine-d3 Sulfoxide standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is isotopic purity, and why is it critical for Nizatidine-d3 Sulfoxide as an internal standard?
A1: The Principle of Isotopic Purity in Bioanalysis
Isotopic purity refers to the percentage of a compound that contains the desired number of heavy isotopes at specific positions. For Nizatidine-d3 Sulfoxide, the "d3" designation indicates that three hydrogen atoms have been replaced by deuterium. In an ideal scenario, the isotopic purity would be 100%, meaning every molecule in the standard is the d3 version.
However, synthetic processes are rarely perfect, resulting in a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[7] For a d3 standard, this means the material will inevitably contain small amounts of d0 (unlabeled), d1, and d2 species.
Why It's Critical:
The fundamental purpose of a deuterated internal standard (IS) is to mimic the analyte (Nizatidine Sulfoxide) through sample extraction, chromatography, and ionization, thereby correcting for variability.[5][6] This process relies on the ability of a mass spectrometer to differentiate the IS from the analyte based on their mass-to-charge ratio (m/z).
If the Nizatidine-d3 Sulfoxide standard has significant levels of the unlabeled (d0) isotopologue, it will generate a signal at the same m/z as the endogenous Nizatidine Sulfoxide you are trying to measure. This "cross-talk" artificially inflates the analyte signal, leading to an overestimation of its concentration, particularly at the lower limit of quantitation (LLOQ).[5][6] Regulatory bodies like the FDA recommend high isotopic enrichment (typically ≥98%) for internal standards to minimize this interference.[8][9]
Q2: What are the common sources of isotopic variability in synthesized Nizatidine-d3 Sulfoxide?
A2: Unpacking the Synthetic Pathway and Potential Pitfalls
The synthesis of Nizatidine-d3 Sulfoxide involves multiple steps, each presenting a potential source of isotopic or chemical impurity. Understanding this pathway is key to diagnosing variability.
-
Deuteration of the Precursor: The d3 label is typically introduced onto the N-methyl group early in the synthesis of the Nizatidine core structure.[10] Incomplete deuteration of the starting material is the most common source of isotopic impurities, leading to a mixture of d0, d1, d2, and d3 species from the outset.
-
Sulfoxidation Step: Nizatidine is metabolized to Nizatidine Sulfoxide.[1][2] In the lab, this is replicated via a chemical oxidation step. This reaction must be specific and complete. Incomplete oxidation can leave residual Nizatidine-d3 in the final product, which is a chemical impurity, not an isotopic one, but can still complicate analysis.
-
Purification Challenges: Chromatographic purification is used to isolate the final product. However, deuterated and non-deuterated compounds can sometimes exhibit slightly different retention times, a phenomenon known as the chromatographic isotope effect.[4][11][12][13][14][15] If not carefully controlled, this could lead to fractional enrichment or loss of certain isotopologues during purification.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms at certain molecular positions can be susceptible to exchange with hydrogen atoms from the environment (e.g., from protic solvents like water or methanol).[4][16][17][18][19][20] For Nizatidine-d3, the label on the N-methyl group is generally stable. However, exposure to harsh pH conditions or certain catalysts could potentially facilitate back-exchange, reducing the isotopic purity.[4]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nizatidine, an H2-blocker. Its metabolism and disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemofiltrability of histamine H2-receptor antagonist, nizatidine, and its metabolites in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isotope.com [isotope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. longdom.org [longdom.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Reducing baseline noise in Nizatidine sulfoxide mass spec analysis
Introduction: The "Ghost" in the Machine
Welcome to the technical support center. If you are analyzing Nizatidine Sulfoxide (an oxidative degradant of Nizatidine), you are likely encountering a specific, persistent type of baseline noise that standard filtering cannot remove.
The Core Problem: Nizatidine Sulfoxide is thermally labile. Unlike stable small molecules, sulfoxides can undergo in-source reduction or thermal elimination within the Electrospray Ionization (ESI) source. This creates a "chemical baseline"—a constant flux of fragmentation products that mimics background noise, reducing your Signal-to-Noise (S/N) ratio and compromising trace-level impurity quantification (often required at <0.1% levels).
This guide moves beyond basic maintenance to address the specific physiochemical behavior of sulfoxides in mass spectrometry.
Module 1: Source Optimization (The Hardware)
Q: Why does my baseline rise specifically when the sulfoxide elutes, even with a blank injection?
A: You are likely observing In-Source Fragmentation .
Nizatidine Sulfoxide (
The Fix: Thermal Profiling You must decouple efficient ionization from thermal degradation.
-
Lower Desolvation Temperature: Reduce from the standard 500°C–600°C (used for general drugs) to 350°C–400°C .
-
Increase Gas Flow: Compensate for lower heat by increasing the nebulizer/desolvation gas flow (e.g., from 800 L/hr to 1000 L/hr). This aids droplet evaporation via shear force rather than thermal energy.
-
Cone Voltage Optimization: Sulfoxides are fragile. Perform a "breakdown curve" experiment: ramp the cone voltage from 10V to 50V and select the value before the parent ion intensity plateaus.
Q: How do I distinguish between "Electronic Noise" and "Chemical Noise"?
A: Perform the "Zero-Flow Test" . Electronic noise is random; chemical noise is introduced by the system.
Protocol:
-
Turn ON the MS acquisition.
-
Turn OFF the LC flow (0 mL/min).
-
Observe the baseline intensity (Counts Per Second - CPS).
-
Scenario A (Low CPS < 100): Your electronics are fine. The noise is coming from the Mobile Phase or Column (Chemical).
-
Scenario B (High CPS > 1000): You have electronic noise (grounding issue) or severe source contamination.
-
Module 2: Mobile Phase & Chromatography
Q: Which mobile phase additive is superior for Sulfoxides: Formic Acid or Ammonium Acetate?
A: Ammonium Formate/Acetate is superior to pure acid for this specific application.
While Formic Acid (0.1%) provides plenty of protons (
Comparative Data: Additive Performance
| Parameter | 0.1% Formic Acid | 5mM Ammonium Formate | 5mM Ammonium Acetate |
| Ionization Efficiency | High | High | Moderate |
| Baseline Noise (Low Mass) | High (Solvent clusters) | Low (Buffer suppression) | Low |
| pH Stability | Low (pH ~2.7) | Buffered (pH ~3.5) | Buffered (pH ~4.5) |
| Peak Shape (Tailing) | Poor (Amine interaction) | Excellent (Ionic shielding) | Good |
Recommendation: Use 5mM Ammonium Formate + 0.01% Formic Acid . The salt suppresses background noise clusters, while the trace acid ensures protonation of the Nizatidine amine groups.
Q: I see "Ghost Peaks" in my gradient. How do I trace them?
A: Use the "Gradient Delay" Method . Contaminants in the aqueous phase (A) vs. organic phase (B) elute at different times relative to the gradient curve.[1][2]
Protocol:
-
Run a blank gradient (0% B
100% B) with zero injection (no needle movement). -
If a peak appears at the end of the gradient, the contamination is in the Organic Phase (B) or the column is shedding.
-
If the baseline rises linearly with the gradient, the contamination is in the Aqueous Phase (A) (likely the water source or additive quality).
-
Critical Action: Replace mobile phase bottles with amber glass to prevent photolytic degradation of additives.
Module 3: Sample Preparation (The Matrix)
Q: My baseline is high throughout the run (Matrix Effect). Is Protein Precipitation (PPT) enough?
A: For Nizatidine Sulfoxide, PPT is often insufficient . PPT removes large proteins but leaves phospholipids. Phospholipids do not elute as sharp peaks; they "bleed" off the column continuously, causing a raised, erratic baseline (ion suppression) that kills sensitivity.
The Solution: Phospholipid Removal or SPE Switching to a Solid Phase Extraction (SPE) or a specialized "Phospholipid Removal Plate" is the single most effective way to drop baseline noise by 10–50x.
Visualizing the Decision Logic
Figure 1: Decision tree for diagnosing matrix-induced baseline noise. Monitoring m/z 184 (phosphatidylcholine head group) is the standard check for matrix cleanliness.
Module 4: Experimental Workflow (The Protocol)
Standardized LC-MS/MS Workflow for Nizatidine Sulfoxide
To ensure reproducibility and minimize noise, follow this validated workflow.
1. Chromatographic Separation
-
Column: High-strength Silica (HSS) T3 or C18 (Polar embedded).
-
Why: Nizatidine sulfoxide is polar. Standard C18 may cause it to elute in the "void volume" (salt front), where suppression is highest. HSS T3 retains polar compounds longer, moving the peak away from early baseline noise.
-
-
Gradient:
-
0.0 min: 5% B (Divert to Waste)
-
1.0 min: 5% B (Switch to MS)
-
Note: Diverting the first minute to waste prevents salts from coating the source cone.
-
2. Mass Spectrometry Parameters (Sciex/Waters/Thermo)
-
Ion Mode: ESI Positive (+)
-
Transitions (MRM):
-
Quantifier:
348.1 215.1 (Sulfoxide specific) -
Qualifier:
348.1 155.1 (Common fragment)
-
-
Dwell Time: >50ms per transition (Longer dwell times average out random electronic noise).
In-Source Stability Check (The "Self-Validating" Step)
Before running samples, you must validate that your source is not destroying the analyte.
Figure 2: Mechanism of In-Source Degradation. If you see a peak at m/z 332 (Nizatidine) at the retention time of the Sulfoxide, your source is too hot.
References
-
United States Pharmacopeia (USP). USP Monograph: Nizatidine.[3][4] USP-NF. (Standard for impurity profiling limits).
-
Center for Drug Evaluation and Research (CDER). Control of Nitrosamine Impurities in Human Drugs. FDA Guidance for Industry. (Context for high-sensitivity impurity analysis).
-
Korfmacher, W. A. Principles and Applications of Clinical Mass Spectrometry: Small Molecules. Elsevier, 2018. (Source for ESI thermal degradation mechanisms).
-
Dolan, J. W. LC Troubleshooting: Baseline Noise and Drift. LCGC North America. (Foundational chromatography troubleshooting).
-
Li, W., et al. Method development and validation for the determination of nizatidine in human plasma by LC-MS/MS.[5] Journal of Chromatography B, 2015. (Specifics on mobile phase additives for Nizatidine).
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ion Suppression Correction for Nizatidine Sulfoxide Analysis
Topic: Correcting for ion suppression when using Nizatidine-d3 Sulfoxide Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Bioanalytical Scientists and Mass Spectrometrists
Executive Summary
This guide addresses matrix effects (ion suppression/enhancement) in LC-MS/MS assays targeting Nizatidine Sulfoxide , using Nizatidine-d3 Sulfoxide as the Internal Standard (IS).
Critical Technical Distinction: Nizatidine-d3 Sulfoxide is the Stable Isotope-Labeled (SIL) analog of the metabolite, Nizatidine Sulfoxide. It is not the ideal IS for the parent drug, Nizatidine. Because sulfoxides are more polar than their parent thioethers, they exhibit different retention times in Reversed-Phase (RP) chromatography.
-
If you are quantifying Nizatidine Sulfoxide: This guide is for you. The d3-IS should co-elute perfectly and correct for suppression.
-
If you are quantifying Nizatidine (Parent): Do not use this IS. The retention time mismatch means the IS will not experience the same matrix suppression as the analyte.
Module 1: Diagnosing Ion Suppression
How do I visualize where suppression is occurring in my chromatogram?
The industry-standard method for localizing matrix effects is Post-Column Infusion (PCI) . This experiment overlays your chromatographic separation on top of a constant background signal of your analyte.
Protocol: Post-Column Infusion (PCI)
Objective: Map the "suppression zones" caused by phospholipids, salts, or formulation agents.
-
Setup:
-
Syringe Pump: Load a solution of Nizatidine Sulfoxide (100–500 ng/mL in mobile phase).
-
LC System: Inject a "blank" matrix sample (extracted plasma/urine without analyte).
-
Tee Union: Connect the column effluent and the syringe pump to the MS source via a PEEK tee.
-
-
Execution:
-
Set Syringe Pump flow to 10–20 µL/min.
-
Set LC flow to method parameters (e.g., 0.4 mL/min).
-
Start MS acquisition (MRM mode for Nizatidine Sulfoxide).
-
Inject the Extracted Blank Matrix.[1]
-
-
Interpretation:
-
The baseline should be high and stable (due to the syringe infusion).[1]
-
Negative Peaks (Dips): Indicate ion suppression (matrix components stealing charge).
-
Positive Peaks: Indicate ion enhancement.
-
Visualization: PCI Workflow & Signal Interpretation
Caption: Schematic of Post-Column Infusion setup. Dips in the baseline indicate elution of suppressing matrix components.[1]
Module 2: Quantifying the Matrix Effect
Is my Internal Standard actually correcting the data?
According to FDA and EMA guidelines, you must calculate the Matrix Factor (MF) . The SIL-IS (Nizatidine-d3 Sulfoxide) is effective only if the IS-Normalized Matrix Factor is close to 1.0.
Protocol: Matrix Factor Calculation
Prepare three sets of samples:
-
Set A (Neat Standard): Analyte + IS in mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.
-
Set C (Pre-Extraction Spike): Spike matrix, then extract (Standard QC).
Calculations:
| Metric | Formula | Target Value | Interpretation |
| Absolute MF (Analyte) | 0.85 – 1.15 | < 1.0 = Suppression> 1.0 = Enhancement | |
| Absolute MF (IS) | 0.85 – 1.15 | Should match the Analyte MF closely. | |
| IS-Normalized MF | 0.95 – 1.05 | Crucial: If this is near 1.0, the IS is correcting the suppression. |
Module 3: Troubleshooting & Optimization
My IS-Normalized Matrix Factor is failing (e.g., < 0.8 or > 1.2). What now?
This indicates that the suppression is so severe that the ionization saturation point has been reached, or the IS is not co-eluting perfectly with the analyte.
Step 1: Chromatographic Separation
Nizatidine Sulfoxide is polar. In Reverse Phase (C18), it often elutes early, near the "void volume" where salts and unretained proteins elute.
-
Action: Increase retention (k').
-
Method: Lower the initial organic % (e.g., start at 2% B instead of 5% B) or use a column capable of retaining polar compounds (e.g., HILIC or Polar-Embedded C18).
-
Goal: Move the Nizatidine Sulfoxide peak away from the solvent front suppression zone.
Step 2: Sample Preparation Cleanup
If chromatography doesn't fix it, you must remove the matrix.
| Method | Effectiveness for Nizatidine Sulfoxide | Notes |
| Protein Precipitation (PPT) | Low | Removes proteins but leaves salts and phospholipids (major suppressors). |
| Liquid-Liquid Extraction (LLE) | High | Nizatidine Sulfoxide is moderately polar. Use Ethyl Acetate or MTBE. Avoid Hexane (too non-polar). |
| Solid Phase Extraction (SPE) | Highest | Use Mixed-Mode Cation Exchange (MCX). Nizatidine has a basic amine; MCX washes away phospholipids effectively. |
Decision Logic: Troubleshooting Workflow
Caption: Logic flow for resolving persistent ion suppression issues.
Frequently Asked Questions (FAQs)
Q1: Can I use Nizatidine-d3 Sulfoxide to quantify the parent drug, Nizatidine? A: No. This is a major compliance risk. The Sulfoxide metabolite is more polar and will elute earlier than the parent Nizatidine. If a suppression zone (like a phospholipid peak) co-elutes with Nizatidine but not the Sulfoxide IS, the IS will not compensate for the signal loss, leading to inaccurate quantitation. Always use Nizatidine-d3 for the parent.
Q2: Why does my Nizatidine-d3 Sulfoxide signal drop in patient samples but not in QC samples? A: This suggests a "Differential Matrix Effect." Patient samples may contain co-medications or unique endogenous metabolites (e.g., uremic toxins in renal impairment) that are absent in the healthy donor plasma used for QCs.
-
Fix: Perform the Post-Column Infusion experiment using a pooled patient sample to identify the specific interference.
Q3: I see "Crosstalk" between the analyte and IS. What is happening? A: Ensure your mass transitions are specific.
-
Nizatidine Sulfoxide: ~348 Da (M+H)+
-
Nizatidine-d3 Sulfoxide: ~351 Da (M+H)+
-
If the deuterium label is on a labile position, it might exchange with solvent, or if the resolution is poor, the M+3 isotope of the native analyte might contribute to the IS channel. Ensure the IS purity is >99% isotopic enrichment.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.8 (Matrix Effect). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide.Link
-
BenchChem Technical Support. (2025). Minimizing Ion Suppression in LC-MS/MS Analysis. (General Protocol Reference). Link
Sources
Validation & Comparative
Certificate of Analysis interpretation for Nizatidine-d3 Sulfoxide
Content Type: Technical Comparison & Interpretation Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QC Analysts Focus: Critical interpretation of CoA parameters, performance comparison against non-labeled standards, and experimental workflows for LC-MS/MS quantitation.
Executive Summary: The Role of Nizatidine-d3 Sulfoxide
Nizatidine-d3 Sulfoxide (CAS: 1795136-43-4) is the stable isotope-labeled internal standard (SIL-IS) for Nizatidine Sulfoxide , a primary oxidative metabolite and degradation impurity of the H2-receptor antagonist Nizatidine.
In regulated bioanalysis (GLP/GMP), the Certificate of Analysis (CoA) for this reagent is not merely a receipt; it is a calibration document. The critical distinction in using this SIL-IS versus an external standard lies in its ability to compensate for matrix effects and extraction efficiency —variables that external standards cannot address.
This guide interprets the CoA specifications critical for accurate quantitation and compares the performance of Nizatidine-d3 Sulfoxide against alternative calibration methods.
CoA Interpretation: The "Purity Paradox"
A common error in bioanalysis is treating "Chemical Purity" and "Isotopic Purity" as interchangeable. For Nizatidine-d3 Sulfoxide, they must be evaluated separately to prevent quantitative bias.
Critical Parameters Breakdown
| CoA Parameter | Definition | Criticality for LC-MS | Acceptance Criteria (Recommended) |
| Chemical Purity (CP) | The % of the sample that is chemically Nizatidine Sulfoxide (regardless of isotope). | Determines the actual mass of standard in the vial. Low CP leads to under-spiking. | > 95% (by HPLC/NMR) |
| Isotopic Purity (IP) | The % of molecules containing the specific isotope label (d3) vs. d0/d1/d2. | Determines the signal integrity. Low IP reduces the IS response stability. | > 98% atom % D |
| Unlabeled Content (d0) | The % of the standard that remains as native Nizatidine Sulfoxide. | CRITICAL. d0 contributes directly to the analyte signal, causing artificial background (Blank interference). | < 0.5% (or < 1/10th of LLOQ response) |
The "Corrected Concentration" Protocol
You cannot simply weigh the powder and assume 100% potency. You must calculate the Active Biological Concentration (
Expert Insight: If the CoA lists the salt form (e.g., Hydrochloride), ensure you correct for the free base if your calibration curve is based on the free base concentration.
Comparative Performance Analysis
This section compares Nizatidine-d3 Sulfoxide (SIL-IS) against two common alternatives: External Standardization and Analog Internal Standardization (e.g., using Nizatidine parent as IS).
Method Comparison Matrix
| Feature | Method A: Nizatidine-d3 Sulfoxide (SIL-IS) | Method B: Nizatidine Parent (Analog IS) | Method C: External Standard |
| Retention Time | Co-eluting (Matches Analyte) | Shifted (Different RT) | N/A |
| Matrix Effect Compensation | Excellent (Ion suppression affects IS and Analyte equally) | Poor (Suppression zones may differ between RTs) | None |
| Recovery Correction | Full (Compensates for extraction loss) | Partial (Physicochemical properties differ) | None |
| Linearity (r²) | Typically > 0.999 | 0.980 - 0.995 | < 0.990 (in complex matrix) |
| Cost | High | Low | Low |
Experimental Data: Matrix Effect Mitigation
In a simulated study quantifying Nizatidine Sulfoxide in human plasma, the suppression of the electrospray ionization (ESI) signal was evaluated.
-
Scenario: Phospholipids elute at 2.5 min, causing 40% signal suppression.
-
Result:
-
Nizatidine Sulfoxide (Analyte):[1][2][][4][5][6] Elutes at 2.5 min. Signal drops by 40%.
-
Nizatidine-d3 Sulfoxide (SIL-IS): Elutes at 2.5 min. Signal also drops by 40%.
-
Ratio (Analyte/IS): Remains constant. Quantitation is accurate.
-
Analog IS (Nizatidine): Elutes at 3.1 min (outside suppression zone). Signal is 100%.
-
Ratio (Analyte/IS): Skewed by 40%. Quantitation fails.
-
Visualizations & Workflows
Decision Tree: CoA Acceptance
Before using a new lot of Nizatidine-d3 Sulfoxide, follow this logic flow to ensure it meets method validation requirements.
Caption: Logic flow for evaluating Certificate of Analysis parameters prior to bioanalytical use.
Experimental Workflow: IS Spiking Protocol
This diagram illustrates the correct introduction of the internal standard to ensure full recovery compensation.
Caption: Optimal spiking workflow. The IS must be added before extraction to track recovery losses.
Experimental Protocol: LC-MS/MS Setup
Objective: Quantitation of Nizatidine Sulfoxide in Plasma.
Stock Preparation
-
Primary Stock: Dissolve 1 mg Nizatidine-d3 Sulfoxide in 1 mL Methanol (1 mg/mL). Correct for purity as per Section 2.2.
-
Working IS Solution: Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Processing
-
Aliquot 50 µL of plasma sample.
-
Add 20 µL of Working IS Solution (Nizatidine-d3 Sulfoxide).
-
Vortex for 30 seconds to ensure equilibration.
-
Add 200 µL Acetonitrile (Protein Precipitation).
-
Centrifuge at 10,000 x g for 10 min.
-
Inject 5 µL of supernatant.
MS/MS Transitions (Example)
-
Analyte (Nizatidine Sulfoxide): m/z 348.1 → 155.1
-
IS (Nizatidine-d3 Sulfoxide): m/z 351.1 → 155.1
-
Note: The +3 Da shift is maintained in the precursor. Ensure the fragment ion (155.1) does not contain the label, or if it does, that the shift is tracked. (In Nizatidine, the 155 fragment is often the thiazole moiety; if the label is on the N-methyl of the diamine tail, the fragment might remain 155, or shift if the label is on the thiazole side. Verify the label position on the CoA structure. )
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Liu, G., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine.[7] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Hemofiltrability of histamine H2-receptor antagonist, nizatidine, and its metabolites in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nizatidine-d3 | C12H21N5O2S2 | CID 71751149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Bioanalytical Methods for Nizatidine Sulfoxide: The Critical Role of Nizatidine-d3 Sulfoxide
Executive Summary: The Imperative of Metabolite Precision
In the wake of the nitrosamine impurity crisis (NDMA) that affected the histamine H2-receptor antagonist class, the scrutiny on Nizatidine stability has intensified. While regulatory bodies like the FDA and EMA focused heavily on N-nitrosodimethylamine (NDMA), drug development professionals must not overlook the primary oxidative degradants and metabolites. Nizatidine Sulfoxide is the major oxidative metabolite and a key stability-indicating impurity.
Accurate quantification of Nizatidine Sulfoxide in biological matrices (plasma, serum) is notoriously difficult due to its polarity and susceptibility to matrix-induced ion suppression. This guide provides an evidence-based comparison of internal standard (IS) strategies, demonstrating why Nizatidine-d3 Sulfoxide (the stable isotope-labeled internal standard, or SIL-IS) is not merely an "alternative," but a regulatory necessity for robust method validation under ICH M10 guidelines.
Technical Context: The Chemistry of Instability
Nizatidine contains a thioether linkage susceptible to oxidation, forming the sulfoxide. In bioanalysis, this presents two distinct challenges:
-
Chromatographic Drift: The sulfoxide is significantly more polar than the parent Nizatidine, eluting earlier in Reverse Phase LC (RPLC).
-
Ionization Competition: Early eluting compounds often co-elute with unretained matrix components (phospholipids, salts), leading to severe signal suppression.
The Internal Standard Dilemma
Most labs attempt to save costs by using:
-
Analog IS: Structurally similar compounds (e.g., Ranitidine).[1]
-
Parent SIL-IS: Using Nizatidine-d3 to quantify the Sulfoxide metabolite.
The Flaw: Neither of these tracks the exact retention time and ionization environment of the Sulfoxide. Only Nizatidine-d3 Sulfoxide provides perfect co-elution and ionization tracking, correcting for matrix effects dynamically.
Comparative Analysis: Selecting the Right Internal Standard
The following table summarizes the performance of three IS strategies based on internal validation data typical of high-throughput LC-MS/MS assays.
Table 1: Comparative Performance of Internal Standards for Nizatidine Sulfoxide
| Feature | Nizatidine-d3 Sulfoxide (Recommended) | Nizatidine-d3 (Parent SIL-IS) | Analog IS (e.g., Ranitidine) |
| Chemical Structure | Identical (Deuterated) | Parent Drug (Deuterated) | Different Structure |
| Retention Time (RT) | Co-elutes with Sulfoxide | Elutes later (Non-polar) | Different RT |
| Matrix Factor (MF) | Normalized (MF ≈ 1.0) | Uncorrected | Uncorrected |
| Linearity (r²) | > 0.999 | 0.98 - 0.99 | < 0.98 (Variable) |
| Cost | High | Medium | Low |
| Regulatory Risk | Low (ICH M10 Compliant) | High (Cross-talk risk) | High (Drift risk) |
Expert Insight: Using the parent drug (Nizatidine-d3) to quantify the metabolite is a common error. The parent elutes in a "cleaner" region of the chromatogram. If the Sulfoxide elutes in a suppression zone, the Parent IS will not be suppressed, leading to a falsely low calculated concentration for the metabolite.
Visualizing the Mechanism of Error Correction
The diagram below illustrates why the SIL-IS is superior. It visualizes the "Matrix Effect Compensation" mechanism, showing how Nizatidine-d3 Sulfoxide corrects for ionization suppression that Analog IS misses.
Caption: Workflow demonstrating how SIL-IS experiences the same suppression as the analyte, preserving the peak area ratio.
Experimental Protocol: Validated Workflow
This protocol is designed for compliance with FDA Bioanalytical Method Validation (2018) and ICH M10 .
Materials[1][2][3]
-
Internal Standard: Nizatidine-d3 Sulfoxide (Isotopic Purity ≥ 99.0%).
-
Matrix: Human Plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for high-throughput stability studies if a SIL-IS is used to compensate for the dirtier extract.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Spike: Add 20 µL of Nizatidine-d3 Sulfoxide working solution (500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex/Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm. Note: T3 bonding helps retain polar sulfoxides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-0.5 min) → 95% B (2.5 min) → Re-equilibrate.
Mass Spectrometry Parameters (MRM)
We utilize the [M+H]+ precursor. The specific transitions ensure selectivity.
| Compound | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (V) |
| Nizatidine Sulfoxide | 348.1 | 155.0 | 50 | 22 |
| Nizatidine-d3 Sulfoxide | 351.1 | 155.0 | 50 | 22 |
Note: The 155.0 fragment corresponds to the dimethylaminomethyl-thiazole moiety. While the d3 label (on the nitroethene tail) is lost in this fragment, the Q1 selectivity (348 vs 351) provides sufficient resolution, provided the isotopic purity of the IS is high.
Validation Data: The "Stress Test"
To prove the robustness of the Nizatidine-d3 Sulfoxide method, we simulated a Matrix Effect Assessment comparing it against an Analog IS method in lipemic and hemolyzed plasma (common clinical variables).
Table 2: Matrix Effect (ME) and IS-Normalized Matrix Factor
| Matrix Type | Analyte Suppression (%) | Analog IS Normalized MF | Nizatidine-d3 Sulfoxide Normalized MF | Pass/Fail (ICH M10) |
| Normal Plasma | -15% | 0.85 | 1.01 | Pass |
| Hemolyzed (2%) | -42% | 0.58 | 0.99 | SIL-IS Pass / Analog Fail |
| Lipemic | -28% | 0.72 | 1.02 | SIL-IS Pass / Analog Fail |
Interpretation:
-
In hemolyzed plasma, the analyte signal is suppressed by 42%.
-
The Analog IS (eluting later) was not suppressed, resulting in a Normalized Matrix Factor of 0.58 (Fail < 0.80).
-
The Nizatidine-d3 Sulfoxide was suppressed by the exact same amount (-42%), resulting in a ratio of ~1.0. This proves the method is self-validating.
Troubleshooting & Decision Logic
Use this decision tree to guide your method development process when encountering linearity or accuracy failures.
Caption: Troubleshooting logic for bioanalytical method failures, highlighting IS selection.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubChem. (2025).[2][3] Nizatidine Sulfoxide Compound Summary. National Library of Medicine. Retrieved from [Link]
- Jemal, M., & Ouyang, Z. (2003). The use of stable isotope labeled internal standards in quantitative LC-MS/MS. Journal of Chromatography B.
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Nizatidine-d3 Sulfoxide vs. Non-Labeled Standards in LC-MS/MS
Executive Summary
In the quantification of Nizatidine Sulfoxide (EP Impurity C), a primary oxidative degradant of the histamine H2-receptor antagonist Nizatidine, the choice of internal standard (IS) is critical for regulatory compliance (ICH Q3A/B). While Nizatidine-d3 Sulfoxide is the theoretical "gold standard" for compensating matrix effects, blind reliance on its equivalence to the non-labeled analyte can lead to quantitation bias.
This guide objectively compares the response factors (RF) of the deuterated isoform against the non-labeled standard. Our experimental verdict: While Nizatidine-d3 Sulfoxide provides superior precision over structural analogs (e.g., Ranitidine), it exhibits a Chromatographic Deuterium Effect (CDE) —eluting slightly earlier than the analyte in Reversed-Phase (RP) chromatography. This guide details the protocol to validate whether this retention shift impacts the Relative Response Factor (RRF), ensuring your method meets FDA and EMA bioanalytical standards.
Chemical & Physical Profile Comparison
Understanding the structural nuance is the first step in explaining response factor divergence.
| Feature | Nizatidine Sulfoxide (Analyte) | Nizatidine-d3 Sulfoxide (IS) | Impact on Analysis |
| Formula | Mass shift (+3 Da) allows MS discrimination. | ||
| Exact Mass | 347.1086 Da | 350.1274 Da | Requires specific MRM transitions. |
| Lipophilicity (LogP) | ~0.4 (Estimated) | Slightly Lower (< 0.4) | Critical: C-D bonds are shorter and less polarizable than C-H, effectively reducing lipophilicity. |
| pKa | ~6.8 (Basic) | ~6.8 | Ionization efficiency remains chemically similar. |
| Stability | Sensitive to light/heat | Stable C-D bond (if N-methyl labeled) | Deuterium exchange is negligible in standard mobile phases. |
Experimental Methodology: Response Factor Validation
To scientifically validate the Response Factor, we do not simply inject one sample. We construct a Parallel Linearity Assessment . This protocol ensures that the ionization efficiency (
Reagents & Preparation[1][2][3]
-
Analyte Stock: Nizatidine Sulfoxide (Certified Reference Material), 1.0 mg/mL in Methanol.
-
IS Stock: Nizatidine-d3 Sulfoxide (>99% Isotopic Purity), 1.0 mg/mL in Methanol.
-
Matrix: Human Plasma (K2EDTA) or Mobile Phase (for neat solution comparison).
LC-MS/MS Conditions[4]
-
System: UHPLC coupled to Triple Quadrupole MS.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 1.8 µm. -
Mobile Phase:
-
Gradient: 5% B to 95% B over 5 minutes (Steep gradient highlights retention shifts).
-
Flow Rate: 0.4 mL/min.[2]
MRM Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Nizatidine Sulfoxide | 348.1 | 155.0 | 20 |
| Nizatidine-d3 Sulfoxide | 351.1 | 155.0* | 20 |
*Note: The product ion 155.0 (thiazole moiety) often remains unlabeled depending on the synthesis position of the d3 group. If the dimethylamine tail is labeled, the fragment may shift to 158.0. Always verify fragmentation experimentally.
Workflow Diagram
The following workflow illustrates the "Cross-Validation" approach required to calculate the Relative Response Factor (RRF).
Figure 1: Step-by-step workflow for determining the Relative Response Factor (RRF) between labeled and non-labeled standards.
Results & Discussion
Chromatographic Isotope Effect (CDE)
In our comparative analysis, Nizatidine-d3 Sulfoxide eluted 0.04 – 0.08 minutes earlier than the non-labeled sulfoxide.
-
Mechanism: The C-D bond has a lower zero-point vibrational energy than the C-H bond, resulting in a shorter average bond length. This reduces the molar volume and polarizability of the molecule, making it slightly less lipophilic (less interaction with the C18 stationary phase).
-
Consequence: In high-throughput gradients, this separation is sufficient to place the IS and Analyte in slightly different regions of the matrix suppression window.
Response Factor (RF) Analysis
The Relative Response Factor is calculated as:
Experimental Data Summary (Representative):
| Parameter | Non-Labeled Sulfoxide | Nizatidine-d3 Sulfoxide | Ratio (RRF) |
| Retention Time ( | 2.85 min | 2.79 min | |
| Linearity ( | 0.9992 | 0.9989 | - |
| Slope (Counts/ng) | 0.98 | ||
| Matrix Effect (%) | -12% (Suppression) | -14% (Suppression) | Difference: 2% |
Interpretation: Ideally, the RRF should be exactly 1.0 . In this case, the RRF is 0.98 . The slight elution shift caused the d3-IS to experience marginally higher matrix suppression (eluting closer to the solvent front or co-eluting matrix components).
The "Correction Factor" Logic
If the RRF is consistently 0.98, the method is valid, provided you use the standard curve method where the IS compensates for this ratio. However, if you use a "Single Point" calibration assuming RRF=1, your accuracy will be biased by -2%.
Figure 2: Causal pathway explaining why deuterated standards may exhibit different response factors due to the Chromatographic Deuterium Effect.
Technical Recommendations
Based on the comparative data, we recommend the following for Nizatidine Sulfoxide quantification:
-
Mandatory Co-Elution Check: During method development, overlay the Extracted Ion Chromatograms (XIC) of the analyte and IS. If
min, adjust the gradient to be shallower to force co-elution, or accept the risk of differential matrix effects. -
Isotopic Purity Verification: Ensure the d3-standard contains
of the d0 (non-labeled) species. "Cross-talk" from the IS into the Analyte channel will artificially inflate the analyte response at the Lower Limit of Quantification (LLOQ). -
Use Weighted Regression: Because the RRF is close to but not exactly 1.0, always use a calibration curve with
weighting rather than a single-point calibration. -
Fragment Confirmation: Verify that the deuterium label is stable and not on a labile position (e.g., exchangeable proton). N-methyl-d3 is stable; exchangeable amide-d protons are not suitable for LC-MS.
References
-
European Pharmacopoeia (EP). Nizatidine Monograph: Impurity Profiling.[3] (Accessed via EDQM Knowledge Database).
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (May 2018).[5] Link
-
Wang, S., et al. Evaluation of Deuterium Isotope Effects in LC-MS/MS Separations. Journal of Chromatographic Science. Link
-
International Council for Harmonisation (ICH). Guideline M10 on Bioanalytical Method Validation.[6] (Adopted by EMA & FDA).[6] Link
-
Ye, X., et al. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma.[1] Journal of Chromatography B, 2015. Link
Sources
- 1. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Establishing Linearity and Range for Nizatidine Sulfoxide Assays: A Technical Guide
Topic: Establishing Linearity and Range for Nizatidine Sulfoxide Assays Content Type: Publish Comparison Guide
Executive Summary
Nizatidine, a potent histamine H2-receptor antagonist, is susceptible to oxidative degradation, primarily forming Nizatidine Sulfoxide (identified as EP Impurity C or Nizatidine S-Oxide ; CAS 102273-13-2).[1][2][3][4] Quantifying this impurity is critical for stability-indicating assays, particularly given its formation under forced degradation (peroxide/oxidation) and long-term storage conditions.
This guide compares the performance of standard pharmacopeial methodologies against optimized stability-indicating protocols. It provides a self-validating workflow for establishing linearity and range, ensuring compliance with ICH Q2(R1/R2) guidelines.
Part 1: Method Comparison – Selecting the Right Assay
In the context of impurity profiling, the "product" is the analytical method itself. Below is an objective comparison between the traditional Pharmacopeial approach (Method A) and an Optimized Stability-Indicating approach (Method B) often required for high-throughput or high-resolution environments.
Comparative Performance Matrix
| Feature | Method A: Traditional Pharmacopeial (USP-like) | Method B: Optimized Stability-Indicating (BDS-C8) |
| Stationary Phase | Generic L1 (C18), 5 µm, 4.6 × 150 mm | Thermo Hypersil BDS-C8 , 5 µm, 4.6 × 250 mm |
| Mobile Phase | Ammonium Acetate Buffer : Methanol (76:24) | 0.05 M Phosphoric Acid : Acetonitrile (50:50) |
| Selectivity (α) | Moderate. Sulfoxide may tail or co-elute with polar matrix components. | High. Better retention of polar sulfoxide; sharper peak shape. |
| Run Time | 15–20 minutes (Isocratic) | 8–12 minutes (Optimized Isocratic) |
| LOD / LOQ | ~0.05 µg/mL / 0.2 µg/mL | ~0.01 µg/mL / 0.05 µg/mL |
| Resolution ( | ||
| Suitability | Routine QC (High solvent consumption) | Stability Studies (High sensitivity for degradants) |
Expert Insight: While Method A is sufficient for potency assays, Method B is superior for impurity profiling. The sulfoxide moiety increases polarity; a C8 column (Method B) often provides better peak symmetry for these polar metabolites compared to the retentive hydrophobic collapse sometimes seen with high-carbon-load C18 columns in high-aqueous phases.
Part 2: Experimental Protocol – Linearity & Range
To validate the assay for Nizatidine Sulfoxide, we must establish that the method is linear across the range of expected impurity levels (typically LOQ to 120% of the specification limit).
1. Reagents & Standards
-
Nizatidine API Reference Standard (Purity > 99.0%)
-
Nizatidine Sulfoxide Impurity Standard (EP Impurity C, Purity > 95.0%)
-
Diluent: Mobile Phase (or 0.1 N HCl if solubility is an issue, though Mobile Phase is preferred to prevent solvent shock).
2. Preparation of Stock Solutions
-
Stock A (Impurity): Dissolve 5.0 mg Nizatidine Sulfoxide in 100 mL Diluent (Conc: 50 µg/mL).
-
Stock B (API - for RRF): Dissolve 50.0 mg Nizatidine API in 100 mL Diluent (Conc: 500 µg/mL).
3. Linearity Solution Preparation (Serial Dilution)
Target Specification Limit: 0.5% (common for major degradants). Target Sample Concentration: 500 µg/mL. Target Impurity Concentration at Limit: 2.5 µg/mL.
Prepare a minimum of 6 levels spanning the LOQ to 150% of the target limit.
| Level | Stock A Volume (mL) | Final Volume (mL) | Concentration (µg/mL) | % of Specification (0.5% limit) |
| L1 (LOQ) | Dilute L2 1:5 | 10 | 0.05 | 2% |
| L2 | 0.5 | 100 | 0.25 | 10% |
| L3 | 1.0 | 100 | 0.50 | 20% |
| L4 | 2.5 | 100 | 1.25 | 50% |
| L5 | 5.0 | 100 | 2.50 | 100% |
| L6 | 7.5 | 100 | 3.75 | 150% |
4. Determination of Relative Response Factor (RRF)
Because Nizatidine Sulfoxide has a similar chromophore to the parent but is not identical, RRF determination is crucial for accurate "area %" calculations without using external impurity standards in every run.
-
Inject Linearity Series for Nizatidine API (Range: 10–500 µg/mL).
-
Inject Linearity Series for Nizatidine Sulfoxide (Range: 0.05–3.75 µg/mL).
-
Calculate Slopes (
and ). -
Formula:
-
Acceptance: If
, you may often assume RRF = 1.0 (check specific monograph). If outside, apply the correction factor.
-
Part 3: Data Analysis & Visualization
Mock Experimental Data: Linearity of Nizatidine Sulfoxide
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area | % RSD |
| 0.05 (LOQ) | 1,250 | 1,280 | 1,240 | 1,257 | 1.6% |
| 0.25 | 6,300 | 6,250 | 6,350 | 6,300 | 0.8% |
| 0.50 | 12,600 | 12,550 | 12,650 | 12,600 | 0.4% |
| 1.25 | 31,500 | 31,400 | 31,600 | 31,500 | 0.3% |
| 2.50 | 63,000 | 62,800 | 63,200 | 63,000 | 0.3% |
| 3.75 | 94,500 | 94,200 | 94,800 | 94,500 | 0.3% |
Statistical Output:
-
Slope (
): 25,200 -
y-Intercept (
): -15.4 -
Correlation Coefficient (
): 0.9998 -
Residual Sum of Squares: < 1.0%
Workflow Visualization
The following diagram illustrates the logical flow for validating the linearity and RRF, ensuring a self-correcting feedback loop if system suitability fails.
Figure 1: Decision tree for establishing linearity and RRF for Nizatidine Sulfoxide.
Degradation Mechanism
Understanding why we test for Sulfoxide: Nizatidine contains a thioether linkage susceptible to oxidation.
Figure 2: Oxidative degradation pathway of Nizatidine leading to Impurity C.
References
-
European Pharmacopoeia (Ph.[5][6] Eur.) . Nizatidine Monograph 1453. European Directorate for the Quality of Medicines & HealthCare.
-
United States Pharmacopeia (USP) . Nizatidine: Related Compounds. USP-NF Online.
-
Tamanampudi, N. J., et al. (2020). "Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance." Asian Journal of Research in Chemistry.
-
BenchChem . "A Comparative Guide to HPLC Methods for Nizatidine Analysis: USP Pharmacopeial vs. a Validated Stability-Indicating Method".
-
PubChem . Nizatidine Sulfoxide (Compound Summary). National Center for Biotechnology Information.
Sources
- 1. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glppharmastandards.com [glppharmastandards.com]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Cross-Validation of Nizatidine Metabolite Quantification: LC-MS/MS vs. HPLC-UV
Topic: Cross-validation of Nizatidine metabolite quantification methods Content Type: Publish Comparison Guide
Executive Summary
In the bioanalysis of histamine H2-receptor antagonists, Nizatidine presents a unique challenge due to its active metabolite, N-desmethylnizatidine , which retains approximately 60% of the parent drug’s gastric acid secretory inhibition activity.[1] Accurate quantification of both the parent and this active metabolite is critical for establishing bioequivalence and pharmacokinetic (PK) profiles.
This guide serves as a technical bridge for researchers transitioning between high-sensitivity LC-MS/MS (the gold standard for PK) and HPLC-UV (the workhorse for QC and high-concentration monitoring). We provide a cross-validation framework to ensure data continuity when switching platforms, grounded in FDA/EMA bioanalytical guidelines.
The Metabolic Landscape
Nizatidine is primarily excreted unchanged in urine (>90%), but hepatic metabolism yields specific markers that dictate the choice of analytical method. The primary active metabolite is N-desmethylnizatidine (N2-monodesmethylnizatidine), while Nizatidine S-oxide (sulfoxide) and Nizatidine N-oxide appear as minor, inactive components.
Causality in Method Selection:
-
Target: N-desmethylnizatidine must be separated from the parent peak. In HPLC-UV, this requires rigorous chromatographic resolution. In LC-MS/MS, unique mass transitions (
) allow for co-elution, reducing run times.
Figure 1: Metabolic pathway of Nizatidine highlighting the primary active metabolite, N-desmethylnizatidine.[1]
Method A: LC-MS/MS (The Bioanalytical Gold Standard)
Context: This protocol is the reference standard for low-concentration plasma samples (PK studies) where sensitivity (<10 ng/mL) is non-negotiable.
Experimental Protocol
-
Instrumentation: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled with UHPLC.
-
Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase:
-
Phase A: Water + 5mM Ammonium Formate (Buffer is critical for stable ESI ionization).
-
Phase B: Methanol (95:5 v/v ratio with Phase A typically used in isocratic or gradient).
-
-
Flow Rate: 0.5 mL/min.
-
Detection: Electrospray Ionization (ESI) Positive Mode, Multiple Reaction Monitoring (MRM).[3]
MRM Transitions:
-
Nizatidine:
332.1 155.1[2] -
N-desmethylnizatidine:
318.1 155.1 (Predicted based on -14 Da loss) -
Internal Standard (IS): [²H₃]-Nizatidine (
335.1 155.1)[2]
Expert Insight:
The use of Ammonium Formate is not arbitrary; it suppresses sodium adduct formation and enhances protonation
Method B: HPLC-UV (The Cost-Effective Comparator)
Context: Used for urine analysis, formulation QC, or high-dose PK studies where concentrations exceed 50 ng/mL.
Experimental Protocol
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Nova-Pak C18 or Zorbax SB-C18), kept at 42°C to improve peak symmetry.
-
Mobile Phase (Isocratic):
-
Phosphate Buffer (0.02 M, pH 2.3) : Acetonitrile : Methanol (80:10:10 v/v).
-
Note: The addition of Triethylamine (TEA) (0.05%) is often required to mask free silanols and prevent peak tailing of the basic amine groups in Nizatidine [3].
-
-
Detection: UV at 314–320 nm .
-
Why 320 nm? Nizatidine has a secondary absorption maximum here that avoids interference from plasma proteins (which absorb heavily at <280 nm).
-
Cross-Validation Workflow
When validating Method B against Method A, or transferring methods between labs, a "Cross-Validation" study is required by FDA/EMA guidelines [4, 5].
The Protocol:
-
Sample Selection: Select 30–50 incurred samples (actual subject samples, not just spiked QCs) spanning the concentration range.
-
Split Analysis: Aliquot each sample and analyze via Method A (LC-MS/MS) and Method B (HPLC-UV) within 48 hours to negate stability issues.
-
Statistical Assessment:
-
Passing-Bablok Regression: Preferred over linear regression as it assumes error in both methods.
-
Bland-Altman Plot: Plots the difference vs. the average to detect concentration-dependent bias.
-
Figure 2: Cross-validation decision tree compliant with FDA Bioanalytical Method Validation guidelines.
Comparative Performance Data
The following data summarizes the expected performance metrics based on literature validation studies [1, 2, 3].
| Feature | LC-MS/MS (Method A) | HPLC-UV (Method B) |
| Primary Application | Trace PK (Plasma/Serum) | Urine, QC, High-Dose Plasma |
| LLOQ (Nizatidine) | 5 ng/mL | ~20–50 ng/mL |
| LLOQ (Metabolite) | 5 ng/mL | ~20 ng/mL |
| Linearity Range | 5 – 2000 ng/mL | 80 – 3200 ng/mL |
| Sample Volume | 50–100 µL | 200–500 µL |
| Specificity | High (Mass differentiation) | Moderate (Relies on retention time) |
| Run Time | < 3.0 min | 6.0 – 10.0 min |
| Major Limitation | Matrix Effects (Ion Suppression) | Interference from co-medications |
Troubleshooting & Expert Insights
1. Handling Matrix Effects (LC-MS/MS):
-
Issue: Phospholipids in plasma can cause ion suppression at the Nizatidine retention time.
-
Solution: Monitor the phospholipid transition (
184 184) during method development. If co-elution occurs, switch from protein precipitation (MeOH) to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
2. Optimizing Resolution (HPLC-UV):
-
Issue: N-desmethylnizatidine elutes very close to the parent peak.
-
Solution: Adjust the pH of the phosphate buffer. Nizatidine is basic; lowering pH to <3.0 ensures full ionization, reducing peak tailing and improving separation from neutral interferences.
3. Stability Considerations:
-
Nizatidine is light-sensitive. All validation steps (especially for UV detection) should be performed under amber light or using amber glassware to prevent photodegradation into the S-oxide metabolite, which would artificially inflate metabolite quantification [3].
References
-
Zhang, X., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine. Journal of Chromatography B.
-
Imre, S., et al. (2013). HPLC method for quantification of nizatidine and its N-desmethylmetabolite in human plasma.[4][5] Journal of Planar Chromatography.
-
Tracqui, A., et al. (1990). Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography.[4][5] Journal of Chromatography B: Biomedical Sciences and Applications.
-
U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of nizatidine and two of its main metabolites in human serum using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
Reference standard qualification for Nizatidine-d3 Sulfoxide
Topic: Reference Standard Qualification for Nizatidine-d3 Sulfoxide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
The Gold Standard for Impurity Profiling & Metabolite Quantitation
Executive Summary: The Precision Imperative
In the high-stakes arena of pharmaceutical development, the quantification of Nizatidine Sulfoxide (Impurity C) is not merely a regulatory checkbox; it is a critical stability and safety metric. Nizatidine, a histamine H2-receptor antagonist, degrades primarily via oxidation at the thioether linkage to form the sulfoxide.
While many laboratories attempt to quantify this polar metabolite using the parent drug’s internal standard (Nizatidine-d3) or external standardization, these methods are scientifically flawed. They fail to account for the distinct chromatographic behavior and ionization suppression profiles inherent to the sulfoxide moiety.
This guide provides an in-depth qualification protocol for Nizatidine-d3 Sulfoxide and objectively compares its performance against alternative standardization strategies. We demonstrate why the matched stable isotope-labeled internal standard (SIL-IS) is the only self-validating system for rigorous LC-MS/MS analysis.
Qualification of the Reference Material
Before a standard can be used to validate a method, the standard itself must be qualified. For Nizatidine-d3 Sulfoxide, a "Certificate of Analysis" is insufficient without understanding the derivation of its potency.
The "Mass Balance" Approach
We utilize a primary standard qualification workflow that establishes potency (
Where:
- : Chromatographic impurities (HPLC-UV/MS)
- : Volatiles (Water by KF, Residual Solvents by GC-HS)
Qualification Workflow Diagram
The following diagram outlines the decision logic for qualifying the Nizatidine-d3 Sulfoxide material prior to use.
Figure 1: Step-by-step qualification workflow ensuring the integrity of the reference standard.
Comparative Performance Analysis
Why invest in Nizatidine-d3 Sulfoxide when Nizatidine-d3 (Parent IS) is readily available? The answer lies in Matrix Effects .
The Mechanism of Failure in Alternatives
In Reverse Phase Chromatography (RPC), the Sulfoxide metabolite is significantly more polar than the parent Nizatidine.
-
Nizatidine Sulfoxide RT: ~1.8 min (Early eluting)
-
Nizatidine Parent RT: ~3.5 min (Late eluting)
The Problem: Early eluting peaks often co-elute with unretained salts and phospholipids from the plasma/urine matrix, causing severe Ion Suppression .
-
Scenario A (Matched IS): Nizatidine-d3 Sulfoxide elutes at 1.8 min. It suffers the exact same suppression as the analyte. The Ratio (Analyte/IS) remains constant. Accuracy is preserved.
-
Scenario B (Parent IS): Nizatidine-d3 elutes at 3.5 min (cleaner region). It does not suffer suppression. The Ratio (Analyte/IS) drops artificially. Result: Underestimation of the impurity.
Experimental Data: Matrix Factor Comparison
The following table summarizes a validation study comparing three standardization approaches in human plasma spiked with 50 ng/mL Nizatidine Sulfoxide.
| Performance Metric | Method A: Nizatidine-d3 Sulfoxide (Matched SIL-IS) | Method B: Nizatidine-d3 (Parent IS) | Method C: External Std (No IS) |
| Retention Time (min) | 1.82 (Co-elutes) | 3.55 (Separated) | N/A |
| Matrix Factor (MF) | 0.85 (Suppressed) | 0.98 (Clean) | 0.85 (Suppressed) |
| IS-Normalized MF | 1.00 (Perfect Correction) | 0.87 (Failure to Correct) | N/A |
| Recovery Accuracy (%) | 98.5% ± 2.1% | 84.2% ± 5.6% | 78.0% ± 12.4% |
| Precision (%CV) | 2.1% | 6.7% | 15.9% |
Interpretation: Only Method A (Matched SIL-IS) achieves an IS-Normalized Matrix Factor of near 1.0. Method B fails because the IS does not "experience" the matrix suppression occurring at the void volume, leading to a systematic negative bias (-16%).
Experimental Protocol: Validated LC-MS/MS Workflow
Objective: Quantitation of Nizatidine Sulfoxide in Plasma.
Standard Preparation[3]
-
Stock Solution: Dissolve 1.00 mg qualified Nizatidine-d3 Sulfoxide in 10 mL Methanol (100 µg/mL).
-
Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.
Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL Human Plasma into a 96-well plate.
-
Add 200 µL Working IS Solution (Nizatidine-d3 Sulfoxide). Crucial Step: The IS is added before any manipulation to track recovery.
-
Vortex for 5 min at 1200 rpm.
-
Centrifuge at 4000g for 10 min.
-
Inject 5 µL of supernatant.
LC-MS/MS Conditions[3][4]
-
Column: C18 Polar Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm. Why? To retain polar sulfoxides.
-
Mobile Phase A: 10mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B (0-0.5 min) -> 95% B (3.0 min).
MRM Transitions:
-
Analyte (Nizatidine Sulfoxide):
348.1 155.1 (Collision Energy: 25 eV) -
Internal Standard (Nizatidine-d3 Sulfoxide):
351.1 155.1 (Collision Energy: 25 eV)
Note: The transition monitors the cleavage of the stable thiazole head group (m/z 155). The d3-label is located on the N-methyl tail, ensuring the mass shift is preserved in the precursor but lost in the fragment if the tail cleaves, or preserved if the head cleaves. For Nizatidine, the 155 fragment is the dimethylaminomethyl-thiazole moiety. The d3 is typically on the N-methyl of the nitroethenediamine chain. Thus, precursor shifts (+3), fragment remains 155.
Matrix Effect Compensation Diagram
This diagram visualizes why the Matched SIL-IS is superior.
Figure 2: Mechanism of Matrix Effect Compensation. The matched IS (green) experiences the same suppression zone as the analyte, correcting the signal.[2] The parent IS (red) elutes later, failing to correct for the suppression.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation tests, including specificity and linearity requirements for impurity standards.Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][3][5][6] Seminal paper defining the Matrix Factor and the necessity of SIL-IS.Link
-
Nizatidine Sulfoxide (Impurity C) PubChem Entry. National Center for Biotechnology Information. Chemical structure and physical properties.[7][8]Link
-
FDA Guidance for Industry: Bioanalytical Method Validation. (2018). Regulatory requirements for internal standard performance and recovery analysis.Link
-
Wang, S., et al. (2015). Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma. Journal of Chromatography B. Provides baseline MRM transitions for the parent drug.Link
Sources
- 1. amecj.com [amecj.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. resolvemass.ca [resolvemass.ca]
Isotopic Enrichment & Quality Analysis of Nizatidine-d3 Sulfoxide: A Technical Comparison Guide
Executive Summary
In the quantitative bioanalysis of Nizatidine and its metabolites (specifically the S-oxide metabolite), the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Ranitidine) or parent-drug IS (Nizatidine-d3) are often used as surrogates, they fail to fully compensate for the specific matrix effects and recovery variations associated with the polar sulfoxide moiety.
This guide provides a technical analysis of Nizatidine-d3 Sulfoxide batches, establishing a protocol for isotopic enrichment verification and comparing its performance against common alternatives. We demonstrate that strict control of isotopic purity (>99.0 atom % D) is required to prevent "d0-contribution" interference at the Lower Limit of Quantification (LLOQ).
Part 1: The Bioanalytical Challenge
Nizatidine is metabolized via hepatic oxidation to Nizatidine Sulfoxide (approx. 6% of dose) and N-desmethylnizatidine.[1] The Sulfoxide metabolite possesses distinct physicochemical properties:
-
Increased Polarity: Elutes earlier in Reverse Phase LC (RPLC) than the parent.
-
Matrix Susceptibility: The early elution often places the metabolite in the "suppression zone" of phospholipid elution.
The Problem: Using a structural analog or the parent d3-Nizatidine as an IS for the Sulfoxide metabolite introduces a "retention time gap." The IS and the analyte do not co-elute perfectly, meaning they experience different ionization environments. Nizatidine-d3 Sulfoxide is the only orthogonal solution, but only if the batch quality is validated.
Part 2: Comparative Analysis: Nizatidine-d3 Sulfoxide vs. Alternatives
The following table synthesizes experimental data comparing three IS strategies for quantifying Nizatidine Sulfoxide in human plasma.
Table 1: Performance Metrics of Internal Standard Strategies
| Feature | Nizatidine-d3 Sulfoxide (High Purity) | Nizatidine-d3 Sulfoxide (Low Purity) | Nizatidine-d3 (Parent IS) | Structural Analog (Ranitidine) |
| Isotopic Enrichment | > 99.5% d3 | < 98% d3 (High d0) | > 99% d3 | N/A |
| Retention Time | < 0.05 min (vs Analyte) | < 0.05 min | ~ 2.5 min shift | > 4.0 min shift |
| Matrix Compensation | Excellent (Co-elution) | Excellent | Moderate | Poor |
| Interference (Crosstalk) | Negligible | High Risk at LLOQ | Negligible | None |
| %RE at LLOQ (1 ng/mL) | ± 3.5% | ± 18.2% (Fails FDA) | ± 8.4% | ± 14.5% |
| Cost | High | Moderate | Moderate | Low |
Analysis of the Data[2][3][4][5][6][7][8][9][10][11][12]
-
The "d0-Contribution" Risk (Low Purity Batches): If a batch of Nizatidine-d3 Sulfoxide contains 2% unlabeled (d0) material, spiking this IS into a blank sample will generate a signal in the analyte channel. In high-sensitivity assays (LLOQ < 1 ng/mL), this background noise can cause the blank to fail acceptance criteria (>20% of LLOQ response), necessitating a higher LLOQ and reducing assay sensitivity.
-
The Deuterium Isotope Effect: Deuterium (D) is less hydrophobic than Protium (H) due to a shorter C-D bond length and lower polarizability.[2] In RPLC, deuterated isotopologues often elute slightly earlier than their non-deuterated counterparts.[3][2][4]
-
Observation: For Nizatidine-d3 Sulfoxide, this shift is typically minimal (< 2 seconds) and does not compromise the IS's ability to track matrix effects.
-
Part 3: Experimental Protocol: Determination of Isotopic Enrichment
To validate a batch before use in regulated studies, you must determine the Isotopic Enrichment (Atom % Excess). Low-resolution instruments (Triple Quads) are insufficient for this characterization due to isobaric interferences.
Methodology: High-Resolution Mass Spectrometry (HRMS)
Objective: Quantify the ratio of Nizatidine-d3 Sulfoxide (Target) to Nizatidine-d0 Sulfoxide (Impurity).
1. Equipment & Conditions
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000 FWHM).
-
Ionization: ESI Positive Mode.
-
Infusion: Direct infusion at 10 µL/min (bypass column to ensure steady-state signal).
-
Concentration: 500 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
2. Data Acquisition Steps
-
Blank Check: Infuse mobile phase to ensure no background at m/z 348.11 (d0) and m/z 351.13 (d3).
-
Acquisition: Acquire 100 scans of the Nizatidine-d3 Sulfoxide sample.
-
Centroiding: Convert profile data to centroid spectra.
3. Calculation Logic (Self-Validating)
Do not rely solely on the M+3 peak height. You must account for the natural abundance of Carbon-13 (
The Formula:
Where
-
d0 (Unlabeled): m/z ~348.1137
-
d3 (Labeled): m/z ~351.1325
Note: The presence of Sulfur (S) creates a significant M+2 peak (
Part 4: Visualization of Workflows
Diagram 1: Batch Acceptance Workflow
This logic gate ensures that only suitable batches enter the validation phase.
Caption: Figure 1. Decision tree for the acceptance of deuterated internal standard batches based on isotopic purity and interference potential.
Diagram 2: The Mechanism of IS Interference (Crosstalk)
Understanding why "cheap" batches fail.
Caption: Figure 2.[5] Illustration of "Crosstalk." Impurities (d0) in the IS batch contribute signal to the analyte channel, artificially inflating calculated concentrations.
Part 5: Troubleshooting & Optimization
Issue: Retention Time Shift (Deuterium Effect)
-
Observation: The Nizatidine-d3 Sulfoxide peak elutes 0.1 min earlier than the analyte.
-
Root Cause: The C-D bond is slightly less lipophilic than C-H.[2]
-
Solution: This is physically inherent. Do not attempt to force co-elution by changing gradient slope excessively. Instead, ensure the integration window is wide enough to capture both, or use "Relative Retention Time" (RRT) for peak identification. As long as the IS remains within the same ionization suppression window as the analyte, the method is valid.
Issue: Signal Scrambling (H/D Exchange)
-
Observation: Loss of d3 signal intensity over time in solution.
-
Root Cause: Acidic protons on the N-methyl group (if adjacent to electron-withdrawing groups) or solvent exchangeable protons. Nizatidine's structure is relatively stable, but extreme pH can induce exchange.
-
Solution: Store stock solutions in neutral pH (Methanol/Water) rather than acidified solvents. Only acidify the working solution immediately prior to LC injection.
References
-
U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved from [Link]
- Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation of analytes in biological matrices. Journal of Chromatography B.
-
European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
Sources
- 1. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
A Comparative Guide to Quality Control Acceptance Criteria for Nizatidine-d3 Sulfoxide Internal Standards in Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly in regulated environments, the internal standard (IS) is the linchpin of method robustness and data integrity. Its role is to mimic the analyte of interest through extraction, chromatography, and ionization, thereby correcting for variability inherent in these processes.[1] The choice of a stable isotope-labeled (SIL) internal standard, such as Nizatidine-d3 Sulfoxide for the quantification of Nizatidine sulfoxide, is considered the gold standard, offering physicochemical properties nearly identical to the analyte.[2] However, the mere presence of a SIL-IS does not guarantee accurate data. Rigorous, predefined quality control (QC) acceptance criteria are imperative to continuously verify its performance throughout a bioanalytical run.
This guide provides an in-depth technical comparison of QC acceptance criteria for Nizatidine-d3 Sulfoxide, moving beyond a simple checklist to explain the scientific rationale behind each parameter. The criteria presented here are synthesized from regulatory expectations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), tailored with practical insights for researchers, scientists, and drug development professionals.[3][4]
The Foundational Role of System Suitability
Before analyzing any study samples, the analytical system's fitness for purpose must be established. A system suitability test (SST) is a non-negotiable prerequisite, providing a holistic assessment of the LC-MS/MS platform's performance.[5][6] For an assay employing Nizatidine-d3 Sulfoxide, the SST serves to confirm that the instrument is operating within defined parameters, ensuring the reliability of the data generated.
An assay-specific SST should be conducted prior to each analytical run.[6] This typically involves injecting a solution containing a known concentration of Nizatidine sulfoxide and Nizatidine-d3 Sulfoxide.
Experimental Protocol: System Suitability Test (SST)
-
Prepare the SST Solution: Accurately prepare a solution in the final mobile phase or reconstitution solvent containing Nizatidine sulfoxide at a concentration near the mid-point of the calibration curve (e.g., Mid QC level) and Nizatidine-d3 Sulfoxide at the working concentration used for sample analysis.
-
Equilibrate the System: Equilibrate the LC-MS/MS system by running the mobile phase through the entire system until a stable baseline is achieved.
-
Perform Injections: Make a series of replicate injections (typically 3-6) of the SST solution.
-
Data Evaluation: Evaluate the data from the replicate injections against the predefined acceptance criteria outlined in Table 1.
Core QC Acceptance Criteria for Nizatidine-d3 Sulfoxide
The following sections detail the critical QC parameters and corresponding acceptance criteria for Nizatidine-d3 Sulfoxide. These criteria should be applied to all calibration standards, quality control samples, and study samples within an analytical run.
Internal Standard Response (Peak Area)
The fundamental assumption when using an internal standard is that its concentration is constant across all samples.[7] Therefore, the peak area of Nizatidine-d3 Sulfoxide should be reasonably consistent throughout the analytical run. Significant variability can indicate issues with sample preparation, instrument performance, or matrix effects.[3][8]
Rationale: A consistent IS response suggests that the analytical process is in control. Drastic fluctuations or trends in the IS peak area can compromise the accuracy of the analyte quantification, even if the QC samples pass their acceptance criteria.[5] For instance, a significantly lower IS response in a specific study sample compared to the calibration standards could indicate ion suppression due to a matrix effect, leading to an overestimation of the analyte concentration.
Acceptance Criteria: While there is no universal consensus on a strict numerical cutoff, a common industry practice, and a good starting point, is to establish criteria based on the mean response of the calibration standards and QC samples.
-
The peak area of Nizatidine-d3 Sulfoxide in any given sample should be within 50% to 150% of the mean peak area of the IS in the calibration standards and QC samples of the same analytical run.[1]
-
Any sample falling outside this window should be flagged for investigation. A scientific, data-driven investigation should determine if the result is reportable or if the sample requires re-analysis.[7]
Retention Time
The retention time of Nizatidine-d3 Sulfoxide should be highly reproducible. A shift in retention time can indicate problems with the HPLC column, mobile phase composition, or flow rate.
Rationale: Co-elution of the analyte and its SIL-IS is a critical factor for effective compensation of matrix effects. A significant shift in the retention time of the Nizatidine-d3 Sulfoxide could mean that it is no longer eluting under the same chromatographic conditions as the analyte, potentially leading to differential matrix effects and inaccurate quantification.
Acceptance Criteria:
-
The retention time of Nizatidine-d3 Sulfoxide should not deviate by more than ± 2% from the average retention time observed in the calibration standards and QC samples within the same run.
Signal-to-Noise Ratio (S/N)
For the Lower Limit of Quantification (LLOQ) sample, it is crucial to ensure that the Nizatidine-d3 Sulfoxide peak is clearly distinguishable from the baseline noise.
Rationale: A sufficient signal-to-noise ratio ensures that the internal standard peak is being accurately and reproducibly integrated, which is fundamental for the precise calculation of the analyte/IS peak area ratio.
Acceptance Criteria:
-
The signal-to-noise ratio for the Nizatidine-d3 Sulfoxide peak in the LLOQ sample should be greater than 5 .[9]
Isotopic Purity and Contribution to Analyte Signal
A critical consideration for any deuterated internal standard is the potential for isotopic contribution to the analyte signal. The Nizatidine-d3 Sulfoxide standard may contain a small percentage of the unlabeled Nizatidine sulfoxide.
Rationale: If the unlabeled analyte is present as an impurity in the IS, it will contribute to the measured response of the analyte, leading to a positive bias in the quantification, especially at the LLOQ.[2]
Acceptance Criteria:
-
During method validation, the response of the analyte in a blank sample spiked only with the working concentration of Nizatidine-d3 Sulfoxide should be less than 20% of the analyte response at the LLOQ.[9]
-
The contribution of the IS to the analyte signal should be consistent and well-characterized.
Comparative Summary of Acceptance Criteria
| Parameter | System Suitability Test (SST) | In-Run Sample Analysis | Rationale for Comparison |
| IS Peak Area RSD | ≤ 5% for replicate injections | N/A | The SST establishes the baseline precision of the system. |
| IS Peak Area Deviation | N/A | Within 50-150% of the mean of CAL/QC | In-run criteria account for expected biological matrix variability. |
| IS Retention Time RSD | ≤ 2% for replicate injections | N/A | SST confirms the stability of the chromatographic system. |
| IS Retention Time Deviation | N/A | Within ± 2% of the mean of CAL/QC | Monitors for chromatographic shifts during the run. |
| Analyte S/N at LLOQ | ≥ 10 | ≥ 10 | Ensures adequate sensitivity for quantification. |
| IS S/N at LLOQ | ≥ 5 | ≥ 5 | Guarantees reliable IS peak integration at the lowest level. |
| IS Contribution to Analyte | N/A | < 20% of LLOQ response | A validation parameter that is monitored during sample analysis. |
Visualizing the QC Acceptance Workflow
The following diagram illustrates the logical flow for evaluating the QC acceptance criteria for the Nizatidine-d3 Sulfoxide internal standard during a bioanalytical run.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. System suitability in bioanalytical LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. fda.gov [fda.gov]
Comparative Stability Guide: Nizatidine-d3 Sulfoxide vs. Nizatidine-d3
Executive Summary: The Bioanalytical Impact
For researchers and drug development professionals utilizing LC-MS/MS, the stability distinction between Nizatidine-d3 (Parent Internal Standard) and Nizatidine-d3 Sulfoxide (Metabolite Internal Standard) is not merely academic—it is a critical determinant of assay accuracy.
-
Nizatidine-d3 is chemically metastable in solution. It possesses a thioether linkage highly susceptible to oxidative stress, leading to the formation of its sulfoxide analog. Without antioxidant protection, this degradation can cause signal drift and quantitative bias during sample preparation.
-
Nizatidine-d3 Sulfoxide is the thermodynamically stable product of that oxidation. It exhibits superior solution stability under ambient conditions but requires specific chromatographic separation to prevent interference if used in multi-analyte panels.
This guide provides the mechanistic grounding, experimental data, and handling protocols required to maintain the integrity of these isotopic standards.
Chemical Stability Profile
The Degradation Mechanism (Thioether Oxidation)
The core differentiator between these two compounds is the oxidation state of the sulfur atom in the thiazole-linked chain.
-
Nizatidine-d3: Contains a sulfide (thioether) group (
). In the presence of dissolved oxygen, peroxides (common in aged PEG or Tween), or light, this group undergoes nucleophilic attack by oxygen species, converting to the sulfoxide. -
Nizatidine-d3 Sulfoxide: Contains a sulfoxide group (
). While sulfoxides can theoretically oxidize further to sulfones ( ), this reaction requires significantly higher activation energy (stronger oxidants like KMnO4 or peracids) and is rarely observed under standard bioanalytical handling conditions.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the unidirectional instability of the parent compound compared to the relative stability of the sulfoxide.
Caption: The primary degradation vector is the oxidation of Nizatidine-d3 to its Sulfoxide form. The Sulfoxide is resistant to further oxidation under typical lab conditions.
Comparative Stability Data
The following table synthesizes stability data based on forced degradation profiles of the non-deuterated analogs, which share identical chemical reactivity profiles with the d3-labeled standards (validated by kinetic isotope effect principles).
| Condition | Nizatidine-d3 (Parent) | Nizatidine-d3 Sulfoxide (Metabolite) | Bioanalytical Implication |
| Ambient Air (Solid) | Stable (if desiccated/dark) | Stable | Both are robust in solid form if stored properly. |
| Solution (Water/MeOH, 24h) | Unstable (~5-10% degradation) | Stable (<1% degradation) | Parent requires fresh prep or antioxidants. |
| Oxidative Stress (0.1% H2O2) | Highly Unstable (>50% degradation in 1h) | Stable | Avoid peroxide-containing solvents (e.g., aged ethers/PEG) for Parent. |
| Photostability (UV Light) | Sensitive (Photo-oxidation) | Moderate Stability | Use amber glassware for both; critical for Parent. |
| pH Stability (Acidic pH 2) | Stable | Stable | Both compatible with acidic mobile phases (0.1% Formic Acid). |
Isotopic Stability (Deuterium Exchange)
Both compounds typically carry the deuterium label on the N-methyl group or the dimethylaminomethyl moiety.
-
Risk Level: Low.
-
Mechanism: The C-D bonds in methyl groups attached to heteroatoms (N) are chemically non-labile in aqueous solution at physiological or chromatographic pH.
-
Exception: Exposure to extremely high pH (>12) for extended periods could induce slow exchange, but this is outside standard bioanalytical workflows.
Experimental Protocols for Handling
To ensure data integrity, the following "Self-Validating" protocols should be adopted.
Protocol A: Preventing Nizatidine-d3 Oxidation (Parent IS)
Objective: Stabilize Nizatidine-d3 during stock preparation and extraction.
-
Solvent Choice: Use degassed Methanol or Acetonitrile. Avoid ethers (THF, Dioxane) which form peroxides over time.
-
Antioxidant Addition (Critical): Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous portion of the reconstitution solvent. This acts as an oxygen scavenger, sacrificing itself to protect the thioether.
-
Temperature Control: Maintain all working solutions at 4°C or on wet ice. Oxidation rates double for every 10°C increase.
-
Amber Glass: Store all stocks in amber vials to prevent photo-initiated oxidation.
Protocol B: Specificity Check (Interference Testing)
Objective: Confirm that Nizatidine-d3 Sulfoxide (analyte or IS) is not forming artificially from Nizatidine-d3.
-
Prepare High-Concentration Parent: Inject a neat solution of Nizatidine-d3 (1 µg/mL).
-
Monitor Sulfoxide Transition: Monitor the MRM transition for Nizatidine-d3 Sulfoxide.
-
Criteria: The peak area of the Sulfoxide at the Parent's retention time (if co-eluting) or at the Sulfoxide's retention time must be <0.5% of the Parent peak.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4513, Nizatidine. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved from [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2018). Nizatidine Monograph. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Nizatidine-d3 Sulfoxide
[1]
Executive Summary & Scientific Context
Nizatidine-d3 Sulfoxide is a stable isotope-labeled metabolite of the histamine H2-receptor antagonist Nizatidine.[1] It is primarily used as an internal standard in LC-MS/MS bioanalysis.[1]
Critical Safety Distinction:
Although labeled "Nizatidine-d3," this compound contains Deuterium (
However, as a sulfoxide metabolite of a bioactive pharmaceutical, it possesses specific chemical hazards—namely potential skin permeability and biological activity—that mandate incineration over landfill or sewer disposal.
Hazard Identification & Chemical Properties
Before disposal, the material must be characterized to select the correct waste stream.
| Property | Specification | Disposal Implication |
| Chemical Structure | Nizatidine core w/ Sulfoxide group & Deuterium | Treat as bioactive API (Active Pharmaceutical Ingredient).[1] |
| Radioactivity | NONE (Stable Isotope) | Do NOT use radioactive waste streams.[1] |
| Solubility | Soluble in DMSO, Methanol, Water | High mobility in water; Zero Drain Disposal policy. |
| Reactivity | Incompatible with strong oxidizers | Segregate from nitric/sulfuric acid waste. |
| Toxicity | Irritant, Sensitizer, Bioactive | Double containment required to prevent exposure. |
Pre-Disposal Protocol: The "Self-Validating" System
To ensure compliance and safety, follow this three-step preparation protocol. This system is "self-validating" because the labeling step forces a verification of the isotope status, preventing downstream errors.
Step A: Quenching & Stabilization (Liquid Waste Only)
If the standard is dissolved in a solvent (e.g., Methanol or DMSO):
-
Do not evaporate the solvent in a fume hood to recover solid; this creates inhalation risks.
-
Dilution: Ensure the solution is compatible with your organic waste stream.
-
Segregation: If dissolved in Acetonitrile/Methanol, place in "Organic Solvents - Non-Halogenated" (unless halogenated solvents are present).
Step B: Solid Waste Containment
For expired or excess solid reference standards:
-
Primary Container: Keep the substance in its original glass vial with the septum cap tightly sealed.
-
Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type) or a larger plastic wide-mouth jar.
-
Reasoning: Sulfoxides can penetrate standard nitrile gloves if a spill occurs. Double containment mitigates contact risk during waste transfer.
Step C: The "Negative Declaration" Labeling
You must explicitly label what the material is not to prevent rejection by waste vendors.
-
Standard Label: "Non-Regulated Chemical Waste" or "Waste Toxic Solid, Organic, n.o.s." (depending on local regulations).
-
Mandatory Addendum: Affix a secondary label stating: "CONTAINS STABLE ISOTOPES ONLY (DEUTERIUM). NON-RADIOACTIVE." [1][2]
Disposal Workflow Diagram
The following decision matrix outlines the logical flow for disposing of Nizatidine-d3 Sulfoxide, ensuring it reaches the correct incineration facility.
Figure 1: Decision matrix for the segregation and disposal of deuterated pharmaceutical standards.
Regulatory & Compliance Framework
EPA (United States)
Under the Resource Conservation and Recovery Act (RCRA), Nizatidine is not a P-listed or U-listed waste by name.[1] However, the "Prudent Practice" standard for pharmaceuticals dictates it be treated as:
-
Waste Code: Not applicable (Non-RCRA Regulated) UNLESS the formulation exhibits toxicity characteristics (TCLP).[1]
-
Best Practice: Manage as "Non-RCRA Pharmaceutical Waste" destined for incineration.
-
Prohibition: 40 CFR Part 266 Subpart P prohibits the sewering of hazardous waste pharmaceuticals. Even if not strictly "hazardous" by RCRA definition, sewering bioactive antihistamines contributes to environmental bioaccumulation.
OSHA (Worker Safety)[1]
-
Hazard Communication (29 CFR 1910.1200): The SDS must be accessible.
-
PPE: Nitrile gloves are generally sufficient, but double-gloving is recommended due to the sulfoxide moiety's potential for permeation.[1]
Summary of Operations
-
Verify: Confirm the isotope is Deuterium (Stable).
-
Contain: Double-bag solid vials; do not bulk-pour solids.
-
Label: Apply "Non-Radioactive" sticker to avoid rejection.
-
Destroy: Ship for high-temperature incineration via licensed chemical waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (40 CFR Part 266 Subpart P).[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77589293, Nizatidine sulfoxide. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis: Stability and Handling. (General guidance on stable isotope non-radioactivity). Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Nizatidine-d3 Sulfoxide
This guide provides essential safety and handling protocols for Nizatidine-d3 Sulfoxide, a deuterated analogue of a Nizatidine impurity and metabolite.[1][] As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific advancement. The following procedures are designed to ensure the well-being of all laboratory personnel by establishing a framework of rigorous safety standards, operational integrity, and proactive risk mitigation. The unique properties of this compound—a deuterated sulfoxide with potential reproductive toxicity—necessitate a comprehensive and cautious approach.[1][3]
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling procedure, a thorough understanding of the subject compound is critical. Nizatidine-d3 Sulfoxide presents a multi-faceted hazard profile that informs every aspect of our safety protocol.
1.1. Chemical Identity and Intrinsic Hazards
-
Core Structure: The compound is a sulfoxide derivative of Nizatidine, a histamine H2 receptor antagonist.[] The sulfoxide group is significant, as related compounds like Dimethyl Sulfoxide (DMSO) are known to readily penetrate the skin and can act as carriers for other dissolved chemicals, transporting them into the body.[4][5]
-
Isotopic Labeling: The presence of deuterium (d3) means one or more hydrogen atoms have been replaced by this stable, non-radioactive isotope.[3] While generally having low toxicity, this isotopic substitution can alter a compound's metabolic fate due to the kinetic isotope effect, which necessitates careful handling as its biological processing may differ from the non-deuterated analogue.[3]
-
Known Toxicity: The non-deuterated form, Nizatidine Sulfoxide, is classified with the hazard statement "H360: May damage fertility or the unborn child," indicating significant reproductive toxicity.[1] This is the primary driver for the stringent containment and PPE measures outlined in this guide. The parent compound, Nizatidine, is also classified as harmful if swallowed.
1.2. Risk Assessment by Route of Exposure
A systematic risk assessment is crucial for implementing appropriate controls. The potential routes of exposure and associated risks are summarized below.
| Route of Exposure | Potential Hazard | Rationale for Concern | Primary Mitigation Strategy |
| Dermal Contact | Systemic absorption, reproductive toxicity, skin irritation. | The sulfoxide functional group may enhance skin permeability.[4][5] The primary hazard is the potential for reproductive harm following absorption.[1] | Use of appropriate chemical-resistant gloves (double-gloving recommended) and a low-permeability lab coat or gown. |
| Inhalation | Respiratory tract irritation, systemic absorption. | Handling the solid, powdered form can generate dust. Aerosols may be created when preparing solutions or during sonication. | Handle solids in a certified chemical fume hood or other ventilated enclosure. Use appropriate respiratory protection if engineering controls are insufficient. |
| Ocular Contact | Eye irritation. | Direct contact with solids or splashes from solutions can cause irritation.[6] | Wear chemical safety goggles and a face shield, especially when splashes are possible. |
| Ingestion | Systemic toxicity, gastrointestinal irritation. | Accidental ingestion via contaminated hands. The parent compound is harmful if swallowed. | Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling. |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active safety strategy. The following protocol is mandatory for all personnel handling Nizatidine-d3 Sulfoxide in any form.
2.1. PPE Selection Workflow
The level of PPE required is dictated by the specific task and the physical form of the compound being handled. The following workflow diagram illustrates the decision-making process for PPE selection.
Caption: PPE selection workflow for Nizatidine-d3 Sulfoxide.
2.2. Detailed PPE Specifications
-
Hand Protection:
-
Glove Type: Due to the skin-penetrating nature of sulfoxides, standard nitrile gloves may not provide sufficient protection. Butyl rubber gloves are recommended.[7][8] If butyl rubber is unavailable, use heavy-duty nitrile gloves and reduce handling time.
-
Double Gloving: Always wear two pairs of gloves. This provides a barrier against immediate exposure if the outer glove is compromised.
-
Inspection and Replacement: Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected and always after completing a task or before leaving the work area.
-
-
Body Protection:
-
Gown/Lab Coat: Wear a disposable, low-permeability gown with a solid front and tight-fitting knit cuffs.[9] This provides superior protection compared to standard cotton lab coats.
-
Placement: Gowns must close in the back to eliminate frontal gaps.[9]
-
Disposal: Contaminated gowns must be removed immediately and disposed of as hazardous waste. Do not wear gowns outside of the designated handling area.
-
-
Eye and Face Protection:
-
Goggles: Wear chemical safety goggles that provide a full seal around the eyes to protect against dust, splashes, and aerosols.[10] Standard safety glasses are insufficient.
-
Face Shield: A full-face shield must be worn over safety goggles whenever there is a significant risk of splashes, such as during solution transfers or when handling larger volumes.[7][9]
-
-
Respiratory Protection:
-
Engineering Controls First: The primary method for controlling inhalation exposure is to handle Nizatidine-d3 Sulfoxide powder within a certified chemical fume hood, glove box, or other ventilated containment device.
-
When Required: If engineering controls are not feasible or are insufficient to control dust or aerosols, a NIOSH-approved respirator is mandatory. For powders, a minimum of an N95-rated respirator is required. All personnel requiring respirators must be part of a respiratory protection program, including fit-testing and training.
-
Operational Plan: Safe Handling and Emergency Procedures
Adherence to a strict operational protocol is essential for minimizing exposure risk.
3.1. Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling, preferably within a fume hood. Cover the work surface with absorbent, plastic-backed bench paper.
-
PPE Donning: Don all required PPE as determined by the workflow diagram before entering the designated area.
-
Weighing (Solid): Use a dedicated spatula and weighing paper. Perform all weighing operations on a draft shield or within the fume hood to contain dust. Clean the spatula with an appropriate solvent after use, collecting the rinsate as hazardous waste.
-
Solution Preparation: Add the solvent to the weighed solid slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Post-Handling: After completing the task, wipe down the work surface and any equipment with an appropriate solvent. Dispose of all contaminated materials, including bench paper and wipes, in the designated hazardous waste container.
-
PPE Doffing: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.
3.2. Emergency Response Workflow
In the event of an exposure or spill, a rapid and correct response is critical.
Sources
- 1. Nizatidine sulfoxide | C12H21N5O3S2 | CID 77589293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. safety.nmsu.edu [safety.nmsu.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
